molecular formula C7H5Cl2NO2 B1303832 Methyl 2,5-dichloronicotinate CAS No. 67754-03-4

Methyl 2,5-dichloronicotinate

Cat. No.: B1303832
CAS No.: 67754-03-4
M. Wt: 206.02 g/mol
InChI Key: CNPFXYWTMBTSSI-UHFFFAOYSA-N
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Description

Methyl 2,5-dichloronicotinate is a useful research compound. Its molecular formula is C7H5Cl2NO2 and its molecular weight is 206.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,5-dichloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPFXYWTMBTSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377400
Record name methyl 2,5-dichloronicotinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67754-03-4
Record name methyl 2,5-dichloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,5-Dichloronicotinate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 2,5-dichloronicotinate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2,5-dichloronicotinate: Properties, Synthesis, and Reactivity for Advanced Chemical Synthesis

Introduction

This compound is a halogenated pyridine derivative that has emerged as a pivotal building block in the landscape of modern organic synthesis. Its structural features—a pyridine core, two chlorine substituents, and a methyl ester group—confer a unique reactivity profile that is highly sought after by researchers in pharmaceutical and agrochemical development. The strategic placement of the chlorine atoms, activated by the ring nitrogen, makes this compound an exceptionally versatile intermediate for constructing complex molecular architectures.[1]

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, provide validated protocols for its synthesis, explore its characteristic reactivity with mechanistic insights, and discuss its applications, all while adhering to the highest standards of scientific integrity and safety.

PART 1: Core Physicochemical and Structural Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is a white to off-white crystalline solid, a physical state that lends itself to ease of handling and storage under standard laboratory conditions.[1][2] Its solubility in common organic solvents such as methanol and dichloromethane facilitates its use in a wide range of reaction media.[3]

The molecule's reactivity is intrinsically linked to its electronic structure. The pyridine nitrogen and the two electron-withdrawing chlorine atoms render the aromatic ring electron-deficient. This electronic characteristic is the primary driver for the compound's susceptibility to nucleophilic aromatic substitution (SNAr), a key reaction class that will be explored in detail.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 67754-03-4[1][4][5]
Molecular Formula C₇H₅Cl₂NO₂[1][2][5]
Molecular Weight 206.02 g/mol [1][2]
Appearance White to almost white powder/crystal[1][2][6]
Melting Point 42 - 47 °C[1][3]
Boiling Point ~257 - 263 °C[3]
Purity Typically ≥97%[1][5]
Synonyms Methyl 2,5-dichloropyridine-3-carboxylate, 2,5-Dichloronicotinic acid methyl ester[1][5]

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Define nodes for atoms with positions N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-1.2,0.7!"]; C3 [label="C", pos="-1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="1.2,2.1!"]; C6 [label="C", pos="1.2,0.7!"]; Cl_2 [label="Cl", pos="-2.6,0!"]; Cl_5 [label="Cl", pos="2.6,2.8!"]; C_ester [label="C", pos="-2.6,2.8!"]; O_double [label="O", pos="-3.8,2.1!"]; O_single [label="O", pos="-2.6,4.2!"]; C_methyl [label="CH₃", pos="-3.8,4.9!"];

// Define bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- Cl_2; C5 -- Cl_5; C3 -- C_ester; C_ester -- O_double [style=double]; C_ester -- O_single; O_single -- C_methyl; }

Caption: Chemical Structure of this compound.

PART 2: Synthesis and Purification Protocol

The most common and efficient synthesis of this compound is the esterification of its corresponding carboxylic acid. The following protocol is a robust, high-yielding procedure validated in the literature.[4]

Expertise & Causality Behind the Protocol

This procedure utilizes thionyl chloride (SOCl₂) as the esterification agent in a methanol solvent. This is a classic and highly effective method for converting carboxylic acids to methyl esters.

  • Role of Thionyl Chloride: Thionyl chloride reacts with methanol to form methyl chlorosulfite, which is the reactive species, but more importantly, it reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This intermediate is then readily attacked by methanol. The byproducts of this reaction (SO₂ and HCl) are gases, which helps to drive the reaction to completion according to Le Châtelier's principle.

  • Temperature Control: The initial reaction is performed at 0 °C to control the exothermic reaction between thionyl chloride and methanol. Allowing the reaction to proceed at room temperature ensures a complete and steady conversion over a 48-hour period.[4]

  • Aqueous Workup: The wash with saturated sodium bicarbonate (NaHCO₃) is crucial for neutralizing any remaining acidic components, such as excess HCl or unreacted thionyl chloride, ensuring a clean final product.

Caption: Workflow for the Synthesis of this compound.

Step-by-Step Synthesis Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend 2,5-dichloronicotinic acid (e.g., 20.2 g, 0.105 mol) in methanol (500 mL).[4]

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add thionyl chloride (38 mL, 0.525 mol) dropwise, ensuring the temperature does not rise significantly.[4]

  • Reaction: Stir the mixture at 0 °C for 1 hour. Afterwards, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2 days.[4]

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to obtain an off-white residue.[4]

  • Workup: Dissolve the residue in diethyl ether (500 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (300 mL), water (300 mL), and brine (300 mL).[4]

  • Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield this compound as a white solid. A typical yield is around 97%.[4]

PART 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its two chlorine atoms in nucleophilic aromatic substitution (SNAr) reactions.

Regioselectivity in SNAr Reactions

The chlorine atom at the C2 position is significantly more reactive towards nucleophiles than the chlorine at the C5 position. This regioselectivity is a cornerstone of its utility and can be explained by mechanistic principles:

  • Activation: The C2 position is ortho to the electron-withdrawing ring nitrogen. Nucleophilic attack at this position generates a Meisenheimer complex intermediate where the negative charge is stabilized through resonance onto the electronegative nitrogen atom.

  • Lesser Activation: The C5 position is meta to the ring nitrogen, and its resonance stabilization of the corresponding Meisenheimer intermediate is less effective, making it less electrophilic.

This predictable reactivity allows for the selective functionalization of the pyridine ring, making it a powerful tool for building molecular diversity.

Caption: Generalized SNAr Mechanism at the C2 Position.

Protocol Example: Selective Amination

The following protocol details the selective substitution of the C2-chloro group with ammonia, a common transformation that generates valuable downstream intermediates.[4]

  • Vessel Setup: Dissolve this compound (4.5 g, 22 mmol) in a 0.5 M solution of ammonia in 1,4-dioxane (250 mL).[4]

  • Reaction Conditions: Seal the mixture in a pressure vessel. Heat the vessel to 85±5 °C and maintain this temperature for 9 days. The use of a sealed vessel and elevated temperature is necessary to facilitate the reaction with ammonia, which is a gas at standard temperature and a relatively moderate nucleophile.[4]

  • Isolation: After cooling to room temperature, combine reaction mixtures (if running multiple batches) and concentrate under reduced pressure to obtain a white solid.[4]

  • Purification: The crude solid can be purified by silica gel chromatography (e.g., using a hexane-CH₂Cl₂-Et₂O eluent system) to afford pure methyl 2-amino-5-chloronicotinate. A typical yield is around 75%.[4]

PART 4: Applications in Research and Development

The value of this compound is realized in the complex molecules it helps to create. Its derivatives are key components in a variety of active compounds.

  • Pharmaceutical Research: It serves as a precursor for the synthesis of novel agents targeting inflammatory diseases and various forms of cancer.[1] The ability to selectively introduce nucleophiles at the C2 position and then perform further chemistry (e.g., cross-coupling) at the C5 position allows for the rapid construction of diverse compound libraries for screening.

  • Agrochemicals: The dichloronicotinate scaffold is integral to the development of modern pesticides and insecticides.[1][3] The resulting products often feature enhanced biological activity and potentially lower toxicity profiles compared to previous generations of compounds.[1]

  • Materials Science: The compound can be incorporated into polymers to enhance thermal stability and other physical properties, making it valuable in the production of advanced materials.[1]

PART 5: Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. This compound is an irritant and requires careful handling.

Table 2: GHS Hazard Information

Hazard ClassCategoryHazard StatementReference(s)
Skin Corrosion/Irritation 2H315: Causes skin irritation[5][7]
Serious Eye Damage/Irritation 2AH319: Causes serious eye irritation[5][7]
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3][7]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a cool, dry place at room temperature.[5]

  • Spills: In case of a spill, prevent dust dispersion. Wear appropriate PPE and clean up using an absorbent material. Dispose of waste in accordance with local regulations.

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its predictable and selective reactivity make it an invaluable intermediate for chemists in discovery and development. By understanding the principles that govern its behavior, researchers can harness its full potential to construct the next generation of pharmaceuticals, agrochemicals, and advanced materials.

References

An In-depth Technical Guide to Methyl 2,5-dichloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,5-dichloronicotinate, with the CAS number 67754-03-4, is a halogenated pyridine derivative that serves as a versatile and crucial building block in modern organic synthesis. Its unique electronic and steric properties, arising from the presence of two chlorine substituents and a methyl ester group on the pyridine ring, make it a valuable precursor for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its synthesis, chemical properties, key reactions, and applications, particularly within the realms of pharmaceutical and agrochemical research.

Physicochemical Properties and Structural Features

This compound is a white to off-white crystalline solid at room temperature.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 67754-03-4[1][3]
Molecular Formula C₇H₅Cl₂NO₂[1][3]
Molecular Weight 206.02 g/mol [1]
Melting Point 42 - 46 °C[1]
Boiling Point 204 °C
Appearance White to almost white powder/crystal[1][2]
Purity ≥ 95-98% (by GC)[1][2][4]
IUPAC Name methyl 2,5-dichloropyridine-3-carboxylate[3]
Synonyms 2,5-Dichloronicotinic acid methyl ester, Methyl 2,5-dichloropyridine-3-carboxylate[1][2]

The structure of this compound is characterized by a pyridine ring substituted at the 2 and 5 positions with chlorine atoms and at the 3-position with a methoxycarbonyl group. This arrangement of electron-withdrawing groups significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution reactions, a key aspect of its synthetic utility.

Caption: Chemical structure of this compound.

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound involves the esterification of 2,5-dichloronicotinic acid. A well-established protocol is the Fischer-Speier esterification, which utilizes an excess of methanol in the presence of a strong acid catalyst.

Synthesis Protocol: Fischer-Speier Esterification

This protocol describes a general procedure for the synthesis of this compound from 2,5-dichloronicotinic acid using thionyl chloride in methanol.[5]

Materials:

  • 2,5-dichloronicotinic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dichloronicotinic acid (1.0 eq) in methanol (approximately 5-10 mL per gram of acid) and cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0-5.0 eq) to the cooled solution over 15-30 minutes. The addition is exothermic and generates HCl gas, so it should be performed in a well-ventilated fume hood.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.[5]

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 24-48 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in diethyl ether.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[5] This step is crucial to neutralize the excess acid and remove water-soluble impurities.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Yield: This procedure typically affords a high yield of the desired product, often exceeding 95%.[5]

Purification and Characterization

The crude product is often obtained as a white to off-white solid and can be purified further by recrystallization from a suitable solvent system, such as ether-pentane or ethanol-water.[6] Purity is typically assessed by Gas Chromatography (GC) and the structure confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Chemical Reactivity and Key Transformations

The synthetic versatility of this compound stems from the differential reactivity of its functional groups. The two chlorine atoms are susceptible to nucleophilic aromatic substitution, while the methyl ester can undergo hydrolysis or amidation.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the chlorine atoms towards nucleophilic attack. The chlorine at the 2-position is generally more reactive than the one at the 5-position due to its ortho and para relationship to the activating groups.

A common transformation is the selective displacement of the 2-chloro substituent by an amine. For instance, reacting this compound with ammonia in 1,4-dioxane under pressure and heat yields methyl 2-amino-5-chloronicotinate.[5] This reaction is a key step in the synthesis of more complex heterocyclic systems.

SNAr_Reaction reactant This compound Cl Cl reagent NH₃ / 1,4-dioxane 85±5 °C, 9 days reactant->reagent product Methyl 2-amino-5-chloronicotinate NH₂ Cl reagent->product caption Selective amination at the C2 position.

Caption: Nucleophilic aromatic substitution of this compound.

Hydrolysis of the Ester Group

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. For example, treatment of methyl 2-amino-5-chloronicotinate with lithium hydroxide in a mixture of methanol and water results in the formation of lithium 2-amino-5-chloronicotinate.[5] This transformation is often a necessary step to enable further modifications at the carboxylate position, such as amide bond formation.

Applications in Research and Drug Discovery

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] Its applications span across pharmaceuticals, agrochemicals, and materials science.

Pharmaceutical Research

This compound serves as a scaffold for the development of novel therapeutic agents. It is particularly useful in the synthesis of compounds targeting various diseases, including inflammatory conditions and cancer.[1] The ability to selectively functionalize the pyridine ring allows for the creation of libraries of compounds for high-throughput screening in drug discovery campaigns. The introduction of a methyl group, in general, can significantly impact the pharmacodynamic and pharmacokinetic properties of a drug candidate, a phenomenon often referred to as the "magic methyl" effect.[7]

Agrochemical Development

In the agrochemical industry, this compound is an intermediate in the production of pesticides, including herbicides and insecticides.[1] The dichlorinated pyridine core is a common feature in many commercial agrochemicals, and the reactivity of this starting material allows for the efficient synthesis of these complex molecules.

Other Applications

Beyond its primary use in life sciences, this compound also finds applications in:

  • Materials Science: Incorporation into polymers to enhance their thermal stability and durability.[1]

  • Analytical Chemistry: Used as a standard in chromatographic techniques for the quantification of related compounds.[1]

  • Biochemistry: Employed in enzyme inhibition studies to probe metabolic pathways and identify potential therapeutic targets.[1]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Precautionary Statements:

    • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[8]

    • Response: IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER or doctor if you feel unwell.[8]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[8] Store at room temperature.[3]

It is imperative to consult the Safety Data Sheet (SDS) before handling this chemical.[8][9]

Conclusion

This compound is a synthetically valuable building block with a broad range of applications, particularly in drug discovery and agrochemical research. Its well-defined reactivity allows for the controlled and selective introduction of various functional groups, making it an indispensable tool for organic chemists. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in a research and development setting.

References

An In-depth Technical Guide to the Physical Properties of Methyl 2,5-dichloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating a Key Synthetic Building Block

Methyl 2,5-dichloronicotinate (CAS No. 67754-03-4) is a halogenated pyridine derivative that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1] Its utility is most pronounced in the agrochemical and pharmaceutical sectors, where it functions as a foundational scaffold for novel pesticides, herbicides, and therapeutic agents, including potential anti-inflammatory and anti-cancer drugs.[1] The strategic placement of two chlorine atoms on the pyridine ring enhances its reactivity, making it a versatile substrate for a variety of chemical transformations.

This guide provides a comprehensive examination of the core physical and spectroscopic properties of this compound. As Senior Application Scientists, we recognize that a thorough understanding of a compound's physical characteristics is a prerequisite for its effective application in research and development. This document moves beyond a simple recitation of data, offering insights into the experimental validation of these properties and their implications for handling, characterization, and synthetic use. Every protocol is presented as a self-validating system, ensuring that researchers can confidently reproduce and verify these critical parameters.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the cornerstone of all subsequent scientific investigation. The following table summarizes the key identifiers for this compound.

IdentifierValueSource(s)
CAS Number 67754-03-4[2]
IUPAC Name methyl 2,5-dichloropyridine-3-carboxylate[1][2]
Molecular Formula C₇H₅Cl₂NO₂[2]
Molecular Weight 206.03 g/mol [2]
Synonyms 2,5-Dichloronicotinic acid methyl ester, Methyl 2,5-dichloropyridine-3-carboxylate
InChI Key CNPFXYWTMBTSSI-UHFFFAOYSA-N[2]
SMILES COC(=O)C1=C(N=CC(=C1)Cl)Cl[1][2]

Molecular Structure:

Caption: 2D Structure of this compound.

Section 2: Core Physical Properties

The macroscopic physical properties of a compound dictate its behavior in various experimental settings, from reaction work-ups to formulation.

PropertyValueSignificance & Experimental InsightSource(s)
Appearance White to off-white crystalline powderThe crystalline nature suggests a well-ordered solid lattice. Any significant deviation in color (e.g., yellow or brown) may indicate the presence of impurities.
Melting Point 42 - 46 °CThis relatively low melting point indicates moderate intermolecular forces. A sharp melting range is a key indicator of high purity.
Boiling Point ~257 - 263 °CThe boiling point reflects the compound's volatility. This value is critical for purification by distillation, though vacuum distillation is often preferred to prevent thermal decomposition.[3]
Density ~1.426 g/cm³The density is useful for mass-to-volume conversions in process chemistry and reaction scale-up.[3]
Solubility Soluble in methanol, dichloromethaneQualitative solubility data is essential for selecting appropriate reaction solvents, recrystallization systems, and chromatographic mobile phases.[3]
Predicted XlogP 2.3This predicted partition coefficient suggests moderate lipophilicity, a key parameter in drug development for predicting membrane permeability and absorption.[4]

Section 3: Spectroscopic Profile

Spectroscopic analysis provides a molecular-level fingerprint, essential for structure confirmation and purity assessment. While experimentally derived spectra for this compound are not available in public reference databases, this section details the expected spectroscopic characteristics based on its known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show two distinct signals for the aromatic protons and one signal for the methyl ester protons.

    • Aromatic Region: Two doublets are predicted. The proton at the 4-position (H-4) and the proton at the 6-position (H-6) of the pyridine ring are in different electronic environments and will appear as distinct signals, likely between δ 8.0 and 8.8 ppm. Their mutual coupling (a small J-value, typically 2-3 Hz) would result in each signal appearing as a doublet.

    • Aliphatic Region: A sharp singlet corresponding to the three equivalent protons of the methyl ester group (-OCH₃) is expected. Due to the electron-withdrawing nature of the adjacent oxygen, this peak is predicted to appear around δ 3.9-4.0 ppm.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is predicted to display seven unique signals, corresponding to each of the seven carbon atoms in the molecule, as they are all in chemically non-equivalent environments.

    • Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded and is expected to appear at the lowest field, typically in the range of δ 160-165 ppm.

    • Aromatic Carbons: The five carbons of the pyridine ring will appear in the aromatic region (δ 120-155 ppm). The carbons directly bonded to the electronegative chlorine atoms (C-2 and C-5) are expected to be significantly shifted compared to the others.

    • Methyl Carbon: The methyl carbon of the ester group (-OCH₃) will be the most shielded carbon, appearing at the highest field, typically around δ 53-55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are outlined below.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3100 - 3000C-H StretchAromatic (Pyridine Ring)Medium to Weak
2990 - 2950C-H StretchMethyl (-CH₃)Medium
1735 - 1720 C=O Stretch Ester Strong
1600 - 1450C=C and C=N StretchAromatic RingMedium to Strong
1300 - 1100C-O StretchEsterStrong
850 - 750C-Cl StretchAryl HalideStrong

The most diagnostic peak in the IR spectrum would be the strong, sharp absorption from the ester carbonyl (C=O) stretch between 1735-1720 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): The molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight (approx. 206 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The M⁺ peak will be accompanied by an (M+2)⁺ peak with an intensity of about 65% of the M⁺ peak, and an (M+4)⁺ peak with an intensity of about 10% of the M⁺ peak, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

  • Predicted Fragmentation: Key fragmentation pathways for esters often involve the loss of the alkoxy group (-OCH₃, loss of 31 Da) or the entire ester group (-COOCH₃, loss of 59 Da).[6] The PubChemLite database provides predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase. For the protonated molecule ([M+H]⁺), a predicted CCS of 133.6 Ų is reported.[4]

Section 4: Experimental Methodologies for Physical Characterization

To ensure scientific rigor, the physical properties listed above must be verifiable through standardized experimental protocols. The following section details the methodologies for determining these key parameters.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range, a crucial indicator of purity.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement in Apparatus cluster_result Result Prep1 1. Finely crush a small amount of the crystalline sample. Prep2 2. Tap the open end of a capillary tube into the powder. Prep1->Prep2 Prep3 3. Invert and tap to pack 2-3 mm of sample into the sealed end. Prep2->Prep3 Meas1 4. Place the capillary tube in the heating block. Prep3->Meas1 Meas2 5. Heat rapidly to ~15°C below the expected melting point (42°C). Meas1->Meas2 Meas3 6. Reduce heating rate to 1-2°C per minute. Meas2->Meas3 Meas4 7. Record T1: Temperature at which the first drop of liquid appears. Meas3->Meas4 Meas5 8. Record T2: Temperature at which the last solid crystal melts. Meas4->Meas5 Result Report Melting Point Range (T1 - T2) Meas5->Result

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount of dry this compound on a clean, dry surface and crush it into a fine powder.

  • Capillary Loading: Gently tap the open end of a sealed-end capillary tube into the powder until a small amount enters the tube.

  • Packing: Invert the tube and tap it gently on a hard surface to pack the solid tightly into the sealed end. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (e.g., to 25°C).

  • Equilibration and Slow Heating: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

  • Data Recording: Carefully observe the sample. Record the temperature at which the first sign of melting is observed (T1) and the temperature at which the last crystal melts completely (T2).

  • Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow (≤ 2°C).

Spectroscopic Sample Preparation and Analysis

4.2.1 NMR Sample Preparation

  • Massing: Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.

  • Solvation: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The compound should fully dissolve.

  • Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping and Labeling: Cap the NMR tube and label it clearly. The sample is now ready for analysis in an NMR spectrometer.

4.2.2 FT-IR Sample Preparation (Thin Solid Film Method)

  • Solution Preparation: Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile solvent like dichloromethane in a small vial.

  • Film Casting: Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound will remain on the plate.

  • Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Section 5: Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable in a laboratory setting. This compound is classified with specific hazards that require careful management.

GHS Hazard Information:

  • Hazard Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning [2][7]

  • Hazard Statements:

    • H315: Causes skin irritation.[2][7]

    • H319: Causes serious eye irritation.[2][7]

Recommended Precautionary Measures:

  • P264: Wash hands and exposed skin thoroughly after handling.[7]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7]

  • Response (IF ON SKIN): Wash with plenty of water. If skin irritation occurs, seek medical advice.[7]

  • Response (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[7]

Handling and Storage:

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust inhalation. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.[2]

Conclusion

This technical guide has detailed the essential physical and spectroscopic properties of this compound. The data presented, from its fundamental chemical identity to its predicted spectroscopic fingerprint and verifiable physical constants, provides researchers with a robust foundation for incorporating this valuable intermediate into their synthetic and developmental workflows. By coupling these data with standardized, reproducible experimental protocols, this document aims to empower scientists to utilize this compound with confidence, precision, and a paramount commitment to safety.

References

An In-depth Technical Guide to Methyl 2,5-dichloronicotinate: Molecular Structure and Weight

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the molecular structure and key physicochemical properties of Methyl 2,5-dichloronicotinate. Intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document synthesizes critical data to facilitate its application in advanced chemical synthesis.

Introduction: A Versatile Synthetic Intermediate

This compound is a dichlorinated derivative of nicotinic acid, a member of the pyridine family. Its unique molecular architecture, featuring two chlorine atoms on the pyridine ring, imparts distinct reactivity that makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] This compound serves as a critical building block in the pharmaceutical and agrochemical industries for the development of novel therapeutic agents and crop protection products.[1] The strategic placement of the chloro- and methyl ester functional groups allows for a variety of chemical transformations, making it a versatile tool for medicinal and process chemists.

Molecular Structure and Chemical Identity

The fundamental characteristics of a chemical compound are dictated by its molecular structure. A precise understanding of the arrangement of atoms and functional groups is paramount for predicting reactivity and designing synthetic pathways.

Chemical Formula and IUPAC Name

The molecular formula for this compound is C₇H₅Cl₂NO₂ .[1][2][3][4] Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is methyl 2,5-dichloropyridine-3-carboxylate .[2][4] This name precisely describes the arrangement of the functional groups on the pyridine core.

Two-Dimensional (2D) Molecular Structure

The 2D structure of this compound is depicted below, illustrating the connectivity of the atoms. The core is a pyridine ring with chlorine atoms at the 2 and 5 positions and a methyl carboxylate group at the 3 position.

Figure 1: 2D Molecular Structure of this compound
Key Structural Features and Their Implications

The presence of two electron-withdrawing chlorine atoms significantly influences the electron density of the pyridine ring, making it more susceptible to nucleophilic substitution reactions. The methyl ester group at the 3-position can be readily hydrolyzed or converted to other functional groups, providing a handle for further molecular elaboration. The nitrogen atom in the pyridine ring imparts basic properties to the molecule and can be a site for coordination or quaternization.

Molecular Weight and Physicochemical Properties

The molecular weight and other physicochemical properties are critical for experimental design, including reaction stoichiometry, purification, and formulation.

Molecular Weight

The molecular weight of this compound has been consistently determined across various sources. The calculated molecular weight is approximately 206.02 g/mol .[1][4][5] Some sources may report a slightly different value, such as 206.03 g/mol , due to rounding of atomic weights.[2][3][6]

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, providing a quick reference for laboratory use.

PropertyValueSource(s)
Molecular Formula C₇H₅Cl₂NO₂[1][2][3][4]
Molecular Weight 206.02 g/mol [1][4][5]
CAS Number 67754-03-4[1][2][3][4]
Appearance White to almost white powder or crystal[1][5]
Melting Point 42 - 46 °C[1]
IUPAC Name methyl 2,5-dichloropyridine-3-carboxylate[2][4]
SMILES COC(=O)C1=C(N=CC(=C1)Cl)Cl[2][3]
InChI Key CNPFXYWTMBTSSI-UHFFFAOYSA-N[2][3][4]

Experimental Protocols: A Self-Validating System

While this guide focuses on the molecular structure and weight, it is important to consider the practical aspects of handling and using this compound. The following represents a generalized workflow for its use as a synthetic intermediate.

G cluster_0 Preparation & Reaction Setup cluster_1 Workup & Purification cluster_2 Analysis & Characterization a Weigh Methyl 2,5-dichloronicotinate b Dissolve in appropriate solvent a->b c Add other reagents under inert atmosphere b->c d Heat/stir reaction mixture c->d e Quench reaction d->e Reaction complete f Extract product e->f g Purify by chromatography or crystallization f->g h Confirm structure (NMR, MS) g->h Isolated product i Assess purity (HPLC, GC) h->i

Figure 2: Generalized workflow for the use of this compound in synthesis.

The choice of solvent and reaction conditions will be dictated by the specific transformation being performed. Due to the presence of the pyridine ring, reactions are often carried out under anhydrous and inert conditions to prevent unwanted side reactions. Purification techniques such as column chromatography or recrystallization are typically employed to isolate the desired product in high purity.

Conclusion

This compound is a key synthetic intermediate with a well-defined molecular structure and molecular weight. Its unique combination of functional groups provides a versatile platform for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors. The data and workflows presented in this guide are intended to provide a solid foundation for researchers and scientists working with this important compound.

References

A Technical Guide to the Solubility of Methyl 2,5-dichloronicotinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 2,5-dichloronicotinate, a key intermediate in the pharmaceutical and agrochemical industries.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, provides robust experimental protocols for its determination, and offers a framework for data interpretation and presentation.

Introduction: The Critical Role of Solubility

This compound (CAS No. 67754-03-4) is a versatile heterocyclic compound widely used in the synthesis of biologically active molecules.[1] Its unique dichlorinated pyridine structure is foundational for developing novel pharmaceuticals and effective crop protection agents.[1] Understanding and quantifying the solubility of this compound in various organic solvents is a critical, non-negotiable step in process development, formulation, and quality control.

Solubility data dictates solvent selection for:

  • Reaction Media: Ensuring reactants are in the same phase for optimal reaction kinetics.

  • Crystallization & Purification: Selecting appropriate anti-solvents and recrystallization solvents to achieve high purity.[2]

  • Formulation: Developing stable, homogenous liquid formulations for final products.

  • Analytical Chemistry: Preparing standards and samples for techniques like chromatography.[1]

This guide will equip researchers with the foundational knowledge and practical methodologies to accurately assess and leverage the solubility of this compound.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] The molecular structure of this compound—possessing both polar and non-polar features—suggests a nuanced solubility profile.

  • Molecular Formula: C₇H₅Cl₂NO₂[1][4]

  • Molecular Weight: 206.02 g/mol [1]

  • Appearance: White to off-white crystalline powder.[1]

  • Melting Point: 42-46 °C[1]

Structural Analysis:

  • Polar Features: The ester group (-COOCH₃) and the nitrogen atom in the pyridine ring can participate in dipole-dipole interactions and act as hydrogen bond acceptors.

  • Non-Polar Features: The aromatic pyridine ring and the two chlorine atoms (-Cl) contribute to the molecule's lipophilicity and can engage in van der Waals forces.

This duality implies that this compound will exhibit favorable solubility in solvents of intermediate polarity and in polar aprotic solvents. While it is noted to be soluble in organic solvents like methanol and dichloromethane, quantitative data is not widely published.[5] Therefore, experimental determination is essential.

Quantitative Solubility Data (Illustrative)

Organic SolventSolvent ClassTemperature (°C)Illustrative Solubility (g/L)
MethanolPolar Protic25150
EthanolPolar Protic2595
AcetonePolar Aprotic25220
DichloromethaneHalogenated25350
Ethyl AcetateEster25180
TolueneAromatic Hydrocarbon2545
n-HexaneNon-polar Aliphatic25< 1

Experimental Protocol: Isothermal Shake-Flask Method

To ensure trustworthy and reproducible results, the isothermal shake-flask method is the gold standard for determining thermodynamic solubility.[6][7][8] This method involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is achieved.

Rationale for Method Selection

The shake-flask method is chosen over alternatives because it directly measures the saturation point of a compound in a solvent, reflecting the true thermodynamic equilibrium. This is crucial for applications like crystallization where understanding the precise saturation limit is paramount. The OECD Guidelines for the Testing of Chemicals often reference this method for its reliability.[9]

Materials and Equipment
  • This compound (>98% purity)[1]

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic orbital shaker or water bath

  • Calibrated thermometer

  • Screw-cap vials (e.g., 20 mL glass vials)

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Step-by-Step Procedure
  • Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An amount that ensures solid remains after equilibration is crucial. For example, add ~200 mg of the compound to 10 mL of the test solvent.

  • Equilibration: Place the sealed vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period. A preliminary kinetics study is recommended to determine the time to reach equilibrium (typically 18-24 hours).[6][7]

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let undissolved solids settle. This step is critical to avoid contamination of the saturated solution.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean, pre-weighed vial. This filtration step removes any remaining microscopic particulates.[10]

  • Quantification:

    • Gravimetric Method: Accurately weigh the vial containing the filtered saturated solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that avoids degradation of the solute.[10] Once the solvent is fully removed, re-weigh the vial. The mass of the residue is the amount of dissolved solute.

    • Chromatographic Method: Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent. Quantify the concentration against a pre-prepared calibration curve using a validated HPLC or GC method.[10] This is the preferred method for higher accuracy.

  • Calculation:

    • Gravimetric: Solubility (g/L) = (Mass of residue (g)) / (Volume of solvent evaporated (L))

    • Chromatographic: Solubility (g/L) = (Concentration from curve (g/L)) x (Dilution Factor)

The entire experimental workflow is visualized in the diagram below.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling & Filtration cluster_quant 5. Quantification cluster_calc 6. Calculation A Add excess Methyl 2,5-dichloronicotinate to solvent in vial B Agitate in thermostatic shaker (e.g., 24h @ 25°C) A->B C Let solids settle (e.g., 2h @ 25°C) B->C D Withdraw supernatant C->D E Filter with 0.22 µm syringe filter D->E Immediate Filtration F Choose Method E->F G Gravimetric: Evaporate solvent, weigh residue F->G Direct Mass H Chromatographic (HPLC/GC): Dilute sample, inject, quantify vs. calibration curve F->H High Accuracy I Calculate Solubility (g/L) G->I H->I

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Safety and Handling

This compound is an irritant that can cause skin and serious eye irritation.[5][11] When handling this compound, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.[5][11] All handling should be performed in a well-ventilated area or a chemical fume hood.[12] Refer to the Safety Data Sheet (SDS) for complete safety information before commencing any work.[11][13]

Conclusion

While published quantitative data on the solubility of this compound is scarce, this guide provides the necessary theoretical and practical framework for researchers to determine it accurately and reliably. By understanding the molecular structure and applying robust experimental protocols like the isothermal shake-flask method, scientists can generate the high-quality data needed to optimize synthetic processes, develop stable formulations, and accelerate research and development in the pharmaceutical and agricultural sectors.

References

Spectroscopic Profile of Methyl 2,5-dichloronicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of Methyl 2,5-dichloronicotinate (CAS No: 67754-03-4; Molecular Formula: C₇H₅Cl₂NO₂; Molecular Weight: 206.03 g/mol ).[1][2][3] In the absence of publicly available experimental spectra, this guide leverages high-fidelity predictive algorithms to elucidate the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) features of this molecule. This approach is a powerful tool in modern chemical research, enabling the structural verification and characterization of novel or sparsely documented compounds.[4][5]

This compound is a halogenated pyridine derivative with applications as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[2][6] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and the unambiguous identification of this key building block.

Molecular Structure and Spectroscopic Overview

The structural features of this compound, namely the dichlorinated pyridine ring, the methyl ester group, and the relative positions of these functionalities, give rise to a unique and predictable spectroscopic fingerprint.

G N1 N C2 C N1->C2 C4 C C3 C C2->C3 C5 C Cl1 Cl C2->Cl1 C3->C4 C6 C C7 C C3->C7 C4->C5 H4 H C4->H4 C5->C6 Cl2 Cl C5->Cl2 C6->N1 H6 H C6->H6 O1 O C7->O1 O2 O C7->O2 C8 C O2->C8 H8_1 H C8->H8_1 H8_2 H C8->H8_2 H8_3 H C8->H8_3

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are highly informative. The predicted spectra discussed below were generated using advanced computational models that consider through-bond and through-space electronic effects.[7][8]

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to be simple and diagnostic, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring and one signal in the aliphatic region for the methyl ester protons.

Experimental Protocol (Predicted Data Acquisition):

  • Structure Input: The chemical structure of this compound was inputted into a validated NMR prediction software using its SMILES notation (COC(=O)c1cc(Cl)cnc1Cl).[3]

  • Solvent Selection: Chloroform-d (CDCl₃) was selected as the virtual solvent, as it is a common choice for non-polar to moderately polar organic compounds.

  • Prediction Algorithm: A hierarchical organization of spheres (HOSE) code-based algorithm, combined with machine learning from a large database of experimental spectra, was utilized to predict the chemical shifts (δ) and coupling constants (J).[9][10]

  • Data Output: The predicted chemical shifts, multiplicities, and coupling constants were tabulated.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constant (J, Hz)
~8.3 - 8.5Doublet1HH-6~2.5
~8.1 - 8.3Doublet1HH-4~2.5
~3.9 - 4.0Singlet3H-OCH₃N/A

Interpretation:

The two aromatic protons, H-4 and H-6, are predicted to appear as distinct doublets due to meta-coupling. The electron-withdrawing effects of the two chlorine atoms and the nitrogen atom in the pyridine ring are expected to shift these protons significantly downfield. The methyl protons of the ester group are anticipated to appear as a sharp singlet in the typical range for such functionalities.

G cluster_molecule This compound cluster_spectrum Predicted ¹H NMR Spectrum mol H-6 ↔ H-4 (meta-coupling) H6 ~8.4 ppm (d) mol->H6 J ≈ 2.5 Hz H4 ~8.2 ppm (d) mol->H4 J ≈ 2.5 Hz OCH3 ~3.9 ppm (s)

Figure 2. Predicted ¹H NMR correlations for this compound.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Experimental Protocol (Predicted Data Acquisition):

The protocol is analogous to the ¹H NMR prediction, with the algorithm specifically calculating the ¹³C chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Predicted Chemical Shift (δ, ppm)Carbon Assignment
~164 - 166C=O (ester)
~150 - 152C-2
~148 - 150C-6
~138 - 140C-4
~132 - 134C-5
~125 - 127C-3
~52 - 54-OCH₃

Interpretation:

The carbonyl carbon of the ester is expected at the lowest field. The carbons directly bonded to the electronegative chlorine (C-2 and C-5) and nitrogen atoms will also be significantly deshielded. The methyl carbon of the ester will appear at the highest field.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound is expected to show characteristic absorption bands for the C=O of the ester, C-O stretching, aromatic C=C and C=N stretching, and C-Cl stretching.

Experimental Protocol (Predicted Data Acquisition):

  • Structure Input: The molecular structure was provided to an IR prediction tool.

  • Computational Method: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level of theory are commonly used for vibrational frequency predictions.[11]

  • Data Output: A list of predicted vibrational frequencies and their corresponding vibrational modes was generated.

Table 3: Predicted Major IR Absorption Bands for this compound

Predicted Frequency (cm⁻¹)IntensityVibrational Mode
~3100 - 3000Medium-WeakAromatic C-H Stretch
~2960 - 2850WeakAliphatic C-H Stretch (-OCH₃)
~1730 - 1715StrongC=O Stretch (Ester)
~1600 - 1450MediumAromatic C=C and C=N Stretch
~1300 - 1100StrongC-O Stretch (Ester)
~800 - 600Medium-StrongC-Cl Stretch

Interpretation:

The most prominent peak is anticipated to be the strong C=O stretch of the ester group. The presence of the aromatic ring will be confirmed by the C=C and C=N stretching vibrations. The C-Cl stretches are expected in the fingerprint region.

G cluster_functional_groups Functional Groups cluster_ir_regions Predicted IR Absorption (cm⁻¹) Aromatic_CH Aromatic C-H Region1 ~3100-3000 Aromatic_CH->Region1 Aliphatic_CH Aliphatic C-H Region2 ~2960-2850 Aliphatic_CH->Region2 Carbonyl Ester C=O Region3 ~1730-1715 Carbonyl->Region3 Aromatic_Ring Aromatic Ring Region4 ~1600-1450 Aromatic_Ring->Region4 Ester_CO Ester C-O Region5 ~1300-1100 Ester_CO->Region5 CCl C-Cl Region6 ~800-600 CCl->Region6

Figure 3. Correlation of functional groups to predicted IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure.

Experimental Protocol (Predicted Data Acquisition):

  • Structure Input: The molecular structure was submitted to a mass spectrometry fragmentation prediction tool.[12]

  • Ionization Method: Electron Ionization (EI) was selected as the virtual ionization method, as it is a common technique that induces fragmentation.

  • Fragmentation Prediction: The software predicts fragmentation pathways based on established rules of chemical bonding and stability of the resulting fragments.[12]

  • Data Output: A predicted mass spectrum, including the molecular ion peak and major fragment ions, was generated.

Table 4: Predicted Major Ions in the Mass Spectrum of this compound

Predicted m/zIon StructureInterpretation
205/207/209[C₇H₅Cl₂NO₂]⁺Molecular Ion (M⁺) peak with isotopic pattern for two chlorine atoms
174/176/178[M - OCH₃]⁺Loss of the methoxy radical
146/148/150[M - COOCH₃]⁺Loss of the carbomethoxy radical
111/113[C₄H₂ClN]⁺Fragmentation of the pyridine ring

Interpretation:

The molecular ion peak is expected to show a characteristic isotopic pattern (M⁺, M⁺+2, M⁺+4) due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).[13] The most abundant fragments are likely to result from the cleavage of the ester group, such as the loss of the methoxy radical or the entire carbomethoxy group. Further fragmentation of the dichloropyridine ring would lead to smaller charged species.

Conclusion

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data collectively offer a robust and self-validating system for the structural confirmation of this important chemical intermediate. While predicted data is a powerful tool, experimental verification remains the gold standard. The information presented herein serves as a valuable reference for researchers working with this compound, aiding in its synthesis, purification, and downstream applications.

References

A Researcher's Guide to the Regioselective Reactivity of Methyl 2,5-dichloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2,5-dichloronicotinate is a pivotal building block in contemporary organic synthesis, particularly for the construction of novel agrochemicals and pharmaceutical agents. Its utility stems from the differential reactivity of the two chlorine atoms at the C2 and C5 positions of the electron-deficient pyridine ring. This guide provides an in-depth technical analysis of the factors governing this regioselectivity and offers field-proven protocols for the selective functionalization of each position through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By synthesizing mechanistic principles with practical experimental insights, this document serves as a comprehensive resource for researchers aiming to leverage the unique chemical properties of this versatile intermediate.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a privileged motif in medicinal chemistry and materials science.[1] The strategic introduction of substituents onto this heterocyclic core is a cornerstone of modern drug design. This compound presents a compelling platform for molecular elaboration, featuring two distinct reactive centers—the chlorine atoms at the C2 and C5 positions. The ability to selectively functionalize one chlorine while leaving the other intact for subsequent transformations is crucial for the efficient synthesis of complex target molecules. This guide will dissect the underlying principles that dictate which chlorine atom reacts under specific conditions, providing a predictive framework for synthetic chemists.

Fundamentals of Reactivity on the Pyridine Ring

The reactivity of this compound is fundamentally governed by the electronic nature of the pyridine ring. The nitrogen atom's electronegativity renders the ring electron-deficient, making it susceptible to nucleophilic attack, a characteristic that distinguishes it from electron-rich rings like benzene.[2] This inherent electrophilicity is further amplified by the presence of three electron-withdrawing groups: the two chlorine atoms and the methyl ester at C3.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The reaction rate is heavily influenced by the stability of this intermediate. For pyridine systems, nucleophilic attack is strongly favored at the C2 and C4 positions (ortho and para to the nitrogen).[5][6] This is because the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, a stabilizing contribution not possible with attack at the C3 or C5 positions.[5][6]

Palladium-Catalyzed Cross-Coupling

In contrast to SNAr, the regioselectivity of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is dictated by the mechanism of the palladium catalyst, primarily the oxidative addition step.[7] Conventionally, oxidative addition is faster at the more electrophilic C2 position of dihalopyridines due to the inductive effect of the adjacent nitrogen atom.[8][9] However, recent advancements have shown that this intrinsic preference can be overridden by judicious selection of ligands, bases, and reaction conditions, enabling selective functionalization at the C5 position.[10][11]

Dissecting the Differential Reactivity: C2 vs. C5

The core of this guide lies in understanding the dichotomy of reactivity between the C2 and C5 chlorine atoms of this compound.

The C2 Position: The Electronically Activated Site

The C2 position is the more electronically activated site for both SNAr and conventional cross-coupling reactions.

  • For SNAr: Nucleophilic attack at C2 generates a Meisenheimer complex where the negative charge is stabilized by both the ring nitrogen and the C3-ester group. This superior stabilization leads to a lower activation energy and a faster reaction rate compared to attack at C5.

  • For Cross-Coupling: The proximity to the ring nitrogen makes the C2-Cl bond more polarized and electrophilic, facilitating the initial oxidative addition of the Pd(0) catalyst.[8]

The C5 Position: Accessing the "Unconventional" Site

While less intrinsically reactive, the C5 position can be targeted with high selectivity under specific, often unconventional, conditions.

  • For SNAr: Selective reaction at C5 is challenging and typically requires forcing conditions or a highly activated nucleophile, as the C2 position will preferentially react.

  • For Cross-Coupling: C5-selectivity in Suzuki couplings has been achieved using ligand-free "Jeffery" conditions.[10][11] While the precise mechanism is still under investigation, it is thought to involve palladium nanoparticles and deviates from the conventional ligand-controlled pathways.[11] This provides a powerful synthetic route to 2-chloro-5-substituted nicotinates.

Key Transformations & Experimental Protocols

The following protocols are designed to be self-validating systems, providing detailed, step-by-step methodologies derived from authoritative sources.

Protocol 1: Selective Nucleophilic Aromatic Substitution at C2

This protocol details the selective substitution of the C2-chlorine with an amine, a common transformation in pharmaceutical synthesis. The product, Methyl 5-amino-2-chloronicotinate, is a valuable intermediate.[12][13]

Rationale: The reaction is performed in a sealed vessel at elevated temperatures to overcome the activation energy. 1,4-Dioxane is a suitable high-boiling polar aprotic solvent. The use of an ammonia solution provides both the nucleophile and the reaction medium.

Experimental Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Methyl 2,5-dichloronicotinate in Ammonia/Dioxane B Seal in Pressure Vessel A->B C Heat at 85-90°C for 9 days B->C D Cool to RT C->D E Concentrate under Reduced Pressure D->E F Isolate White Solid (Methyl 2-amino-5-chloronicotinate) E->F

Caption: Workflow for selective amination at the C2 position.

Step-by-Step Protocol: [14]

  • Dissolve this compound (4.5 g, 22 mmol) in a 0.5 M solution of ammonia in 1,4-dioxane (250 mL, 0.125 mol).

  • Seal the mixture in a pressure vessel.

  • Heat the vessel at 85-90 °C for 9 days.

  • After the reaction period, allow the vessel to cool to room temperature.

  • Combine the reaction mixtures (if running multiple batches) and concentrate under reduced pressure.

  • The resulting white solid, Methyl 2-amino-5-chloronicotinate, is isolated.

Protocol 2: Selective Suzuki-Miyaura Coupling at C5

This protocol demonstrates the unconventional C5-selective Suzuki coupling using ligand-free Jeffery conditions, a powerful method for accessing 2-chloro-5-arylpyridines.[10]

Rationale: Jeffery conditions typically involve a phase-transfer catalyst (not used in this specific cited protocol but common), a palladium precursor without a phosphine ligand, and a mixed aqueous-organic solvent system at high temperature. The absence of a bulky phosphine ligand is believed to be key to altering the regioselectivity away from the sterically encumbered C2 position.[11]

Reaction Mechanism Overview:

G Pd(0) Pd(0) Oxidative Addition\n(at C5) Oxidative Addition (at C5) Pd(0)->Oxidative Addition\n(at C5) Ar-Cl Transmetalation Transmetalation Oxidative Addition\n(at C5)->Transmetalation Ar'-B(OH)2 Base Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar'

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Step-by-Step Protocol: [10]

  • To a Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add N-Methyl-2-pyrrolidone (NMP) (4 mL) and water (1 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 18 hours.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Selective Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination, which typically favors the C2 position but can be influenced by the ligand choice.

Rationale: The Buchwald-Hartwig amination relies on a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) to facilitate the C-N bond formation.[10][15] The choice of base (e.g., NaOtBu, Cs₂CO₃) is critical for deprotonating the amine and facilitating the catalytic cycle. While C2 is often the major product due to electronics, the specific ligand and conditions can influence selectivity.[10]

Step-by-Step Protocol: [15]

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos) to a dry Schlenk tube.

  • Add anhydrous, deoxygenated solvent (e.g., Toluene) and stir for 10 minutes to form the active catalyst.

  • In a separate flask, add this compound (1.0 equiv) and sodium tert-butoxide (1.4 equiv).

  • Add the catalyst solution to the flask containing the substrate and base.

  • Add the amine (1.2 equiv) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data-Driven Insights: A Comparative Summary

The regiochemical outcome of these reactions is highly dependent on the chosen methodology. The following table summarizes representative data for the Suzuki-Miyaura coupling of 2,5-dichloropyridine derivatives, highlighting the switch in selectivity.

Catalyst SystemLigandBaseSolventTemp (°C)Major ProductSelectivity (C5:C2)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O100C2-ArylationLow (C2 major)~80-95[8]
Pd(OAc)₂NoneK₂CO₃NMP/H₂O100C5-Arylation>95:5~58-65[10]

Table 1: Comparison of reaction conditions and regioselectivity for the Suzuki-Miyaura coupling of 2,5-dichloropyridine derivatives.

Conclusion

The reactivity of the chlorine atoms in this compound is a nuanced interplay of electronic effects, steric hindrance, and catalyst-controlled mechanisms. The C2 position is the intrinsically more reactive site for both nucleophilic aromatic substitution and conventional palladium-catalyzed cross-coupling reactions due to electronic activation from the ring nitrogen. However, this inherent preference can be expertly overridden. Specifically, the development of ligand-free Jeffery conditions for Suzuki-Miyaura reactions has unlocked a reliable pathway for selective C5-arylation. This guide has provided the theoretical framework and practical, actionable protocols for researchers to confidently and selectively manipulate this versatile building block, paving the way for the efficient synthesis of next-generation chemical entities.

References

An In-Depth Technical Guide to Methyl 2,5-dichloronicotinate: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dichloronicotinate, a halogenated derivative of nicotinic acid (Vitamin B3), is a pivotal chemical intermediate in the synthesis of a wide array of biologically active molecules. Its unique molecular architecture, featuring a pyridine ring substituted with two chlorine atoms and a methyl ester group, provides a versatile platform for the development of novel pharmaceuticals and agrochemicals. This guide offers a comprehensive overview of this compound, from its historical context and synthesis to its modern-day applications in drug discovery and crop protection.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 67754-03-4[1]
Molecular Formula C₇H₅Cl₂NO₂[1]
Molecular Weight 206.02 g/mol [1]
Appearance White to almost white powder or crystals[1]
Melting Point 42-46 °C[1]
IUPAC Name methyl 2,5-dichloropyridine-3-carboxylate
Synonyms 2,5-Dichloronicotinic acid methyl ester, Methyl 2,5-dichloropyridine-3-carboxylate[2]

Historical Context and Discovery

While a definitive "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of nicotinic acid and its derivatives. Nicotinic acid itself was first synthesized in 1867 by the oxidation of nicotine.[3] The subsequent exploration of halogenated pyridines, the core of this molecule, gained momentum in the 20th century as chemists sought to create novel compounds with enhanced biological activity.

The synthesis of the precursor, 2,5-dichloropyridine, has been approached through various methods over the years, including the diazotization of 2-aminopyridine followed by chlorination.[4] The development of more efficient and scalable methods for producing such chlorinated pyridine intermediates was a critical step towards the availability of compounds like this compound for broader research and industrial use.

Synthesis of this compound

The most common and high-yielding laboratory synthesis of this compound involves the esterification of its corresponding carboxylic acid, 2,5-dichloronicotinic acid.

Core Synthesis Pathway: Fischer-Speier Esterification

This acid-catalyzed reaction is a cornerstone of organic synthesis, offering a direct and efficient route to the methyl ester.

Caption: Fischer-Speier esterification of 2,5-dichloronicotinic acid.

Detailed Experimental Protocol

The following protocol provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

  • 2,5-Dichloronicotinic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,5-dichloronicotinic acid in anhydrous methanol at 0 °C.

  • Slowly add thionyl chloride to the cooled solution while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Remove the cooling bath and allow the reaction to warm to room temperature. Continue stirring for 48 hours.

  • Remove the solvent under reduced pressure to obtain a crude residue.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a white solid.

This method has been reported to achieve a high yield of 97%.[1]

Spectroscopic Analysis

Spectroscopic data is crucial for the characterization and confirmation of the synthesized this compound.

Spectroscopic Data Interpretation
¹H NMR Expected signals for the methyl ester protons and the two aromatic protons on the pyridine ring.
¹³C NMR Expected signals for the methyl carbon, the ester carbonyl carbon, and the carbons of the dichlorinated pyridine ring.
IR Spectroscopy Characteristic absorption bands for the C=O of the ester, C-O stretching, C-Cl bonds, and the aromatic ring vibrations.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Note: Specific peak assignments and spectra can be found in various chemical databases and literature.

Applications in Drug Discovery and Agrochemicals

The strategic placement of the chloro and methyl ester functional groups on the pyridine ring makes this compound a valuable intermediate in the synthesis of more complex molecules. The chlorine atoms can be readily displaced through nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.

Pharmaceutical Applications

This compound is a key building block in the development of various therapeutic agents. Its derivatives have shown promise in the following areas:

  • Anti-inflammatory Agents: The nicotinic acid scaffold is a known pharmacophore in the design of anti-inflammatory drugs.[5]

  • Anticancer Therapies: The compound serves as a precursor for the synthesis of molecules with potential anticancer activity.[1]

Agrochemical Applications

In the agrochemical industry, this compound is utilized in the synthesis of:

  • Insecticides: It is a precursor for neonicotinoid insecticides, which act on the central nervous system of insects.[6]

  • Herbicides: The dichlorinated pyridine core is a common feature in many herbicidal compounds.[7]

Synthetic Utility Workflow

The general workflow for utilizing this compound as a synthetic intermediate is depicted below.

Caption: General synthetic pathways utilizing this compound.

Conclusion

This compound has established itself as a cornerstone intermediate in the fields of medicinal chemistry and agrochemical synthesis. Its straightforward and high-yielding synthesis, coupled with its versatile reactivity, ensures its continued importance in the development of novel and effective molecules. This guide has provided a comprehensive overview of its properties, history, synthesis, and applications, serving as a valuable resource for researchers and professionals in the chemical sciences.

References

Methodological & Application

Application Note: High-Yield Synthesis of Methyl 2,5-dichloronicotinate via Esterification of 2,5-dichloronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2,5-dichloronicotinate is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, valued for the reactivity imparted by its dichlorinated pyridine ring.[1] This application note provides a comprehensive, field-tested protocol for the synthesis of this compound from its corresponding carboxylic acid. We present a robust method utilizing thionyl chloride in methanol, which consistently achieves high yields (approaching 97%) and purity.[2] The document elucidates the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, outlines critical safety considerations, and provides expected characterization data for the final product. This guide is intended for researchers, chemists, and professionals in drug development and synthetic chemistry, offering a reliable methodology for producing this key building block.

Introduction and Reaction Principle

The conversion of a carboxylic acid to its methyl ester is a fundamental transformation in organic synthesis. While the classic Fischer-Speier esterification, which involves heating a carboxylic acid and an alcohol with a strong acid catalyst like sulfuric acid, is a common approach, its reversible nature can limit yields.[3][4][5] To overcome this equilibrium limitation, a more effective method involves the in-situ formation of a highly reactive acyl chloride intermediate.

This protocol details the use of thionyl chloride (SOCl₂) as a reagent for the esterification of 2,5-dichloronicotinic acid. In this process, thionyl chloride reacts with the solvent, methanol, to generate HCl, which protonates the carboxylic acid. More importantly, it can also react directly with the carboxylic acid to form a 2,5-dichloronicotinoyl chloride intermediate. This acyl chloride is significantly more electrophilic than the parent carboxylic acid and reacts rapidly and irreversibly with methanol to yield the desired methyl ester, this compound. This approach drives the reaction to completion, resulting in superior yields compared to standard equilibrium-driven methods.[2]

The overall reaction is as follows:

2,5-dichloronicotinic acid + Methanol --(SOCl₂)--> this compound + SO₂ + HCl

Materials and Equipment

Reagents and Chemicals
Chemical NameFormulaMW ( g/mol )CAS No.Properties & Hazards
2,5-Dichloronicotinic acidC₆H₃Cl₂NO₂192.0059782-85-3White powder; Harmful if swallowed, causes skin/eye irritation.[6][7]
Methanol (Anhydrous)CH₄O32.0467-56-1Highly flammable liquid; Toxic if swallowed, inhaled, or in contact with skin; Causes organ damage.[8][9]
Thionyl ChlorideSOCl₂118.977719-09-7Corrosive liquid; Causes severe skin burns and eye damage; Reacts violently with water.
Diethyl Ether(C₂H₅)₂O74.1260-29-7Extremely flammable liquid; Harmful if swallowed; May form explosive peroxides.
Sodium Bicarbonate (Sat. aq.)NaHCO₃84.01144-55-8Aqueous solution; Non-hazardous.
Magnesium Sulfate (Anhydrous)MgSO₄120.377487-88-9White solid; Hygroscopic.
Brine (Sat. aq. NaCl)NaCl58.447647-14-5Aqueous solution; Non-hazardous.
Equipment
  • Round-bottom flasks (appropriate sizes)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Reflux condenser (if heating is required for alternative methods)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Filtration apparatus (Buchner funnel, filter paper)

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat.

Detailed Synthesis Protocol

This protocol is adapted from a high-yield procedure and should be performed in a well-ventilated chemical fume hood.[2]

Step 1: Reaction Setup
  • To a 1 L round-bottom flask equipped with a magnetic stir bar, add 2,5-dichloronicotinic acid (20.2 g, 0.105 mol).

  • Add anhydrous methanol (500 mL) to the flask.

  • Place the flask in an ice bath and stir the mixture until the solid is fully dissolved. Cool the solution to 0 °C.

  • Scientist's Note: Using anhydrous methanol is crucial. The presence of water would readily react with the thionyl chloride, reducing its effectiveness and leading to lower yields. Cooling to 0 °C is essential to control the initial exothermic reaction upon addition of thionyl chloride.

Step 2: Reagent Addition
  • While maintaining the temperature at 0 °C, slowly add thionyl chloride (38 mL, 0.525 mol) to the stirred methanol solution dropwise using a dropping funnel over a period of 30-45 minutes.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

  • Scientist's Note: Thionyl chloride reacts exothermically with methanol. Slow, dropwise addition is a critical safety and control measure to prevent a dangerous temperature spike and potential boil-over.

Step 3: Reaction Progression
  • Remove the ice bath and allow the reaction mixture to warm to ambient room temperature.

  • Continue stirring the mixture at room temperature for 2 days (approximately 48 hours) to ensure the reaction proceeds to completion.[2]

  • Scientist's Note: The extended reaction time at room temperature allows for the complete conversion of the carboxylic acid to the ester. Reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

Step 4: Work-up and Extraction
  • After 48 hours, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol. This will yield an off-white residue.[2]

  • Dissolve the residue in diethyl ether (approx. 500 mL).

  • Transfer the ether solution to a separatory funnel and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (300 mL)

    • Water (300 mL)

    • Brine (saturated aqueous NaCl solution) (300 mL)

  • Scientist's Note: The NaHCO₃ wash is critical for neutralizing any remaining acidic components, such as HCl or unreacted thionyl chloride decomposition products. The subsequent water and brine washes remove residual inorganic salts and water from the organic layer, respectively.

Step 5: Isolation and Purification
  • Separate the organic (ether) layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture to remove the drying agent.

  • Remove the solvent (diethyl ether) from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting product, this compound, should be a white solid. A yield of approximately 21.0 g (97%) can be expected.[2]

Experimental Workflow Diagram

Synthesis_Workflow cluster_react Reaction Phase cluster_workup Work-up & Purification reactants 1. Dissolve Acid in Methanol (2,5-Dichloronicotinic Acid) cooling 2. Cool to 0°C reactants->cooling addition 3. Add Thionyl Chloride (Slowly) cooling->addition stirring 4. Stir at 0°C, then RT for 48h addition->stirring evap1 5. Evaporate Solvent stirring->evap1 Reaction Complete dissolve 6. Dissolve in Ether evap1->dissolve wash 7. Wash with NaHCO₃, H₂O, Brine dissolve->wash dry 8. Dry with MgSO₄ & Filter wash->dry evap2 9. Evaporate Ether dry->evap2 product Final Product: This compound evap2->product Isolation

Caption: Workflow for the synthesis of this compound.

Product Characterization

PropertyExpected ResultReference
Appearance White to off-white solid/crystal[1][2]
Molecular Formula C₇H₅Cl₂NO₂[1][10][11]
Molecular Weight 206.02 g/mol [1][12]
Melting Point 42 - 46 °C[1]
Purity (GC) ≥ 97%[10]

¹H NMR Spectroscopy: The structure can be confirmed by ¹H NMR. The expected spectrum would show a singlet for the methyl ester protons (-OCH₃) at approximately 3.9-4.0 ppm and two doublets in the aromatic region (approx. 8.0-8.5 ppm) corresponding to the two protons on the pyridine ring.

Safety and Hazard Management

All operations must be conducted within a certified chemical fume hood. Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn at all times.

ChemicalGHS Hazard StatementsPrecautionary Measures
2,5-Dichloronicotinic acid H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves and eye protection.[6]
Methanol H225 (Highly flammable liquid and vapor), H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H370 (Causes damage to organs).[13]Keep away from heat/sparks/open flames. Use only in a well-ventilated area. Wear protective gloves/clothing/eye protection.[13]
Thionyl Chloride H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled), EUH014 (Reacts violently with water).Do not breathe fumes. Wear protective gloves/clothing/eye protection. Handle with extreme care, avoiding any contact with water.
Sulfuric Acid (Catalyst Alternative) H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).[14][15]Do not breathe mist/vapors. Wear protective gloves/clothing/eye protection.[16] Absorb spillage to prevent material damage.[14]

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes.[16] Seek immediate medical attention for burns from thionyl chloride or sulfuric acid.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[6] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

Synthesis of Methyl 2,5-dichloronicotinate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of Methyl 2,5-dichloronicotinate, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety guidelines to ensure a successful and safe synthesis.

Introduction

This compound is a halogenated pyridine derivative with significant utility in organic synthesis. Its unique electronic and steric properties make it a valuable building block for creating complex molecular architectures.[1] The presence of two chlorine atoms and a methyl ester group on the pyridine ring provides multiple reaction sites for further chemical transformations, enabling the synthesis of a diverse range of biologically active compounds.[1] This protocol details a robust and high-yielding procedure for the preparation of this compound via the esterification of 2,5-dichloronicotinic acid.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through the Fischer-Speier esterification of 2,5-dichloronicotinic acid with methanol, facilitated by an acid catalyst. In this detailed protocol, thionyl chloride (SOCl₂) serves as an efficient catalyst.[2] Thionyl chloride reacts with methanol in situ to generate hydrogen chloride (HCl) gas, which protonates the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol.[3] The subsequent tetrahedral intermediate then eliminates a molecule of water to yield the desired methyl ester. The use of excess methanol not only acts as a reagent but also drives the equilibrium towards the product side.

reaction_mechanism RCOOH 2,5-Dichloronicotinic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + HCl MeOH Methanol (CH3OH) SOCl2 Thionyl Chloride (SOCl2) HCl Hydrogen Chloride (HCl) SOCl2->HCl reacts with MeOH SO2 Sulfur Dioxide (SO2) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH3OH Ester This compound Tetrahedral_Intermediate->Ester - H2O H2O Water (H2O)

Caption: Reaction mechanism for the synthesis of this compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaPuritySupplier
2,5-Dichloronicotinic acid59782-85-3C₆H₃Cl₂NO₂≥98%Major chemical suppliers
Methanol (Anhydrous)67-56-1CH₄O≥99.8%Major chemical suppliers
Thionyl chloride7719-09-7SOCl₂≥99%Major chemical suppliers
Diethyl ether60-29-7C₄H₁₀OACS gradeMajor chemical suppliers
Saturated aq. Sodium Bicarbonate144-55-8 (NaHCO₃)NaHCO₃ACS gradeMajor chemical suppliers
Anhydrous Magnesium Sulfate7487-88-9MgSO₄≥97%Major chemical suppliers
Brine (Saturated aq. NaCl)7647-14-5 (NaCl)NaClACS gradeMajor chemical suppliers
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Reflux condenser

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Filter funnel and filter paper

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Experimental Protocol

This protocol is adapted from a procedure reported by ChemicalBook, which has been demonstrated to provide a high yield of the desired product.[2]

experimental_workflow Start Start Dissolve Dissolve 2,5-dichloronicotinic acid in methanol at 0°C Start->Dissolve Add_SOCl2 Slowly add thionyl chloride at 0°C Dissolve->Add_SOCl2 Stir_Cold Stir at 0°C for 1 hour Add_SOCl2->Stir_Cold Stir_RT Stir at room temperature for 2 days Stir_Cold->Stir_RT Evaporate Remove solvent under reduced pressure Stir_RT->Evaporate Dissolve_Ether Dissolve residue in diethyl ether Evaporate->Dissolve_Ether Wash_NaHCO3 Wash with saturated NaHCO3 solution Dissolve_Ether->Wash_NaHCO3 Wash_H2O Wash with water Wash_NaHCO3->Wash_H2O Wash_Brine Wash with brine Wash_H2O->Wash_Brine Dry Dry organic layer with anhydrous MgSO4 Wash_Brine->Dry Filter Filter Dry->Filter Evaporate_Final Remove solvent to obtain product Filter->Evaporate_Final End End Evaporate_Final->End

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a fume hood, equip a 1 L round-bottom flask with a magnetic stir bar and a dropping funnel.

  • Dissolution of Starting Material: Add 2,5-dichloronicotinic acid (20.2 g, 0.105 mol) to the flask, followed by methanol (500 mL). Cool the resulting suspension to 0 °C using an ice bath and stir until the acid dissolves.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (38 mL, 0.525 mol) to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C. Caution: This addition is exothermic and releases HCl gas. Ensure adequate ventilation.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour.[2]

  • Room Temperature Stirring: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2 days.[2]

  • Solvent Removal: After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure using a rotary evaporator to obtain an off-white residue.[2]

  • Work-up:

    • Dissolve the residue in diethyl ether (approx. 500 mL).[2]

    • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (300 mL), water (300 mL), and brine (300 mL).[2] The bicarbonate wash is crucial to neutralize any remaining acid.

    • Separate the organic layer and dry it over anhydrous MgSO₄.[2]

  • Isolation of Product: Filter the drying agent and concentrate the organic layer under reduced pressure to yield this compound as a white solid.[2]

Results and Characterization

Following this protocol, a high yield of this compound can be expected. The reported yield for a similar procedure is approximately 97%.[2]

PropertyValue
Appearance White to off-white solid/powder[2][4][5]
Molecular Formula C₇H₅Cl₂NO₂[4][6]
Molecular Weight 206.03 g/mol [4]
Melting Point 42-47 °C[5][6]
Boiling Point 257-263 °C[6]

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as NMR, IR, and Mass Spectrometry.

Safety Precautions

  • 2,5-Dichloronicotinic acid: May cause skin and eye irritation. Handle with appropriate PPE.

  • Methanol: Toxic and flammable. Avoid inhalation and contact with skin.

  • Thionyl chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves.

  • Diethyl ether: Extremely flammable. Work in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Extend the reaction time or gently heat the reaction mixture (e.g., to reflux) after the initial stirring period.
Loss of product during work-up.Ensure complete extraction and careful separation of layers. Minimize the amount of washing.
Impure Product Incomplete reaction or side reactions.Purify the product by recrystallization or column chromatography.
Inadequate washing during work-up.Ensure thorough washing with NaHCO₃ to remove all acidic impurities.

Conclusion

This protocol provides a reliable and high-yielding method for the synthesis of this compound. By carefully following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for their synthetic endeavors in pharmaceutical and agrochemical research.

References

Application Note: High-Purity Methyl 2,5-dichloronicotinate via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This comprehensive guide details a robust methodology for the purification of Methyl 2,5-dichloronicotinate, a key intermediate in pharmaceutical and agrochemical synthesis, through recrystallization.[1] Recognizing the scarcity of public solubility data, this document provides a systematic approach to solvent selection and process optimization. The protocols herein are designed to be self-validating, ensuring reproducible attainment of high-purity crystalline material.

Introduction: The Criticality of Purity for this compound

This compound (C₇H₅Cl₂NO₂) is a pivotal building block in the synthesis of a variety of biologically active molecules.[1][2] Its dichlorinated pyridine ring structure imparts unique reactivity, making it a valuable precursor for novel pharmaceuticals and advanced agrochemicals.[1][2] The efficacy and safety of the final active pharmaceutical ingredient (API) or agrochemical are directly contingent on the purity of this intermediate. Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yield, and potentially toxic byproducts in subsequent synthetic steps.

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[3] It leverages differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[4] A well-executed recrystallization can effectively remove impurities, enhance crystal morphology, and ensure batch-to-batch consistency, all of which are critical in a drug development and manufacturing context.

Foundational Principles: The Science of Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of most solid compounds in a solvent increases with temperature.[4] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce crystallization of the desired compound while the impurities remain dissolved in the mother liquor.[3]

The success of a recrystallization protocol hinges on the judicious selection of a solvent system. An ideal solvent for recrystallizing this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures: This differential solubility is the primary driver for high recovery of the purified product.

  • Inertness: The solvent must not react with this compound.

  • Appropriate boiling point: The boiling point should be high enough to allow for a sufficient solubility differential but low enough to be easily removed from the final crystalline product.

  • Dissimilar solubility of impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).

  • Safety and practicality: The solvent should be non-toxic, non-flammable, and cost-effective.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₇H₅Cl₂NO₂[2][5]
Molecular Weight 206.02 g/mol [2][5]
Appearance White to off-white crystalline powder[2][5]
Melting Point 42-47 °C[4][6]
Purity (typical) >97%[5][6]

Experimental Protocol: Solvent Screening for Optimal Recrystallization

Given the limited publicly available quantitative solubility data for this compound, a systematic solvent screening is the most reliable method for identifying the optimal recrystallization solvent.

Recommended Solvents for Screening

Based on the structure of this compound (a substituted pyridine ester) and solubility data for similar compounds, the following solvents are recommended for initial screening:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Hydrocarbons: Hexane, Heptane, Toluene

  • Chlorinated Solvents: Dichloromethane

  • Solvent Mixtures: Ethanol/Water, Ethyl acetate/Hexane

Step-by-Step Solvent Screening Protocol
  • Preparation: Place approximately 100 mg of impure this compound into a series of small test tubes.

  • Room Temperature Solubility: To each test tube, add 1 mL of a candidate solvent. Vigorously agitate the mixture at room temperature and observe the solubility. A suitable solvent will exhibit low solubility at this stage.

  • Elevated Temperature Solubility: Gently heat the test tubes that showed low room temperature solubility in a water bath. Add the same solvent dropwise while heating and agitating until the solid completely dissolves. Record the approximate volume of solvent required. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-5 mL).

  • Controlled Cooling: Allow the hot, saturated solutions to cool slowly to room temperature. Observe the formation of crystals.

  • Ice Bath Cooling: Once the solutions have reached room temperature, place them in an ice bath for 15-20 minutes to maximize crystal formation.

  • Evaluation: Assess the quantity and quality of the crystals formed in each test tube. The solvent that yields a significant amount of well-formed crystals is a promising candidate for scale-up.

Detailed Recrystallization Protocol for this compound

This protocol is a general guideline and should be optimized based on the results of the solvent screening. The example below uses a hypothetical optimal solvent system of ethanol/water.

Materials and Equipment
  • Impure this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Anti-solvent (e.g., Deionized Water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Watch glass

Step-by-Step Recrystallization Procedure
  • Dissolution: Place the impure this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid completely. This should be done on a hot plate with stirring.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the precipitation of these impurities along with the product.

  • Induction of Crystallization: Slowly add deionized water (the anti-solvent) dropwise to the hot ethanolic solution until a slight turbidity persists. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Controlled Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum or in a desiccator until a constant weight is achieved.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity. Further analysis by techniques such as HPLC or GC-MS can be performed for quantitative purity determination.

Visualizing the Workflow

Solvent Screening Workflow

G A Start: Impure Methyl 2,5-dichloronicotinate B Add Candidate Solvent (Room Temperature) A->B C Observe Solubility B->C D Soluble? C->D E Discard Solvent D->E Yes F Insoluble/Slightly Soluble D->F No G Heat and Add More Solvent until Dissolved F->G H Slowly Cool to Room Temperature G->H I Cool in Ice Bath H->I J Observe Crystal Formation I->J K Good Crystal Yield? J->K L Select as Optimal Solvent K->L Yes M Re-evaluate Other Solvents K->M No

Caption: A logical workflow for the systematic screening of recrystallization solvents.

Recrystallization Protocol Flowchart

G A Start: Impure Compound B Dissolve in Minimum Hot Solvent A->B C Insoluble Impurities Present? B->C D Hot Gravity Filtration C->D Yes E Saturated Solution C->E No D->E F Slowly Cool to Room Temperature E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K End: Pure Methyl 2,5-dichloronicotinate J->K

Caption: A step-by-step flowchart of the recrystallization process.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
No crystals form upon cooling - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Reduce the amount of solvent used.- Partially evaporate the solvent.- Try a different solvent or a solvent/anti-solvent mixture.
Oiling out - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated to a high degree.- Use a lower boiling point solvent.- Reheat the solution and add more solvent.- Induce crystallization by scratching the inside of the flask or adding a seed crystal.
Low recovery - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Use the minimum amount of hot solvent.- Ensure the filtration apparatus is pre-heated.- Increase the cooling time in the ice bath.
Colored crystals - Colored impurities are present.- Add activated charcoal to the hot solution before filtration.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care, as they are often flammable and can be toxic.

  • Avoid inhaling vapors and direct contact with skin.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

References

Application Notes & Protocols: Strategic Use of Methyl 2,5-dichloronicotinate in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2,5-dichloronicotinate is a pivotal heterocyclic building block, extensively utilized in the synthesis of high-value molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] Its chemical architecture, featuring a pyridine ring substituted with two chlorine atoms and an activating methyl ester group, renders it an exceptional substrate for nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth exploration of the mechanistic principles, regiochemical control, and practical execution of SNAr reactions using this versatile reagent. We present validated, step-by-step protocols for the selective functionalization at the C2 position with amine, thiol, and alcohol nucleophiles, alongside a comprehensive troubleshooting guide to empower researchers in drug discovery and chemical development.

Introduction: The Strategic Value of this compound

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The targeted functionalization of this ring system is therefore a cornerstone of modern synthetic chemistry. This compound emerges as a highly valuable starting material due to its dichlorinated structure, which provides two distinct reaction sites for sequential or selective substitution.[1] The presence of the electron-withdrawing pyridine nitrogen and the methyl nicotinate group significantly lowers the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles—a classic prerequisite for the SNAr mechanism.[2][3] This inherent reactivity allows for the efficient introduction of diverse chemical moieties, paving the way for the construction of complex molecular libraries for screening and lead optimization.[1]

The SNAr Mechanism: An Addition-Elimination Pathway

Nucleophilic aromatic substitution is fundamentally different from the more familiar SN1 and SN2 reactions of aliphatic compounds.[4] It proceeds via a well-established two-step addition-elimination mechanism.

  • Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile (Nu⁻) on one of the electron-deficient carbon atoms bearing a chlorine atom. This step is typically the slowest (rate-determining) and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[5][6] Aromaticity is temporarily broken during this stage.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored in a rapid subsequent step through the expulsion of the chloride ion, which is an excellent leaving group. This yields the final substituted product.[5][6]

Figure 1. General mechanism of SNAr on this compound.

Controlling Regioselectivity: The Decisive Role of Electronic Stabilization

A critical question for any dichlorinated substrate is which position will react preferentially. For this compound, the substitution occurs with high regioselectivity at the C2 position . This outcome is dictated by the relative stability of the potential Meisenheimer intermediates formed upon nucleophilic attack at C2 versus C5.

  • Attack at C2 (Favored): When a nucleophile attacks the C2 carbon, the resulting negative charge in the Meisenheimer complex is stabilized by resonance delocalization onto both the electronegative pyridine nitrogen atom (ortho position) and the carbonyl oxygen of the methyl ester group (ortho position). This extensive delocalization creates a significantly more stable, lower-energy intermediate.[2][6]

  • Attack at C5 (Disfavored): An attack at the C5 position results in a Meisenheimer complex where the negative charge cannot be effectively delocalized onto the ester group (which is meta) and is less effectively stabilized by the more distant pyridine nitrogen (meta position). The lack of direct resonance stabilization of the negative charge by the activating groups makes this pathway energetically unfavorable.[3]

Figure 2. Rationale for the preferential C2-substitution pathway.

Summary of Applications: Representative SNAr Transformations

The predictable C2-selectivity of this compound makes it an ideal substrate for synthesizing a wide range of 2-substituted-5-chloronicotinate derivatives. These products can then undergo further functionalization at the C5 position (e.g., via cross-coupling) or modification of the ester group.

Nucleophile ClassExample NucleophileTypical Solvent(s)BaseTemp. (°C)Product Structure (Example)Reported YieldReference(s)
Amines Ammonia (0.5M in Dioxane)1,4-Dioxane-85Methyl 2-amino-5-chloronicotinate75%[7]
MorpholineAcetonitrile, DMFK₂CO₃, Et₃N80-120Methyl 2-morpholino-5-chloronicotinateGood-Excellent[8]
AnilinesWater, DMFK₂CO₃100 (MW)Methyl 2-(arylamino)-5-chloronicotinateGood-Excellent[8]
Thiols ThiophenolDMF, DMSOK₂CO₃, NaHRT-80Methyl 2-(phenylthio)-5-chloronicotinateHigh[9]
EthanethiolTHF, DMFNaH0-RTMethyl 2-(ethylthio)-5-chloronicotinateHigh[9][10]
Alcohols/Phenols PhenolDMF, DMSOK₂CO₃, NaH80-140Methyl 2-phenoxy-5-chloronicotinateModerate-Good[11]
Methanol (as Sodium Methoxide)Methanol, THFNaOMeRT-60Methyl 2-methoxy-5-chloronicotinateGood[3]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: C2-Amination with Ammonia

This protocol details the synthesis of Methyl 2-amino-5-chloronicotinate, a key intermediate for various biologically active molecules.[7]

Protocol_Amination A 1. Dissolve this compound in 0.5M NH3/Dioxane solution. B 2. Seal vessel and heat at 85 °C for an extended period (e.g., 9 days). A->B C 3. Monitor reaction completion by TLC or LC-MS. B->C D 4. Cool to room temperature and concentrate under reduced pressure. C->D E 5. Purify the crude solid via silica gel column chromatography. D->E

Figure 3. Workflow for the C2-amination of this compound.
  • Materials:

    • This compound (e.g., 4.5 g, 22 mmol)[7]

    • 0.5 M solution of ammonia in 1,4-dioxane (250 mL)[7]

    • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

    • Silica gel

  • Equipment:

    • Pressure-sealable reaction vessel

    • Stir plate with heating capabilities

    • Rotary evaporator

    • Glassware for column chromatography

  • Procedure:

    • Add this compound to the pressure vessel.

    • Add the 0.5 M ammonia solution in 1,4-dioxane.[7]

    • Seal the vessel securely.

    • Heat the reaction mixture to 85 °C with constant stirring.[7]

    • Maintain this temperature for the required reaction time (this can be several days; monitor by TLC or LC-MS for consumption of starting material).[7]

    • Once the reaction is complete, allow the vessel to cool to room temperature.

  • Work-up and Purification:

    • Carefully open the reaction vessel in the fume hood.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain a solid residue.[7]

    • Adsorb the crude solid onto a small amount of silica gel.

    • Purify the product by flash column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield Methyl 2-amino-5-chloronicotinate as a solid.[7]

Protocol 2: C2-Thiolation with Thiophenol

This protocol describes a general method for introducing an arylthio- group at the C2 position, a common transformation in medicinal chemistry.

Protocol_Thiolation A 1. Suspend K₂CO₃ in DMF in a flask under an inert atmosphere (N₂). B 2. Add Thiophenol and stir for 10-15 minutes at room temperature. A->B C 3. Add a solution of this compound in DMF dropwise. B->C D 4. Stir at room temperature or heat gently (e.g., 60 °C) while monitoring by TLC. C->D E 5. Perform aqueous work-up (quench with water, extract with organic solvent). D->E F 6. Dry, concentrate, and purify by column chromatography. E->F

Figure 4. Workflow for the C2-thiolation of this compound.
  • Materials:

    • This compound (1.0 equiv)

    • Thiophenol (1.1 equiv)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate, Water, Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with stir bar

    • Inert atmosphere setup (Nitrogen or Argon)

    • Stir plate with heating

    • Standard glassware for extraction and purification

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add anhydrous K₂CO₃ and anhydrous DMF.

    • Add thiophenol via syringe and stir the suspension for 15 minutes at room temperature.

    • In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF.

    • Add the substrate solution dropwise to the stirring thiophenol/base mixture.

    • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting residue by flash column chromatography (Hexane/Ethyl Acetate) to afford the desired Methyl 2-(phenylthio)-5-chloronicotinate.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
No or Slow Reaction 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Solvent is not polar enough.1. For weak nucleophiles (alcohols, some amines), add a base (e.g., NaH, K₂CO₃) to generate the more nucleophilic anion.2. Incrementally increase the reaction temperature (e.g., in 20 °C steps).3. Switch to a more polar aprotic solvent like DMSO or NMP.4. Consider adding a catalyst like DABCO, which has been shown to promote SNAr on related substrates.[11]
Low Yield / Side Products 1. Hydrolysis of the methyl ester under basic conditions.2. Competing side reactions of the nucleophile.3. Over-reaction leading to disubstitution at C2 and C5.1. Use a milder, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄). Use anhydrous conditions.2. Ensure the reaction is run under an inert atmosphere if the nucleophile is air-sensitive.3. Use the nucleophile stoichiometrically (1.0-1.2 equivalents) and maintain lower temperatures to favor monosubstitution.
Poor Regioselectivity Harsh reaction conditions (very high temperature, prolonged time).While C2 selectivity is electronically robust, extremely harsh conditions can sometimes lead to mixtures.[9] Ensure careful control over temperature and monitor the reaction closely, stopping it once the starting material is consumed to avoid potential isomerization or side reactions.

References

Application Notes & Protocols: Strategic Functionalization of Methyl 2,5-dichloronicotinate via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 2,5-dichloronicotinate

This compound is a pivotal heterocyclic building block in the landscape of modern drug discovery and development. Its substituted pyridine core is a common motif in a vast array of pharmacologically active agents. The presence of two distinct chlorine atoms at the C2 and C5 positions offers a unique opportunity for sequential and site-selective functionalization, enabling the generation of complex molecular architectures from a single, readily available intermediate.

Palladium-catalyzed cross-coupling reactions are the cornerstone of contemporary synthetic chemistry, providing mild and efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds with broad functional group tolerance.[1] The application of these reactions to this compound, however, introduces a critical challenge: regioselectivity . This guide provides an in-depth analysis of the factors governing reaction site selectivity and delivers field-proven protocols for achieving controlled, high-yield functionalization at both the C2 and C5 positions.

The Principle of Regioselectivity in Dichloropyridine Systems

Achieving regioselective functionalization of dichloropyridines is a common challenge that hinges on the electronic and steric properties of the substrate and the chosen reaction conditions.[2]

  • Innate Electronic Preference: The carbon atom at the C2 position of the pyridine ring is inherently more electron-deficient due to its proximity to the electronegative nitrogen atom. This heightened electrophilicity makes the C2-Cl bond more susceptible to oxidative addition by a Pd(0) catalyst, which is the first committed step in most cross-coupling catalytic cycles.[3][4] Consequently, reactions on 2,5-dihalopyridines typically show a strong preference for substitution at the C2 position.

  • Ligand-Controlled Selectivity: While C2 is the electronically favored position, this innate reactivity can be overridden through judicious selection of the phosphine or N-heterocyclic carbene (NHC) ligand bound to the palladium center.[5] Very sterically hindered ligands can physically block access to the C2 position, forcing the catalyst to engage with the C5-Cl bond.[3][5] This principle allows for a "switch" in selectivity, unlocking access to the less conventional C5-substituted isomers.

Suzuki-Miyaura Coupling: Selective C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most versatile C-C bond-forming methods.[6] For this compound, this reaction can be precisely controlled to yield either the 2-aryl or 5-aryl substituted product.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)L₂(R') oa_complex->trans_complex Transmetalation (R'-B(OR)₂ + Base) product_complex [Ar-R']Pd(0)L₂ trans_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[6]

Protocol 3.1: C2-Selective Suzuki-Miyaura Arylation

This protocol leverages the innate electronic preference of the substrate for functionalization at the C2 position. The use of tetrabutylammonium bromide (TBAB) as an additive can enhance reaction rates and yields, particularly for less reactive aryl chlorides.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tetrabutylammonium bromide (NBu₄Br)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), NBu₄Br (3.0 mmol, 3.0 equiv.), and K₂CO₃ (1.5 mmol, 1.5 equiv.).[7]

  • Add anhydrous DMF (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the target methyl 2-aryl-5-chloronicotinate.[7]

Protocol 3.2: C5-Selective Suzuki-Miyaura Arylation

Achieving C5 selectivity requires overcoming the C2 preference. This is accomplished by using a bulky, electron-rich phosphine ligand, SPhos, which sterically favors oxidative addition at the less-hindered C5 position.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).[7]

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

  • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction, which may require 24 hours or longer for completion.

  • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the methyl 5-aryl-2-chloronicotinate.[7]

Data Summary: Site-Selective Suzuki Coupling
Target PositionCatalyst (mol%)Ligand/Additive (mol%/equiv.)Base (equiv.)SolventTemp (°C)Typical YieldSelectivity
C2 Pd(OAc)₂ (2)NBu₄Br (3.0 equiv.)K₂CO₃ (1.5)DMF100Good to ExcellentHigh C2:C5
C5 Pd(OAc)₂ (2)SPhos (4 mol%)K₃PO₄ (2.0)Dioxane/H₂O100Moderate to GoodHigh C5:C2

Buchwald-Hartwig Amination: Targeted C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[8][9] For this compound, this reaction can be directed with high selectivity to the C2 position.

Diagram: The Buchwald-Hartwig Amination Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)L₂(NHR'₂)]⁺X⁻ oa_complex->amine_complex Amine Coordination amido_complex Ar-Pd(II)L₂(NR'₂) amine_complex->amido_complex Deprotonation (Base) product_complex [Ar-NR'₂]Pd(0)L₂ amido_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration Experimental_Workflow start Start setup Reaction Setup (Flask, Reagents, Stir Bar) start->setup inert Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert reagents Add Solvents & Liquid Reagents (via Syringe) inert->reagents reaction Heating & Stirring (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with Methyl 2,5-dichloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Arylated Nicotinates

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] Its application in pharmaceutical and materials science is extensive, enabling the construction of complex molecular architectures. A particularly valuable application of this reaction is the arylation of heteroaromatic systems. Methyl 2,5-dichloronicotinate is a key heterocyclic building block, and its selective functionalization via Suzuki-Miyaura coupling opens pathways to a diverse range of substituted pyridine derivatives. These derivatives are prevalent in medicinal chemistry, agrochemicals, and materials science. The presence of two distinct chlorine atoms on the pyridine ring presents both a challenge and an opportunity for regioselective synthesis, allowing for the stepwise and controlled introduction of different aryl groups.[4]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling as applied to this compound. It delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and addresses the critical aspects of regioselectivity and reaction optimization.

Core Principles and Mechanism of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate in the presence of a base.[2][3] The catalytic cycle, a cornerstone of this transformation, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a low-valent palladium(0) species. This step involves the insertion of the palladium atom into the carbon-chlorine bond, forming a palladium(II) intermediate.[5][6] The activation of the C-Cl bond, which is stronger than C-Br or C-I bonds, is a critical and often rate-limiting step, necessitating the use of specialized catalysts and ligands.[7][8]

  • Transmetalation: In this key step, the organic group from the organoboron reagent is transferred to the palladium(II) center. The base plays a crucial role here, activating the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium complex.[9][10]

  • Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium(II) complex. This process regenerates the catalytically active palladium(0) species, allowing it to re-enter the catalytic cycle.[3][5]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Product (Ar-Ar') Ar-Pd(II)L2-Ar'->Ar-Ar' caption Suzuki-Miyaura Catalytic Cycle Experimental_Workflow Start Start Reagent_Prep Prepare Reagents (Substrate, Boronic Acid, Base, Catalyst) Start->Reagent_Prep Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_Prep->Reaction_Setup Solvent_Addition Add Degassed Solvent Reaction_Setup->Solvent_Addition Heating Heat and Stir (Conventional or Microwave) Solvent_Addition->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End caption Experimental Workflow for Suzuki Coupling

References

Application of Methyl 2,5-dichloronicotinate in Herbicide Synthesis: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2,5-dichloronicotinate, a derivative of nicotinic acid, is a pivotal building block in the synthesis of various agrochemicals, particularly herbicides.[1] Its dichlorinated pyridine ring offers a versatile scaffold for chemical modifications, enabling the development of potent and selective crop protection agents.[1] The strategic placement of chlorine atoms and the methyl ester group allows for a range of chemical transformations, including nucleophilic aromatic substitution and hydrolysis, which are fundamental to the synthesis of complex herbicidal molecules. This technical guide provides an in-depth exploration of the application of this compound in herbicide synthesis, with a focus on detailed protocols and the underlying chemical principles. We will primarily focus on its role as a precursor in the synthesis of the commercial herbicide Diflufenican, a notable example of a pyridine-based herbicide.

Core Chemistry: The Versatility of the Dichloronicotinate Scaffold

The reactivity of this compound is primarily governed by the electron-deficient nature of the pyridine ring, further enhanced by the two electron-withdrawing chlorine atoms. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 2-position is generally more activated towards substitution than the one at the 5-position due to the influence of the adjacent nitrogen atom and the ester group. This differential reactivity can be exploited for the selective introduction of various functional groups.

Furthermore, the methyl ester group can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 2,5-dichloronicotinic acid. This transformation is crucial for subsequent reactions, such as amide bond formation or decarboxylation, expanding the synthetic utility of the starting material.

Application in the Synthesis of Diflufenican

Diflufenican is a selective herbicide used for the control of broadleaf weeds in cereals.[2] Its synthesis provides an excellent case study for the application of nicotinic acid derivatives in the agrochemical industry.[3] While the direct starting material for many reported syntheses is 2-chloronicotinic acid, this compound can serve as a readily available precursor for this key intermediate.[3]

The overall synthetic strategy involves three main stages:

  • Hydrolysis of this compound to 2,5-dichloronicotinic acid.

  • Selective Dechlorination of 2,5-dichloronicotinic acid to 2-chloronicotinic acid.

  • Coupling and Amidation to form the final Diflufenican molecule.

Diflufenican_Synthesis_Workflow A This compound B 2,5-Dichloronicotinic Acid A->B  Hydrolysis (e.g., NaOH, H2O/MeOH)   C 2-Chloronicotinic Acid B->C  Selective Dechlorination (e.g., H2, Pd/C)   D 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid C->D  Nucleophilic Aromatic Substitution (3-(Trifluoromethyl)phenol, Base)   E Diflufenican D->E  Amidation (2,4-Difluoroaniline, Coupling Agent)  

Caption: Synthetic workflow for Diflufenican from this compound.

Protocol 1: Synthesis of 2,5-Dichloronicotinic Acid

This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable amount of methanol.

  • Prepare a solution of sodium hydroxide (1.1-1.5 eq.) in water and add it to the methanolic solution of the ester.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.

  • A white precipitate of 2,5-dichloronicotinic acid will form. Stir the suspension in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired product.

Expected Yield: >95%

Protocol 2: Synthesis of 2-Chloronicotinic Acid

This step involves the selective removal of the chlorine atom at the 5-position.

Materials:

  • 2,5-Dichloronicotinic acid

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Palladium on charcoal (5% Pd/C)

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl, concentrated)

  • Standard hydrogenation apparatus

Procedure:

  • In a high-pressure reactor, dissolve 2,5-dichloronicotinic acid (1.0 eq.) in an aqueous solution of sodium hydroxide (1.0-1.1 eq.).

  • Carefully add the 5% Pd/C catalyst to the solution.

  • Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.2-0.3 MPa) and heat the mixture to 50 °C with vigorous stirring.[3]

  • Monitor the reaction by HPLC until the starting material is consumed (typically 20-24 hours).[3]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Acidify the filtrate with concentrated hydrochloric acid to pH 1-2 to precipitate the product.

  • Cool the mixture, collect the precipitate by filtration, wash with cold water, and dry to obtain 2-chloronicotinic acid.

Expected Yield: ~90%[3]

Protocol 3: Synthesis of Diflufenican

This final stage involves a nucleophilic aromatic substitution followed by an amidation reaction.

Step 3a: Synthesis of 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid

This step involves the displacement of the chlorine atom at the 2-position of 2-chloronicotinic acid with 3-(trifluoromethyl)phenol.

Materials:

  • 2-Chloronicotinic acid

  • 3-(Trifluoromethyl)phenol

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

Procedure:

  • To a solution of 2-chloronicotinic acid (1.0 eq.) in DMF, add 3-(trifluoromethyl)phenol (1.0-1.2 eq.) and potassium carbonate (2.0-2.5 eq.).

  • Heat the reaction mixture to an elevated temperature (e.g., 100-140 °C) and stir until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture, pour it into water, and acidify with hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 2-(3-(trifluoromethyl)phenoxy)nicotinic acid.

Step 3b: Amidation to form Diflufenican

This is the final coupling step with 2,4-difluoroaniline.

Materials:

  • 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid

  • 2,4-Difluoroaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)

  • 4-Dimethylaminopyridine (DMAP, catalytic amount)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve 2-(3-(trifluoromethyl)phenoxy)nicotinic acid (1.2 eq.) in anhydrous DCM.[4]

  • Add 2,4-difluoroaniline (1.0 eq.) to the solution.[4]

  • Cool the mixture in an ice bath and add EDCI·HCl (1.3 eq.) portion-wise.[4]

  • Add a catalytic amount of DMAP.[4]

  • Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography (e.g., using a mixture of petroleum ether and ethyl acetate as eluent) to obtain Diflufenican as a white solid.[4]

Expected Yield: ~88%[4]

Alternative Application: Synthesis of Aminated Nicotinate Derivatives

This compound can also undergo nucleophilic aromatic substitution with ammonia or amines to produce aminonicotinate derivatives, which are valuable intermediates for other agrochemicals.

Amination_Reaction A This compound B Methyl 2-amino-5-chloronicotinate A->B  Nucleophilic Aromatic Substitution (Ammonia, Dioxane, Heat)  

Caption: Synthesis of Methyl 2-amino-5-chloronicotinate.

Protocol 4: Synthesis of Methyl 2-amino-5-chloronicotinate

This protocol describes the selective amination at the 2-position of the pyridine ring.

Materials:

  • This compound

  • Ammonia solution (0.5 M in 1,4-dioxane)

  • Pressure vessel

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in a 0.5 M solution of ammonia in 1,4-dioxane in a pressure vessel.[5]

  • Seal the vessel and heat the reaction mixture to approximately 85 °C for an extended period (e.g., 9 days), monitoring the reaction progress by TLC or GC-MS.[5]

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography (e.g., using a hexane/CH₂Cl₂/Et₂O solvent system) to afford Methyl 2-amino-5-chloronicotinate.[5]

Expected Yield: ~75%[5]

This intermediate can be further elaborated to synthesize herbicides with an amino-substituted pyridine core.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of modern herbicides. Its unique substitution pattern allows for selective chemical transformations, providing access to a wide range of complex molecules with potent herbicidal activity. The detailed protocols provided in this guide for the synthesis of Diflufenican and an aminated nicotinate derivative highlight the practical applications of this important building block. By understanding the underlying chemical principles and mastering these synthetic techniques, researchers and professionals in the agrochemical industry can leverage the full potential of this compound to develop innovative and effective crop protection solutions.

References

Application Notes and Protocols for the Synthesis of Novel Pharmaceutical Compounds Using Methyl 2,5-dichloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2,5-dichloronicotinate has emerged as a highly versatile and valuable building block in modern medicinal chemistry. Its di-halogenated pyridine scaffold, featuring chlorine atoms with distinct electronic environments, allows for sequential and regioselective functionalization. This guide provides an in-depth exploration of the core synthetic strategies employing this intermediate, focusing on the construction of diverse molecular architectures relevant to drug discovery. We will delve into the causality behind experimental choices for key transformations, including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. Detailed, field-proven protocols are provided to empower researchers in the synthesis of novel pharmaceutical compounds targeting a range of therapeutic areas, from oncology to anti-inflammatory applications.[1]

Introduction: The Strategic Value of this compound

In the landscape of drug discovery, the pyridine ring is a privileged scaffold, present in numerous approved pharmaceuticals. The strategic introduction of substituents onto this core is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This compound (CAS: 67754-03-4) serves as an ideal starting point for building molecular complexity.[2][3]

Its utility is rooted in three key features:

  • Orthogonal Reactivity: The chlorine atom at the C2 position is significantly more activated towards nucleophilic attack and palladium-catalyzed oxidative addition compared to the chlorine at the C5 position. This is due to the electron-withdrawing effect of the adjacent ring nitrogen and the ester group. This inherent difference in reactivity is the cornerstone of selective, stepwise synthetic strategies.

  • Multiple Functionalization Points: The molecule offers three distinct handles for chemical modification: the C2-chloro, C5-chloro, and C3-methyl ester groups.

  • Scaffold Rigidity: The aromatic core provides a rigid framework to orient appended functional groups in three-dimensional space, which is critical for precise interaction with biological targets.

This document will guide the user through the most effective methodologies for harnessing the synthetic potential of this powerful intermediate.

Physicochemical Properties

A clear understanding of the starting material's properties is essential for successful experimentation.

PropertyValueSource
CAS Number 67754-03-4[4]
Molecular Formula C₇H₅Cl₂NO₂[1][5]
Molecular Weight 206.02 g/mol [1][6][7]
Appearance White to off-white crystalline powder[1][6]
Melting Point 42 - 46 °C[1]
Purity ≥ 98% (GC)[1]
Synonyms Methyl 2,5-dichloropyridine-3-carboxylate, 2,5-Dichloronicotinic acid methyl ester[1][3][6]

Core Synthetic Transformations and Protocols

The differential reactivity of the two chlorine atoms is the central theme in the synthetic utility of this compound. The C2 position is the preferred site for initial functionalization under a variety of conditions.

Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr R-NH₂ or R-OH (High Temp/Pressure) Suzuki Suzuki-Miyaura Coupling Start->Suzuki Ar-B(OH)₂ Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination Start->Buchwald R-NH₂ Pd Catalyst, Ligand, Base Product1 2-Amino/Alkoxy-5-chloronicotinate SNAr->Product1 Product2 2-Aryl-5-chloronicotinate Suzuki->Product2 Product3 2-Amino-5-chloronicotinate Buchwald->Product3 Downstream Further Elaboration (Ester Hydrolysis, Amidation, Second Coupling, etc.) Product1->Downstream Product2->Downstream Product3->Downstream

Caption: Primary synthetic routes from this compound.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

Expertise & Rationale: The SNAr reaction is a direct and often cost-effective method for introducing nitrogen and oxygen nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The electron-withdrawing nature of the pyridine nitrogen and the C3-ester group stabilizes the negative charge more effectively when the nucleophile attacks the C2 position, making this site significantly more reactive.

G cluster_0 SNAr Mechanism at C2 A 2,5-Dichloronicotinate + Nu⁻ B Meisenheimer Complex (Resonance Stabilized Anion) A->B Addition C Elimination of Cl⁻ B->C D 2-Substituted-5-chloronicotinate C->D

Caption: The addition-elimination mechanism of SNAr.

Protocol 2.1.1: Synthesis of Methyl 2-amino-5-chloronicotinate

This protocol describes the selective amination at the C2 position using ammonia.

Materials:

  • This compound (1.0 eq)

  • Ammonia solution (0.5 M in 1,4-dioxane, 5-6 eq)

  • Acetone, Methanol (MeOH), Silica gel

  • Solvents for chromatography (Hexane, Dichloromethane (CH₂Cl₂), Diethyl ether (Et₂O))

  • Pressure-rated reaction vessel

Procedure:

  • In a pressure-rated vessel, dissolve this compound (e.g., 4.5 g, 22 mmol) in the ammonia solution in 1,4-dioxane (e.g., 250 mL, 0.125 mol).[4]

  • Seal the vessel securely. Causality: A sealed vessel is required to maintain the concentration of the volatile ammonia and to allow the reaction to be heated above the boiling point of the solvent, thereby increasing the reaction rate.

  • Heat the reaction mixture at 85 ± 5 °C for 9 days. Monitor the reaction progress by TLC or LC-MS if possible (by carefully taking an aliquot after cooling).

  • After completion, cool the vessel to room temperature.

  • Combine reaction mixtures if running multiple batches and concentrate under reduced pressure to yield a solid residue.

  • Dissolve the solid in a minimal amount of acetone-MeOH (1:1) and adsorb it onto silica gel (approx. 5 g of silica per gram of crude product).

  • Purify the product by flash column chromatography using a suitable eluent system (e.g., hexane-CH₂Cl₂-Et₂O, 25:10:1) to afford the desired Methyl 2-amino-5-chloronicotinate.[4]

Trustworthiness: The expected yield for this transformation is typically high, around 75%.[4] The product can be validated by ¹H NMR, ¹³C NMR, and mass spectrometry. The selective substitution at C2 can be confirmed by the characteristic shifts of the remaining pyridine proton and the absence of the C2-chloro signal.

Palladium-Catalyzed Cross-Coupling Reactions

For broader substrate scope and milder reaction conditions, palladium-catalyzed cross-coupling reactions are indispensable tools.

Expertise & Rationale: The Suzuki-Miyaura coupling is one of the most powerful methods for forming C-C bonds, particularly for creating biaryl structures common in kinase inhibitors.[9][10] The reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[9] The choice of palladium source, ligand, and base is critical for achieving high yield and, importantly, high regioselectivity. For substrates like this compound, ligands such as SPhos or XPhos are often employed to facilitate the oxidative addition step, which is typically the rate-determining step for aryl chlorides.[11]

G Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-Cl Pd0->PdII Oxidative Addition (Ar-Cl) PdII_B Ar-Pd(II)L₂-R PdII->PdII_B Transmetalation (R-B(OR)₂ + Base) PdII_B->Pd0 Reductive Elimination Product Ar-R PdII_B->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol 2.2.1.1: Regioselective C2-Arylation

This protocol details the selective coupling of an arylboronic acid at the C2 position.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • Anhydrous 1,4-dioxane and degassed water

  • Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 2 mL of anhydrous 1,4-dioxane. Causality: Pre-forming the active catalyst complex can improve reaction consistency and yield.

  • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.[11]

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloronicotinate product.[11]

Expertise & Rationale: The Buchwald-Hartwig amination is a powerful alternative to SNAr for forming C-N bonds, especially with weakly nucleophilic amines or substrates sensitive to high temperatures.[12][13] It significantly expands the scope of accessible aryl amine structures.[12] The reaction mechanism is similar to the Suzuki coupling, but involves an amido-palladium intermediate. The choice of a sterically hindered phosphine ligand (e.g., Josiphos, XPhos) is crucial to promote the reductive elimination step and prevent catalyst decomposition.[13][14]

Protocol 2.2.2.1: Regioselective C2-Amination

This protocol provides a general method for coupling primary or secondary amines at the C2 position.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 2 mol%)

  • Josiphos or XPhos ligand (4-5 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous toluene or dioxane

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (0.02 mmol) and the phosphine ligand (0.04-0.05 mmol).

  • Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature to form the catalyst complex.

  • To this mixture, add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol). Causality: NaOtBu is a strong, non-nucleophilic base that facilitates the deprotonation of the amine in the catalytic cycle without competing as a nucleophile. Anhydrous conditions are critical as water can hydrolyze the base and deactivate the catalyst.[15]

  • Heat the reaction mixture to 80-110 °C. The optimal temperature depends on the reactivity of the specific amine and should be determined empirically.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Downstream Elaboration: Building Pharmaceutical Scaffolds

The initial products serve as versatile intermediates for further diversification. A common synthetic sequence involves modification of the ester, followed by a second cross-coupling at the C5 position.

Start 2-Aryl-5-chloronicotinate Hydrolysis Step 1: Ester Hydrolysis (LiOH, MeOH/H₂O) Start->Hydrolysis Acid 2-Aryl-5-chloronicotinic Acid Hydrolysis->Acid Amidation Step 2: Amide Coupling (R₂NH, Coupling Agent) Acid->Amidation Amide N-Substituted Amide Amidation->Amide Coupling Step 3: C5-Coupling (Suzuki or Buchwald) Amide->Coupling Final Fully Decorated Pharmaceutical Scaffold Coupling->Final

Caption: A representative workflow for scaffold elaboration.

Protocol 3.1: Ester Hydrolysis

Expertise & Rationale: Saponification of the methyl ester to the corresponding carboxylic acid is a standard transformation that opens up new avenues for modification, primarily through amide bond formation. Lithium hydroxide (LiOH) is a commonly used base for this purpose, as it minimizes side reactions.[4]

Procedure:

  • Suspend the methyl 2-substituted-5-chloronicotinate (e.g., 10 mmol) in a mixture of MeOH (40 mL) and water (12 mL).

  • Add a solution of LiOH·H₂O (1.2-1.5 eq) in water (12 mL).

  • Stir the reaction mixture at room temperature or gently heat to 50-70 °C for 4-24 hours until the reaction is complete by TLC.

  • Remove the MeOH under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1M HCl.

  • The carboxylic acid product will typically precipitate and can be collected by filtration, washed with cold water, and dried under vacuum.

Summary of Protocols and Expected Outcomes

Reaction TypeKey ReagentsTemp (°C)Time (h)Typical Yield
SNAr (Amination) NH₃ in dioxane85>100~75%
Suzuki Coupling (C2) ArB(OH)₂, Pd(OAc)₂/SPhos, K₃PO₄10012-2470-95%
Buchwald-Hartwig (C2) R₂NH, Pd₂(dba)₃/Ligand, NaOtBu80-1104-2465-90%
Ester Hydrolysis LiOH, MeOH/H₂O25-704-24>90%

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex, functionalized pyridine derivatives. Its predictable, regioselective reactivity allows for the controlled and sequential introduction of diverse substituents through robust and well-established methodologies like SNAr, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The protocols and strategic insights provided herein are designed to serve as a practical guide for researchers and scientists, enabling the efficient construction of novel molecular entities for drug development programs.

References

Application Notes & Protocols: Methyl 2,5-Dichloronicotinate as a Pivotal Building Block for Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Pyridines in Agrochemical Synthesis

The pyridine scaffold is a cornerstone in the design of modern agrochemicals due to its presence in numerous biologically active molecules. Among the vast array of functionalized pyridines, halogenated derivatives serve as exceptionally versatile intermediates. Methyl 2,5-dichloronicotinate, with its distinct electronic properties and multiple reaction sites, has emerged as a preferred building block for the synthesis of complex herbicides, fungicides, and insecticides.[1]

This technical note provides an in-depth guide for researchers and synthetic chemists on leveraging the reactivity of this compound (CAS 67754-03-4). We will move beyond simple procedural lists to explore the underlying chemical principles that govern its reactivity. The protocols herein are designed to be self-validating, offering insights into reaction optimization and troubleshooting, thereby empowering scientists to construct novel agrochemical candidates with precision and efficiency.

Compound Profile:

  • IUPAC Name: methyl 2,5-dichloropyridine-3-carboxylate[2]

  • Molecular Formula: C₇H₅Cl₂NO₂[3]

  • Molecular Weight: 206.03 g/mol [2][3]

  • Appearance: White to off-white solid or powder[3][4]

  • Key Features: An electron-deficient pyridine ring activated by two chlorine atoms and a methyl ester group, creating a substrate primed for selective functionalization.

Core Synthetic Strategies: Unlocking the Potential of C-Cl Bonds

The synthetic utility of this compound lies in the differential reactivity of its two carbon-chlorine bonds (at the C2 and C5 positions). The electron-withdrawing nature of the ring nitrogen and the C3-ester group significantly influences the electrophilicity of these positions, making them susceptible to two primary classes of transformations: Nucleophilic Aromatic Substitution (SₙAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SₙAr): Selective Functionalization at the C2-Position

Mechanistic Rationale & Expertise: The pyridine ring is inherently electron-deficient, a characteristic that facilitates SₙAr reactions.[5] In this compound, this effect is amplified by the ester group. The C2-position is significantly more electrophilic and thus more reactive towards nucleophiles than the C5-position. This heightened reactivity is due to the ability of the adjacent ring nitrogen to stabilize the negative charge developed in the Meisenheimer complex intermediate—the rate-determining step of the SₙAr mechanism.[6] This principle allows for the highly regioselective introduction of amine, alkoxide, and thiol nucleophiles at the C2-position while leaving the C5-chloro group intact for subsequent transformations.

sn_ar_workflow

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2.2.1: Regioselective C2-Arylation via Suzuki Coupling

This protocol provides a general method for the selective coupling of an arylboronic acid at the C2-position, leveraging its intrinsic higher reactivity. [7] Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or similar glassware for inert atmosphere reactions

  • Nitrogen or Argon gas supply

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (2.0 eq.). [7] * Scientist's Insight: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ. K₃PO₄ is an effective base for promoting the transmetalation step.

  • Catalyst Premix: In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane. [7]The ligand-to-metal ratio is key for catalyst stability and activity. SPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) to the Schlenk flask containing the reagents. [7]The water is essential for the Suzuki reaction, playing a role in the transmetalation step.

  • Reaction Initiation: Add the catalyst premix to the reaction mixture via syringe.

  • Execution and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours. [7]6. Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. [7]7. Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloronicotinate product. [7] Data Summary and Optimization:

ParameterConditionRationale / Optimization Note
CatalystPd(OAc)₂ / SPhosA robust system for C-Cl bond activation. Other catalysts like Pd(PPh₃)₄ can be screened. [8]
BaseK₃PO₄A strong base suitable for many boronic acids. K₂CO₃ or Cs₂CO₃ are common alternatives.
SolventDioxane/WaterA common and effective mixture. Toluene or DMF can also be effective depending on substrate solubility.
Temperature80-110 °CHigher temperatures may be needed for less reactive boronic acids but can lead to side products.
Selectivity>95% for C2To target the C5 position, different ligands (e.g., less bulky ones) and conditions may be required.

Conclusion and Future Outlook

This compound is a powerful and versatile platform for the synthesis of advanced agrochemical intermediates. Its well-defined reactivity allows for a programmed, regioselective functionalization sequence—typically SₙAr at the C2 position followed by cross-coupling at the C5 position, or vice versa. By mastering the protocols and understanding the chemical principles outlined in this guide, researchers can efficiently generate libraries of novel pyridine derivatives. This strategic approach accelerates the discovery and development of next-generation agrochemicals with improved efficacy, selectivity, and environmental profiles.

References

Application Note: Strategic Incorporation of Methyl 2,5-dichloronicotinate into Novel Polymers for Advanced Material Science Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The deliberate design of functional polymers with tailored properties is a cornerstone of modern material science. Heterocyclic compounds, in particular, are a valuable class of monomers that can impart unique electronic, thermal, and mechanical characteristics to a polymer backbone.[1][2] Methyl 2,5-dichloronicotinate, a derivative of nicotinic acid, presents itself as a compelling building block for novel polymers.[3] Its dichlorinated pyridine ring offers two reactive sites for polymerization, while the methyl ester group provides a handle for further post-polymerization modification or can influence the polymer's solubility and thermal behavior. The nitrogen atom within the pyridine ring can also play a crucial role in the final material's properties, including its potential for metal coordination, altered photophysical behavior, and enhanced thermal stability.[4][5] This document provides a comprehensive guide for researchers on the strategic incorporation of this compound into polymer chains, detailing synthetic protocols, characterization techniques, and potential applications.

This compound is a colorless liquid with a melting point of approximately 43-47°C and a boiling point of 257-263°C.[6] It is soluble in organic solvents such as methanol and dichloromethane.[6] The two chlorine atoms on the pyridine ring are the primary reactive sites for polymerization, susceptible to various cross-coupling reactions. The reactivity of these sites can be influenced by the electronic nature of the pyridine ring and the steric hindrance around the chlorine atoms.

Strategic Approaches to Polymerization

The incorporation of this compound into a polymer backbone can be achieved through several modern polymerization techniques. The choice of method will depend on the desired polymer architecture (e.g., linear, branched, cross-linked), the desired properties, and the other co-monomers being used. Two powerful and versatile methods are Suzuki Polycondensation and Buchwald-Hartwig Amination Polymerization.

Suzuki Polycondensation for Carbon-Carbon Bond Formation

Suzuki polycondensation is a robust palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and a halide.[7][8] In the context of this compound, this monomer can be reacted with a diboronic acid or diboronic ester comonomer to yield a conjugated polymer. These types of polymers are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[9]

The general reaction scheme involves the coupling of the dichlorinated pyridine monomer with a suitable aromatic or heteroaromatic diboronic acid derivative.

Conceptual Rationale: The choice of a palladium catalyst and a suitable phosphine ligand is critical for an efficient Suzuki polycondensation. The ligand stabilizes the palladium center and facilitates the catalytic cycle, which consists of oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid species for transmetalation. The solvent system must be able to dissolve both the polar and non-polar reactants and intermediates.

Buchwald-Hartwig Amination Polymerization for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between an aryl halide and an amine.[10][11] This method allows for the synthesis of polymers containing aromatic amine units in the backbone, which can exhibit interesting optoelectronic properties and can be redox-active. By reacting this compound with a diamine comonomer, a variety of novel poly(arylene amine) structures can be accessed.

The reaction involves the coupling of the dichlorinated pyridine monomer with a primary or secondary diamine. The regioselectivity of the amination can be a key consideration, as the electronic environment of the two chlorine atoms may differ.[12][13]

Conceptual Rationale: Similar to Suzuki polycondensation, the selection of the palladium catalyst and ligand is crucial for the success of Buchwald-Hartwig amination polymerization. Sterically hindered phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst deactivation.[14] A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle. Anhydrous and deoxygenated conditions are critical to prevent side reactions and ensure high polymer molecular weights.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Poly(arylene-co-nicotinate) via Suzuki Polycondensation

This protocol describes a general procedure for the synthesis of a copolymer from this compound and a commercially available diboronic acid ester, such as 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene.

Materials:

  • This compound (1.0 mmol)

  • 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (1.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 mmol)

  • Potassium carbonate (K₂CO₃), anhydrous (4.0 mmol)

  • Anhydrous Toluene (20 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Methanol

  • Acetone

  • Chloroform

Procedure:

  • In a flame-dried Schlenk flask, combine this compound, 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene, Pd₂(dba)₃, P(o-tol)₃, and K₂CO₃ under an inert atmosphere (e.g., argon or nitrogen).

  • Add the anhydrous toluene and DMF via syringe.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an inert atmosphere.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of rapidly stirring methanol.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer sequentially with methanol, acetone, and chloroform to remove oligomers and catalyst residues.

  • Dry the polymer in a vacuum oven at 60 °C overnight.

Suzuki_Polycondensation_Workflow A 1. Combine Reactants & Catalyst (Monomers, Pd2(dba)3, P(o-tol)3, K2CO3) B 2. Add Solvents (Toluene, DMF) A->B under Ar C 3. Degas Mixture (Freeze-Pump-Thaw) B->C D 4. Polymerization (90 °C, 48h) C->D under Ar E 5. Precipitation (in Methanol) D->E F 6. Filtration & Washing E->F G 7. Drying (Vacuum Oven) F->G H Final Polymer G->H Buchwald_Hartwig_Workflow A 1. Combine Catalyst System (Pd(OAc)2, XPhos, NaOtBu) B 2. Add Monomers (Dichloronicotinate, Diamine) A->B in Glovebox C 3. Add Toluene B->C D 4. Polymerization (100 °C, 24h) C->D E 5. Dilution & Precipitation (in Methanol) D->E F 6. Filtration & Washing E->F G 7. Reprecipitation F->G H 8. Drying (Vacuum Oven) G->H I Final Polymer H->I

References

Application Note: Utilizing Methyl 2,5-dichloronicotinate as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Standards in Chromatographic Analysis

In the landscape of pharmaceutical and agrochemical research and development, the precision and accuracy of analytical methods are paramount. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for the separation, identification, and quantification of compounds in complex mixtures. The reliability of these methods hinges on the use of well-characterized standards. Methyl 2,5-dichloronicotinate, a derivative of nicotinic acid, serves as a crucial reference standard in various chromatographic assays.[1] Its stability, purity, and distinct chemical structure make it an excellent candidate for ensuring the validity of analytical results.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a standard in chromatography.

This document will delve into the physicochemical properties of this compound, provide detailed protocols for its use as both an external and internal standard, and discuss the principles of method validation to ensure robust and reproducible data.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of a standard is fundamental to its proper application. This compound is a white to off-white crystalline powder with a molecular formula of C₇H₅Cl₂NO₂ and a molecular weight of 206.02 g/mol .[1][2] Key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 67754-03-4[1][3]
Molecular Formula C₇H₅Cl₂NO₂[1][3]
Molecular Weight 206.02 g/mol [1][2]
Appearance White to almost white powder/crystal[1][4]
Melting Point 42 - 46 °C[1]
Purity ≥ 98% (GC)[1][4]
Solubility Soluble in organic solvents such as methanol and dichloromethane.[5]
Storage Conditions Room temperature[3]

Synonyms: 2,5-Dichloronicotinic acid methyl ester, Methyl 2,5-dichloropyridine-3-carboxylate, 2,5-Dichloropyridine-3-carboxylic acid methyl ester.[1][4]

Protocols for the Use of this compound as a Standard

The choice between an external and an internal standard depends on the specific requirements of the analytical method, including the complexity of the sample matrix and the potential for variations during sample preparation and injection.[6]

External Standard Calibration

The external standard method is a widely used technique for quantification in chromatography. It involves creating a calibration curve by analyzing a series of standards of known concentrations.

Protocol for Preparation of External Standard Stock and Working Solutions:

  • Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound (purity ≥ 98%) into a 10 mL volumetric flask.

    • Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) and bring to volume.

    • Sonicate for 5-10 minutes to ensure complete dissolution. This is your stock solution.

  • Working Standard Preparation:

    • Perform serial dilutions of the stock solution to prepare a series of working standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Use the same solvent as the stock solution for all dilutions.

Experimental Workflow for External Standard Calibration:

G cluster_prep Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis weigh Weigh Standard dissolve Dissolve in Solvent weigh->dissolve sonicate Sonicate dissolve->sonicate stock Stock Solution sonicate->stock dilute Serial Dilutions stock->dilute working Working Standards dilute->working inject Inject Standards working->inject separate Chromatographic Separation inject->separate detect Detection separate->detect peak Peak Area Integration detect->peak curve Construct Calibration Curve peak->curve quantify Quantify Unknown Samples curve->quantify

Caption: Workflow for External Standard Calibration using this compound.

Internal Standard Calibration

The internal standard (IS) method involves adding a constant amount of a different, non-interfering compound to all samples, calibration standards, and quality controls.[6][7] This approach is particularly valuable as it compensates for variations in sample preparation, injection volume, and instrument response.[6][8]

Selection Criteria for an Internal Standard:

When using this compound as the analyte, a suitable internal standard should:

  • Be chemically similar to this compound but well-resolved chromatographically.

  • Not be present in the original sample matrix.

  • Be stable throughout the analytical process.

  • Have a similar response to the detector.

A good candidate for an internal standard when analyzing for a related compound could be a structurally similar, deuterated, or halogenated analog that is not expected to be in the samples.

Protocol for Internal Standard Calibration:

  • Internal Standard Stock Solution: Prepare a stock solution of the chosen internal standard at a known concentration (e.g., 1000 µg/mL).

  • Spiking Procedure:

    • To each calibration standard, quality control, and unknown sample, add a fixed volume of the internal standard stock solution to achieve a constant concentration.

    • Ensure thorough mixing.

Experimental Workflow for Internal Standard Calibration:

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis analyte Prepare Analyte Standards spike Spike All Solutions with IS analyte->spike is_stock Prepare IS Stock is_stock->spike inject Inject Spiked Solutions spike->inject separate Chromatographic Separation inject->separate detect Detection separate->detect peak_ratio Calculate Peak Area Ratios (Analyte/IS) detect->peak_ratio curve Construct Calibration Curve (Ratio vs. Conc.) peak_ratio->curve quantify Quantify Unknown Samples curve->quantify

Caption: Workflow for Internal Standard Calibration.

Chromatographic Conditions

The following are example starting conditions for HPLC and GC analysis. These should be optimized for the specific application and instrumentation.

High-Performance Liquid Chromatography (HPLC)
ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v). The pH may need adjustment for optimal separation, for instance, to pH 3-4 with acetic acid.[9]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV at an appropriate wavelength (determined by UV scan) or Mass Spectrometry (MS)
Column Temperature 30 °C
Gas Chromatography (GC)

GC is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.

ParameterCondition
Column A medium polarity, low bleed column is recommended, such as one with a 5% phenyl polydimethylsiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]
Carrier Gas Helium or Nitrogen at a constant flow rate.
Inlet Temperature 250 °C
Injection Mode Split or Splitless, depending on the concentration.
Oven Program Initial temperature of 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
Detector Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometry (MS).[11]
Detector Temperature 300 °C

Method Validation

A crucial aspect of using any analytical standard is the validation of the chromatographic method to ensure its suitability for the intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear regression should be performed on the calibration curve, and the correlation coefficient (r²) should typically be ≥ 0.99.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a blank matrix with a known concentration of the standard and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Logical Relationship of Method Validation Parameters:

G cluster_validation Method Validation cluster_objective Overall Objective specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision linearity->precision lod_loq LOD & LOQ linearity->lod_loq reliable_method Reliable & Reproducible Analytical Method accuracy->reliable_method robustness Robustness precision->robustness lod_loq->reliable_method robustness->reliable_method system_suitability System Suitability system_suitability->reliable_method

Caption: Interdependencies of key parameters in analytical method validation.

Safety Precautions

This compound is an irritant and may cause eye, skin, and mucous membrane irritation.[5] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] In case of ingestion or inhalation, seek immediate medical attention.[5]

Conclusion

This compound is a versatile and reliable standard for chromatographic applications in pharmaceutical and agrochemical analysis. Its well-defined properties and stability make it suitable for both external and internal standard calibration methods. By following the detailed protocols and validation principles outlined in this application note, researchers can ensure the generation of high-quality, reproducible, and accurate analytical data.

References

Application Note: A Comprehensive Guide to Studying Enzyme Inhibition with Methyl 2,5-Dichloronicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2,5-dichloronicotinate and its derivatives represent a versatile class of chemical scaffolds with significant potential in pharmaceutical and agrochemical research.[1] Their utility as intermediates in the synthesis of biologically active molecules, particularly in the study of enzyme inhibition, is a growing area of interest.[1] This guide provides a robust framework for researchers aiming to characterize the inhibitory potential of these compounds. We will delve into the foundational principles of enzyme kinetics, provide detailed, field-tested protocols for screening and mechanism of action (MoA) studies, and offer insights into rigorous data analysis and interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for drug discovery and development programs.

Part 1: Foundational Concepts in Enzyme Inhibition

A thorough understanding of enzyme kinetics is the bedrock of any successful inhibitor screening campaign.[2] Enzymes are biological catalysts that accelerate biochemical reactions by lowering the activation energy.[3] The rate of these reactions is described by the Michaelis-Menten model, which relates the reaction velocity (v) to the substrate concentration ([S]).[4][5]

The core equation is: v = (Vmax * [S]) / (Km + [S])

Where:

  • Vmax is the maximum reaction velocity when the enzyme is saturated with the substrate.[5][6]

  • Km (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme; a lower Km signifies higher affinity.[4][5]

Inhibitors are molecules that bind to an enzyme and reduce its activity.[7] This inhibition can be reversible or irreversible.[8] This guide focuses on reversible inhibitors, which are of primary interest in early-stage drug discovery and can be classified based on their mechanism of action.[8]

  • Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This type of inhibition can be overcome by increasing the substrate concentration. It increases the apparent Km but does not change the Vmax.[7][8]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (different) site on the enzyme, causing a conformational change that reduces its activity. This type of inhibition cannot be overcome by increasing substrate concentration. It reduces the apparent Vmax but does not change the Km.[7][8]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This rare type of inhibition reduces both the apparent Vmax and Km.[7][9]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax.[7]

A key target for nicotinate derivatives has been Inosine 5′-monophosphate dehydrogenase (IMPDH) , a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[10][11][12] Inhibition of IMPDH is a validated strategy for developing immunosuppressive, antiviral, and anticancer agents.[10][13] Therefore, IMPDH will be used as an exemplary target in the protocols that follow.

Part 2: Experimental Design & Strategic Workflow

A well-designed experiment is crucial for generating meaningful data. The overall workflow for characterizing a this compound derivative as a potential enzyme inhibitor follows a logical progression from broad screening to detailed mechanistic studies.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_characterize Phase 3: Hit Characterization cluster_moa Phase 4: Mechanism of Action (MoA) P1 Compound Synthesis & Solubilization P2 Enzyme & Substrate Procurement/Purification P3 Assay Buffer Preparation S1 Single-Point Assay (High Inhibitor Concentration) P3->S1 S2 Calculate % Inhibition S1->S2 S3 Identify 'Hits' (e.g., >50% Inhibition) S2->S3 C1 Dose-Response Assay (Serial Dilutions) S3->C1 C2 Determine IC50 Value C1->C2 M1 Enzyme Kinetics Study (Vary [Substrate] & [Inhibitor]) C2->M1 M2 Determine Ki & Inhibition Type (e.g., Competitive, Non-competitive) M1->M2

Part 3: Core Protocols

These protocols are designed for a 96-well plate format, suitable for medium-throughput screening, and use a spectrophotometric assay for IMPDH. IMPDH catalyzes the NAD⁺-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP), producing NADH, which can be monitored by the increase in absorbance at 340 nm.

Protocol 3.1: Reagent Preparation

Expert Insight: Meticulous reagent preparation is non-negotiable. Contaminants or incorrect concentrations are a primary source of experimental variability. Always use high-purity water (e.g., Milli-Q) and filter-sterilize buffers.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT.

    • Causality: Tris provides pH buffering in the optimal range for IMPDH activity. KCl mimics physiological ionic strength. EDTA chelates divalent metal ions that could interfere with the reaction. DTT is a reducing agent that protects enzyme cysteine residues from oxidation.

  • Enzyme Stock (Human IMPDH2): Reconstitute lyophilized enzyme in Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C. Determine the precise protein concentration using a standard method like the Bradford assay.

  • Substrate Stocks:

    • IMP: Prepare a 10 mM stock solution in Assay Buffer.

    • NAD⁺: Prepare a 10 mM stock solution in Assay Buffer.

    • Store both at -20°C.

  • Inhibitor Stock (this compound derivative):

    • Prepare a 10 mM stock solution in 100% Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO is a common solvent for organic compounds. However, high concentrations can inhibit enzymes. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%).

Protocol 3.2: Primary Screening (Single-Point Assay)

Objective: To quickly identify "hit" compounds from a library of derivatives that show significant inhibition at a single, high concentration.

  • Prepare Reaction Plate: In a clear, flat-bottom 96-well plate, add components in the following order:

    • 70 µL of Assay Buffer.

    • 10 µL of 2 mM IMP (final concentration: 100 µM).

    • 10 µL of test compound (diluted from 10 mM stock to 2 mM in Assay Buffer; final concentration: 100 µM).

    • Controls: For 100% Activity wells, add 10 µL of Assay Buffer with 1% DMSO. For 0% Activity (background) wells, add 10 µL of buffer and no enzyme.

  • Initiate Reaction: Add 10 µL of 20 µg/mL IMPDH enzyme to all wells except the 0% Activity controls (final concentration: 2 µg/mL).

  • Incubate: Immediately after adding the enzyme, add 10 µL of 5 mM NAD⁺ to all wells to start the reaction (final concentration: 250 µM).

  • Read Absorbance: Measure the absorbance at 340 nm (A₃₄₀) every minute for 30 minutes using a plate reader at a constant temperature (e.g., 25°C).

  • Calculate % Inhibition:

    • Determine the reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • % Inhibition = [1 - (V₀_inhibitor - V₀_background) / (V₀_100%_activity - V₀_background)] * 100

    • Compounds showing >50% inhibition are typically considered "hits" for further study.

Protocol 3.3: Dose-Response and IC₅₀ Determination

Objective: To determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀), a key measure of potency.[14]

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the "hit" compound. A common scheme is a 10-point, 3-fold dilution series starting from 100 µM.

  • Set up Assay: Follow the steps in Protocol 3.2, but instead of a single inhibitor concentration, add 10 µL of each concentration from your dilution series to the respective wells.

  • Data Analysis:

    • Calculate the % Inhibition for each inhibitor concentration.

    • Plot % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

    • Fit the data to a non-linear regression model (sigmoidal dose-response with variable slope).[15] This can be done using software like GraphPad Prism or R.

    • The IC₅₀ is the concentration at which the fitted curve crosses the 50% inhibition mark.[14][16]

ParameterDescriptionTypical Value for a "Hit"
Top Plateau Maximum % Inhibition~100%
Bottom Plateau Minimum % Inhibition~0%
LogIC₅₀ The log concentration at the curve's midpointVaries (e.g., -5 to -8 for µM to nM inhibitors)
HillSlope The steepness of the curve~1.0
Table 1: Key parameters from a dose-response curve fit.
Protocol 3.4: Mechanism of Action (MoA) Studies

Objective: To determine how the inhibitor interacts with the enzyme and substrate (e.g., competitive, non-competitive).[9]

Expert Insight: This requires a matrix experiment where you vary the concentration of both the substrate (IMP) and the inhibitor. The key is to measure the initial reaction velocity (V₀) under each condition.

  • Experimental Setup:

    • Use a range of fixed inhibitor concentrations (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

    • For each inhibitor concentration, perform a substrate titration by varying the IMP concentration (e.g., from 0.2 x Km to 10 x Km of IMP). The Km for IMP must be predetermined in a separate experiment without any inhibitor.

  • Run Assay: Set up reactions as described previously for each condition in the matrix. Measure the initial velocity (V₀) for each reaction.

  • Data Visualization and Analysis:

    • The most common method is the Lineweaver-Burk plot (a double reciprocal plot). Plot 1/V₀ (Y-axis) versus 1/[S] (X-axis) for each inhibitor concentration.

    • Competitive Inhibition: Lines will intersect on the Y-axis.

    • Non-competitive Inhibition: Lines will intersect on the X-axis.

    • Uncompetitive Inhibition: Lines will be parallel.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition C_E E C_ES ES C_E->C_ES +S C_EI EI C_E->C_EI +I C_S S C_I I C_P E + P C_ES->C_P N_E E N_ES ES N_E->N_ES +S N_EI EI N_E->N_EI +I N_S S N_I I N_ESI ESI N_ES->N_ESI +I N_P E + P N_ES->N_P N_EI->N_ESI +S

Part 4: Advanced Data Interpretation: From IC₅₀ to Kᵢ

While the IC₅₀ is a practical measure of potency, it is dependent on the experimental conditions (especially substrate concentration).[17][18] To determine a true, substrate-independent binding affinity, we calculate the inhibition constant (Kᵢ ).[6][17]

For a competitive inhibitor , the Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation :[6][17]

Kᵢ = IC₅₀ / (1 + [S]/Km)

Where:

  • [S] is the substrate concentration used in the IC₅₀ experiment.

  • Km is the Michaelis constant of the substrate for the enzyme.

Trustworthiness Check: The Kᵢ value should be constant regardless of the substrate concentration used in the assay, making it a more reliable parameter for comparing the potencies of different inhibitors.[17][18]

Part 5: Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent IC₅₀ values Pipetting errors; unstable reagents; cell line/enzyme variability; inconsistent incubation times.Use calibrated pipettes; prepare fresh reagents; use a consistent enzyme lot; automate liquid handling if possible.[19]
High background signal Autohydrolysis of substrate; contamination; compound fluorescence/absorbance.Run "no enzyme" and "no substrate" controls; subtract background from all readings; check inhibitor for intrinsic absorbance at 340 nm.
Shallow dose-response curve (HillSlope < 0.5) Compound insolubility at high concentrations; complex binding mechanism.Check compound solubility in assay buffer; consider alternative MoA models (e.g., tight-binding inhibition).[9]
No inhibition observed Inactive compound; incorrect assay conditions (pH, temp); degraded enzyme.Verify compound structure and purity; optimize assay conditions; check enzyme activity with a known control inhibitor.
Table 2: Common troubleshooting scenarios and solutions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2,5-dichloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2,5-dichloronicotinate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during its synthesis. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure the integrity and success of your experimental outcomes.

Introduction to the Synthesis

This compound is a key intermediate in the production of various pharmaceuticals and agrochemicals.[1][2] Its synthesis is most commonly achieved through the esterification of 2,5-dichloronicotinic acid with methanol. While seemingly straightforward, this reaction is prone to the formation of several byproducts that can complicate purification and impact final yield and purity. This guide will focus on identifying, mitigating, and eliminating these common impurities.

The primary methods for this esterification include:

  • Thionyl Chloride Mediated Esterification: A high-yielding method that proceeds via an acid chloride intermediate.

  • Fischer-Speier Esterification: An acid-catalyzed equilibrium reaction.[3]

  • Steglich Esterification: A mild condensation reaction using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[4][5]

Each method possesses a unique profile of potential side reactions and byproducts, which we will address in the following sections.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My final product is contaminated with unreacted 2,5-dichloronicotinic acid. How can I remove it and prevent its occurrence?

Root Cause Analysis: The presence of unreacted starting material is one of the most common issues and typically points to an incomplete reaction. In equilibrium-driven reactions like the Fischer esterification, the accumulation of water can halt the reaction.[6][7] In all methods, insufficient reaction time or suboptimal temperatures can also lead to incomplete conversion.

Troubleshooting & Prevention:

  • Reaction Monitoring: Always monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting acid.

  • For Fischer Esterification:

    • Use a large excess of methanol to shift the equilibrium towards the product.[7]

    • Remove water as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.[6]

  • For Thionyl Chloride & Steglich Esterification:

    • Ensure the correct stoichiometry of reagents. Use a slight excess of the esterifying agent.

    • Allow for adequate reaction time. For the thionyl chloride method, a reaction time of several hours to a couple of days at room temperature may be necessary.[2]

Purification Strategy: Unreacted 2,5-dichloronicotinic acid can be easily removed by an aqueous workup.

Protocol: Acid Removal via Bicarbonate Wash

  • Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The acidic starting material will be deprotonated to its sodium salt, which is soluble in the aqueous layer.

  • Repeat the wash 2-3 times.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.[2]

FAQ 2: I'm using the Steglich esterification method and have a persistent, insoluble white solid in my product that is not the desired ester. What is it and how do I deal with it?

Root Cause Analysis: In a Steglich esterification, the primary byproduct is dicyclohexylurea (DCU), which precipitates out of most organic solvents.[5] However, a more problematic byproduct is N-acylurea. This forms when the O-acylisourea intermediate, which is activated for nucleophilic attack by the alcohol, undergoes a 1,3-rearrangement. This rearrangement is irreversible and the resulting N-acylurea is unreactive towards the alcohol.[1][5] This side reaction is more prevalent if the esterification is slow.[1]

Troubleshooting & Prevention of N-acylurea Formation:

  • Catalyst is Key: The addition of 4-dimethylaminopyridine (DMAP) is crucial. DMAP is a more potent nucleophile than the alcohol and intercepts the O-acylisourea to form a highly reactive N-acylpyridinium intermediate. This intermediate reacts rapidly with the alcohol, outcompeting the rearrangement to N-acylurea.[1][4]

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can suppress the rearrangement to the N-acylurea side product.[8]

Purification Strategy:

  • DCU Removal: Dicyclohexylurea is typically removed by filtration as it is largely insoluble in common reaction solvents like dichloromethane.

  • N-acylurea Removal: This byproduct can be more challenging to remove as its solubility can be similar to the desired product. Column chromatography is often the most effective method for separation.

Reaction Pathway: Steglich Esterification

Steglich_Esterification cluster_main Desired Pathway cluster_side Side Reaction RCOOH 2,5-Dichloronicotinic Acid O_acyl O-Acylisourea (intermediate) RCOOH->O_acyl + DCC DCC DCC MeOH Methanol DMAP DMAP (catalyst) DCU DCU (Byproduct) N_acylurea N-Acylurea (Side Product) O_acyl->N_acylurea 1,3-rearrangement (slow, irreversible) Acyl_DMAP N-Acylpyridinium (reactive intermediate) O_acyl->Acyl_DMAP + DMAP Ester This compound (Product) Acyl_DMAP->Ester + Methanol - DMAP

Caption: Steglich esterification pathway and N-acylurea side reaction.

FAQ 3: After my reaction using thionyl chloride, my product is dark and seems to have decomposed. What could be the cause?

Root Cause Analysis: The reaction of a carboxylic acid with thionyl chloride (SOCl₂) produces the corresponding acyl chloride, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[9] This is a highly effective method, but the harsh, acidic conditions can lead to degradation, especially if the reaction is heated excessively or if there are sensitive functional groups on the molecule. While this compound is relatively robust, prolonged exposure to high temperatures and strong acid can cause charring and other decomposition pathways.

Troubleshooting & Prevention:

  • Temperature Control: The initial addition of thionyl chloride should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction. The reaction can then be allowed to warm to room temperature.[2] Heating is often unnecessary and should be avoided unless reaction monitoring indicates a stall.

  • Purity of Reagents: Use high-purity, fresh thionyl chloride. Old bottles can contain degradation products that may introduce color to the reaction.

  • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture.

Purification Strategy: If decomposition has occurred, the resulting colored impurities are often polar. Column chromatography is the most effective method for purification. A preliminary charcoal treatment of the crude product dissolved in an appropriate solvent can sometimes remove colored impurities.

Reaction Pathway: Thionyl Chloride Esterification

Thionyl_Chloride_Esterification RCOOH 2,5-Dichloronicotinic Acid Acyl_Chloride 2,5-Dichloronicotinoyl Chloride (intermediate) RCOOH->Acyl_Chloride + SOCl₂ - SO₂ - HCl SOCl2 Thionyl Chloride MeOH Methanol Ester This compound (Product) Acyl_Chloride->Ester + Methanol - HCl Decomposition Decomposition Products Acyl_Chloride->Decomposition Excess Heat Byproducts SO₂ + HCl

Caption: Thionyl chloride mediated esterification pathway.

FAQ 4: My yield is consistently low. What are the general factors I should consider?

Root Cause Analysis: Low yields can stem from a variety of factors, from incomplete reactions (see FAQ 1) and side reactions (see FAQ 2 & 3) to mechanical losses during workup and purification. Another often overlooked cause is the hydrolysis of the final ester product back to the carboxylic acid.

Troubleshooting & Prevention of Product Hydrolysis:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents, especially for the Steglich and thionyl chloride methods.

  • Workup Conditions: During aqueous workup, minimize the contact time between the ester and any acidic or basic aqueous layers. While esters are generally stable under neutral conditions, they can hydrolyze under strongly acidic or basic conditions, especially with prolonged exposure or elevated temperatures.

  • Storage: Store the final product in a cool, dry place. The presence of moisture can lead to slow hydrolysis over time.

Quantitative Data Summary

ParameterThionyl Chloride MethodFischer EsterificationSteglich Esterification
Typical Yield High (>90%)[2]Moderate to High (Variable)High (>80%)[4]
Reaction Conditions 0 °C to RT[2]Reflux[3]0 °C to RT[8]
Key Byproducts SO₂, HCl[9]WaterDicyclohexylurea (DCU), N-acylurea[1]
Primary Challenge Handling of corrosive reagentReversible reaction[6]N-acylurea formation, DCU removal[1]

Experimental Protocols

Protocol 1: Thionyl Chloride Mediated Esterification
  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add 2,5-dichloronicotinic acid.

  • Add anhydrous methanol to dissolve the acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) dropwise. Gas evolution (SO₂ and HCl) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-48 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure.

  • Proceed with an aqueous workup as described in FAQ 1 to remove any unreacted acid and neutralize the HCl.

Protocol 2: Steglich Esterification
  • To a flame-dried round-bottom flask under an inert atmosphere, add 2,5-dichloronicotinic acid, methanol, and a catalytic amount of DMAP (approx. 5-10 mol%).

  • Dissolve the components in an anhydrous solvent such as dichloromethane (DCM).

  • Cool the mixture to 0 °C.

  • In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate of DCU will begin to form.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate with dilute HCl (to remove DMAP), followed by saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by column chromatography if necessary.

References

Technical Support Center: Synthesis of Methyl 2,5-dichloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2,5-dichloronicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. As a crucial intermediate in the development of pharmaceuticals and agrochemicals, optimizing the yield and purity of this compound is paramount.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format to troubleshoot your synthesis effectively.

Synthesis Overview: The Primary Pathway

The most prevalent and high-yielding method for synthesizing this compound is the acid-catalyzed esterification of 2,5-dichloronicotinic acid.[2][3] This reaction, a variant of the classic Fischer-Speier esterification, typically utilizes an excess of methanol as both a reagent and a solvent.[4][5] An acid catalyst is generated in situ by the slow addition of thionyl chloride (SOCl₂) to cold methanol, which produces anhydrous HCl.[3][6] This approach is favored for its high conversion rates, often achieving yields upwards of 97% under optimized conditions.[3]

An alternative, though less direct, strategy for forming the dichlorinated pyridine ring involves the Sandmeyer reaction.[7][8] This pathway would start with an appropriate aminonicotinic acid derivative, which is converted to a diazonium salt and subsequently displaced by chloride ions using a copper(I) chloride catalyst.[9][10][11] However, for obtaining the final methyl ester, the direct esterification of the readily available 2,5-dichloronicotinic acid is the more straightforward and commonly reported method.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses the specific, practical issues you may face in the laboratory. Each question is followed by a detailed analysis of potential causes and actionable solutions grounded in chemical principles.

Q1: My yield of this compound is consistently low. What are the most likely causes and how can I fix this?

Low yield is the most common issue, often stemming from suboptimal reaction conditions or reagent quality. Let's break down the critical parameters for the standard esterification procedure.

Potential Cause 1: Presence of Water The Fischer esterification is a reversible reaction. The presence of water in your reagents or reaction vessel will shift the equilibrium back towards the starting materials (Le Chatelier's principle), directly reducing your yield.[4] Furthermore, water reacts violently with the thionyl chloride intended to be your acid catalyst source, quenching it before it can generate the necessary HCl.

  • Solution:

    • Anhydrous Reagents: Use anhydrous grade methanol. If its quality is uncertain, it can be dried over activated 3Å molecular sieves.

    • Dry Glassware: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use.

    • Inert Atmosphere: Assemble the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

Potential Cause 2: Improper Temperature Control The addition of thionyl chloride to methanol is a highly exothermic process. If the temperature is not controlled, several problems can arise:

  • Loss of gaseous HCl catalyst from the solution.

  • Increased rate of side reactions, potentially leading to colored impurities.

  • Boiling of the methanol, creating pressure buildup and safety hazards.

  • Solution:

    • Controlled Addition: Add the thionyl chloride dropwise to the methanol solution while vigorously stirring in an ice bath (0°C).[3] Maintain this temperature throughout the addition and for a short period afterward (e.g., 1 hour) to ensure the complete and controlled generation of the HCl catalyst.

Potential Cause 3: Incomplete Reaction This esterification, while high-yielding, is not instantaneous. Insufficient reaction time is a common reason for isolating a mixture of product and starting material.

  • Solution:

    • Reaction Time: After the initial cooled addition, allow the reaction to warm to room temperature and stir for an extended period. Published procedures report stirring for up to 2 days to drive the reaction to completion.[3]

    • Reaction Monitoring: The most reliable way to determine completion is by using Thin Layer Chromatography (TLC).[12] The product, this compound, is less polar than the starting carboxylic acid and will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible by TLC.

Q2: After the work-up, I still have a significant amount of unreacted 2,5-dichloronicotinic acid in my product. How can I improve the conversion?

This is a classic equilibrium problem. Besides ensuring anhydrous conditions as mentioned in Q1, the key is to manipulate the reaction conditions to favor product formation.

Potential Cause 1: Insufficient Catalyst The reaction is acid-catalyzed. An inadequate amount of HCl will result in a slow and incomplete reaction.

  • Solution:

    • Reagent Stoichiometry: Ensure a sufficient excess of thionyl chloride is used. A common protocol uses a 5-fold molar excess of thionyl chloride relative to the 2,5-dichloronicotinic acid to ensure a high concentration of the HCl catalyst.[3]

Potential Cause 2: Equilibrium Not Sufficiently Shifted The reaction produces one equivalent of water for every equivalent of ester formed. To maximize yield, the equilibrium must be pushed far to the product side.

  • Solution:

    • Excess Methanol: The most practical way to shift the equilibrium is to use a large excess of one of the reactants. In this synthesis, methanol is used as the solvent, which represents a very large molar excess, effectively driving the reaction forward.[4] Ensure the starting acid is fully dissolved or well-suspended in a sufficient volume of methanol.

Q3: My final product is discolored (yellow or brown). What causes this and how can I get a clean, white solid?

Discoloration typically points to the formation of minor, often highly conjugated, byproducts. This can be due to impurities in the starting materials or degradation under harsh conditions.

Potential Cause 1: Impure Starting Material If the initial 2,5-dichloronicotinic acid is not pure, those impurities can be carried through or react to form colored species.

  • Solution:

    • Purity Check: Check the purity of your 2,5-dichloronicotinic acid by melting point or spectroscopy before starting. If necessary, it can be recrystallized.

Potential Cause 2: Reaction Temperature Too High While the initial addition of thionyl chloride requires cooling, subsequent heating to accelerate the reaction can sometimes cause degradation if not carefully controlled.

  • Solution:

    • Optimized Temperature: The reaction proceeds efficiently at room temperature over 48 hours.[3] Avoid heating the reaction mixture unless TLC analysis shows it is proceeding too slowly, and even then, use only gentle warming (e.g., 40°C).

Potential Cause 3: Inadequate Work-up Residual acidic impurities can cause discoloration and are detrimental to the stability of the final product.

  • Solution:

    • Thorough Neutralization: During the work-up, after removing the solvent, dissolve the residue in a water-immiscible organic solvent like diethyl ether or ethyl acetate. Wash this organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution (CO₂) ceases. This step neutralizes and removes any unreacted HCl and 2,5-dichloronicotinic acid.[3]

    • Standard Washes: Follow the bicarbonate wash with washes of water and then brine to remove any remaining inorganic salts and water from the organic layer.

Q4: How can I effectively monitor the reaction's progress?

Relying on a fixed reaction time can be inefficient. Active monitoring is key to optimizing the process.

  • Solution: Thin Layer Chromatography (TLC)

    • Methodology: Prepare a TLC plate (silica gel). Spot the starting material (dissolved in a suitable solvent), the co-spot (starting material and reaction mixture), and the reaction mixture.

    • Mobile Phase: A good mobile phase (eluent) for this system is a mixture of hexane and ethyl acetate. A starting ratio of 3:1 (Hexane:EtOAc) is recommended. Adjust the ratio to achieve good separation (Rf of the starting acid ~0.2, product ~0.6-0.7).

    • Visualization: Visualize the spots under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the 2,5-dichloronicotinic acid is absent in the reaction mixture lane.

Optimized Protocol and Data Summary

The following table summarizes an optimized, high-yield protocol based on literature precedent.[3]

ParameterRecommended ConditionRationale
Starting Material 2,5-Dichloronicotinic AcidCommercially available precursor.[13]
Reagent 1 Anhydrous MethanolServes as both reactant and solvent; large excess drives equilibrium.
Reagent 2 Thionyl Chloride (SOCl₂)Source of in situ HCl catalyst. Use ~5 molar equivalents.
Addition Temp. 0°C (Ice Bath)Controls exothermic reaction, prevents loss of HCl gas.
Reaction Temp. Room TemperatureAllows for a controlled reaction to completion without degradation.
Reaction Time ~48 hoursEnsures complete conversion; monitor by TLC for confirmation.
Work-up 1. Evaporation of solvent2. Dissolution in Ether3. Wash with sat. NaHCO₃4. Wash with H₂O5. Wash with Brine6. Dry over Na₂SO₄/MgSO₄7. EvaporationRemoves solvent, neutralizes acid, removes salts, dries the product solution.
Purification Not always necessary if yield and purity are high. Can be recrystallized or passed through a short silica plug if needed.The work-up often yields a product of >97% purity.[3]

Visualizing the Process

Experimental Workflow

The following diagram illustrates the key steps from setup to pure product.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation prep1 Dry Glassware under Inert Atmosphere (N2) prep2 Add 2,5-Dichloronicotinic Acid and Anhydrous Methanol prep1->prep2 prep3 Cool to 0°C (Ice Bath) prep2->prep3 react1 Slowly Add Thionyl Chloride (SOCl2) prep3->react1 react2 Stir at 0°C for 1h react1->react2 react3 Warm to Room Temp, Stir for 48h react2->react3 react4 Monitor by TLC react3->react4 work1 Concentrate under Reduced Pressure react4->work1 work2 Dissolve in Diethyl Ether work1->work2 work3 Wash with sat. NaHCO3, then H2O, then Brine work2->work3 work4 Dry Organic Layer (e.g., MgSO4) work3->work4 work5 Filter and Evaporate Solvent work4->work5 product Pure Methyl 2,5-dichloronicotinate work5->product G start Low Yield Observed check_tlc Check Final TLC: Any Starting Material (SM)? start->check_tlc incomplete Incomplete Reaction check_tlc->incomplete Yes no_sm No SM on TLC check_tlc->no_sm No cause_time Cause: Insufficient Time/Temp? incomplete->cause_time cause_catalyst Cause: Inactive/Not Enough Catalyst? incomplete->cause_catalyst solution_time Solution: Increase reaction time or gently warm. Continue monitoring. cause_time->solution_time solution_catalyst Solution: Use fresh SOCl2, ensure 5 eq. are used. cause_catalyst->solution_catalyst cause_workup Cause: Product loss during work-up? no_sm->cause_workup cause_water Cause: Reagents/glassware wet? no_sm->cause_water solution_workup Solution: Check pH of aqueous layers. Perform careful extractions. cause_workup->solution_workup solution_water Solution: Use anhydrous reagents and dry glassware. cause_water->solution_water

References

Technical Support Center: Troubleshooting Failed Methyl 2,5-dichloronicotinate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2,5-dichloronicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile chemical intermediate. As a dichlorinated derivative of nicotinic acid, this compound offers two distinct reactive sites for substitution and coupling, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] However, its electronic properties and the presence of multiple reactive centers can present unique challenges.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address common issues encountered during experimentation.

Section 1: General FAQs - The Basics
Q1: What are the essential physical and chemical properties of this compound that I need to know before starting my experiment?

A1: Understanding the fundamental properties of your starting material is critical for experimental success. This compound is a white to off-white crystalline powder.[2][3]

Key Properties Table:

PropertyValueSource
CAS Number 67754-03-4[4][5]
Molecular Formula C₇H₅Cl₂NO₂[2][5]
Molecular Weight 206.03 g/mol [2][5]
Melting Point 42.0 to 46.0 °C[3]
Appearance White to Almost white powder to crystal[3]
Purity Typically >97% or >98% (GC)[3][5]
Synonyms Methyl 2,5-dichloropyridine-3-carboxylate, 2,5-Dichloronicotinic acid methyl ester[2][3][5]

Its structure features two chlorine atoms at positions 2 and 5 of the pyridine ring, which are the primary sites for nucleophilic substitution and cross-coupling reactions. The methyl ester at position 3 can be hydrolyzed to the corresponding carboxylic acid.

Q2: How should I properly store and handle this compound?

A2: Proper storage is crucial to maintain the reagent's integrity. It should be stored at room temperature in a tightly sealed container, protected from moisture.[5] While it is relatively stable, prolonged exposure to atmospheric moisture can lead to slow hydrolysis of the ester. Always consult the Safety Data Sheet (SDS) for comprehensive handling and safety information, including recommended personal protective equipment (PPE).[5]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation. However, the pyridine nitrogen in this compound can introduce specific challenges.

Q3: My Suzuki-Miyaura coupling reaction is failing. I see only starting material or decomposition. What are the likely causes?

A3: This is a common issue. The nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[6] This "2-pyridyl problem" is a known challenge in cross-coupling chemistry.[7] Several factors could be at play:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can bind strongly to the palladium catalyst, inhibiting its catalytic activity.[6]

  • Inappropriate Ligand Choice: Standard phosphine ligands like PPh₃ may not be effective. More electron-rich, sterically hindered biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote oxidative addition and prevent catalyst poisoning.[8][9]

  • Base and Solvent Issues: The choice of base and solvent is critical. Anhydrous conditions with certain bases like K₃PO₄ might require a small amount of water to be effective. Conversely, excess water can promote unwanted side reactions like protodeboronation of the boronic acid.[10]

  • Boronic Acid Instability: Boronic acids can degrade, especially under the reaction conditions (a process called protodeboronation).[11] Using the corresponding pinacol ester or trifluoroborate salt can improve stability.[6]

  • Poor Reactivity of Chlorides: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in Suzuki couplings.[12] This necessitates a more active catalyst system and potentially higher temperatures.

Suzuki_Troubleshooting Start Reaction Failed: Low or No Conversion Inert Verify Inert Atmosphere (O₂ deactivates catalyst) Start->Inert First Check Reagents Check Reagent Quality - Boronic acid (degradation?) - Solvent (anhydrous?) - Base (finely ground?) Inert->Reagents If OK Catalyst Screen Catalyst System - Use pre-catalyst (e.g., G3/G4) - Switch to bulky, e-rich ligand (XPhos, SPhos, RuPhos) Reagents->Catalyst If Reagents are Good Conditions Optimize Conditions - Screen solvents (Dioxane, Toluene, 2-MeTHF) - Screen bases (K₃PO₄, Cs₂CO₃, K₂CO₃) - Increase temperature Catalyst->Conditions If Still Failing Success Reaction Successful Conditions->Success

Caption: Logical workflow for troubleshooting failed Suzuki reactions.

This protocol is a robust starting point for coupling an arylboronic acid with this compound.

  • Setup: To an oven-dried vial, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a suitable base such as K₃PO₄ (3.0 eq.).

  • Catalyst/Ligand: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and, if not using a pre-catalyst, the appropriate ligand (e.g., XPhos, 2-6 mol%).

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent: Add degassed solvent (e.g., 1,4-dioxane or 2-MeTHF/water mixture, typically 10:1) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring at 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Q4: My Buchwald-Hartwig amination is giving low yields. How can I improve it?

A4: Similar to Suzuki couplings, the amination of aryl chlorides is challenging due to the difficulty of the oxidative addition step.[13] Success in Buchwald-Hartwig amination hinges almost entirely on the catalyst system.[14]

  • Catalyst and Ligand are Key: First-generation catalysts are often ineffective for aryl chlorides.[13] Modern systems using sterically hindered, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) or N-heterocyclic carbenes are essential. Using a well-defined pre-catalyst is highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[13][15]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common, but others like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate/carbonate can be effective, especially if your substrate is base-sensitive.[13]

  • Solvent Choice: Anhydrous, non-protic solvents are necessary. Toluene, 1,4-dioxane, or THF are commonly used.[13]

  • Side Reactions: Be aware of potential side reactions. Hydrodehalogenation (replacement of Cl with H) can occur, and if your amine has other nucleophilic sites (like a phenol), you may see O-arylation products.[13]

IssuePotential CauseRecommended Solution
No Reaction Inactive catalyst system.Switch to a modern, sterically hindered ligand (e.g., BrettPhos, Josiphos) and a reliable Pd source or pre-catalyst. Ensure rigorously anhydrous/anaerobic conditions.
Low Conversion Oxidative addition is too slow.Increase temperature. Switch to a more electron-rich ligand to accelerate oxidative addition.
Hydrodehalogenation β-hydride elimination is competing with reductive elimination.This can occur from an intermediate palladium-amido complex.[14] Using a more sterically bulky ligand can sometimes disfavor this pathway.
Substrate Decomposition Base is too strong for other functional groups.Screen milder bases like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or a more active catalyst.
  • Setup: In a glovebox, add the palladium pre-catalyst (1-2 mol%) and ligand (if needed) to an oven-dried reaction tube. Add the base (e.g., NaOtBu, 1.2-1.5 eq.).

  • Reagents: Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat to 80-110 °C with stirring.

  • Monitoring & Workup: Follow standard procedures for monitoring, aqueous workup, and purification as described for the Suzuki coupling.

Section 3: Troubleshooting Other Common Transformations
Q5: I am trying to hydrolyze the methyl ester to the carboxylic acid, but the reaction is incomplete. What should I do?

A5: Incomplete hydrolysis is a frequent problem, often due to the reaction reaching equilibrium or insufficient reaction time.

  • Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process.[16][17] To drive the reaction to completion, you must use a large excess of water. However, this method can be slow and require high temperatures.

  • Base-Mediated Hydrolysis (Saponification): This is generally the preferred method as it is irreversible. The reaction consumes a stoichiometric amount of base to produce the carboxylate salt. An excess of base is typically used to ensure complete conversion.

MethodConditionsProsCons
Acid-Catalyzed H₂SO₄ or HCl in H₂O/MeOHSimple reagentsReversible, often incomplete, may require harsh conditions
Saponification LiOH, NaOH, or KOH in H₂O/MeOH/THFIrreversible, high yield, milder temperaturesRequires a separate acidification step to isolate the carboxylic acid

If your reaction is incomplete, switching from acidic to basic conditions is the most effective solution. Using a co-solvent like methanol (MeOH) or tetrahydrofuran (THF) can help with the solubility of the starting ester.[4]

  • Dissolution: Dissolve this compound (1.0 eq.) in a mixture of THF and MeOH (e.g., 3:1 ratio).

  • Base Addition: Add an aqueous solution of Lithium Hydroxide (LiOH·H₂O, 1.5-2.0 eq.) to the stirring solution.[4]

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 2-24 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the mixture under reduced pressure to remove the organic solvents. Dilute the aqueous residue with water and wash with a solvent like ether or dichloromethane to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl until the pH is ~2-3. The carboxylic acid product will typically precipitate as a solid.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum.

Q6: My Nucleophilic Aromatic Substitution (SNAr) reaction is sluggish. Which chlorine is more reactive and how can I speed up the reaction?

A6: In this compound, the chlorine at the C2 position is generally more reactive towards nucleophilic attack than the chlorine at the C5 position. This is because the electron-withdrawing pyridine nitrogen atom is ortho to the C2 position, stabilizing the negative charge in the Meisenheimer intermediate complex that forms during the reaction.[7][18]

To improve a sluggish SNAr reaction:

  • Increase Temperature: These reactions often require heat. Sealing the reaction in a pressure vessel can allow for higher temperatures.[4]

  • Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or NMP are excellent for SNAr reactions as they solvate the cation of the nucleophile's salt but not the anion, increasing its nucleophilicity.

  • Ensure a Strong Nucleophile: The rate of reaction is directly dependent on the strength of the nucleophile.

  • Consider Phase-Transfer Catalysis: For reactions with poor solubility, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction between reactants in different phases.

SNAr_Workflow Start SNAr Reaction is Sluggish Temp Increase Reaction Temperature Start->Temp Step 1 Solvent Switch to Polar Aprotic Solvent (DMF, DMSO) Temp->Solvent Step 2 Nucleophile Check Nucleophile Strength (Use stronger nucleophile if possible) Solvent->Nucleophile Step 3 Result Improved Reaction Rate Nucleophile->Result

Caption: Step-wise approach to accelerating SNAr reactions.

References

Technical Support Center: Optimizing Coupling Reactions for Methyl 2,5-dichloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of Methyl 2,5-dichloronicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for common cross-coupling reactions. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, mastering the selective coupling of this substrate is crucial.[1] This resource addresses the inherent challenges, particularly controlling regioselectivity between the C2 and C5 positions, and offers solutions grounded in mechanistic principles.

Section 1: Troubleshooting Guide

This section is formatted as a series of question-and-answer scenarios to address specific issues you may encounter during your experiments.

Issue 1: Low to No Product Yield

Question: My cross-coupling reaction with this compound shows very low conversion or fails completely. What are the primary areas I should investigate?

Answer: When faced with a low or non-existent yield, a systematic evaluation of your reaction components and setup is the most effective approach.[2][3]

  • Catalyst Activity and Generation: The heart of the reaction is the active Pd(0) catalyst. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ to the active Pd(0) species.[4] Inefficient reduction means the catalytic cycle never truly begins.

    • Solution: Consider using modern, air-stable Pd(0) precatalysts like Buchwald's G3/G4 palladacycles or PEPPSI™-type catalysts.[5] These are designed for reliable and clean generation of the active L₁Pd(0) species, which is often the most active catalytic species.[5][6]

  • Reagent and Solvent Quality: Palladium-catalyzed reactions are highly sensitive to impurities, particularly oxygen and water.

    • Solution: Ensure all reagents are of high purity. Solvents must be anhydrous and should be rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) before use.[7] Bases, especially hygroscopic ones like K₃PO₄ or Cs₂CO₃, should be freshly dried.

  • Inert Atmosphere Integrity: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote undesirable side reactions, such as the homocoupling of alkynes in Sonogashira reactions.[7]

    • Solution: Double-check that your reaction vessel (e.g., Schlenk flask or sealed vial) was properly flame- or oven-dried and that a positive pressure of an inert gas is maintained throughout the entire experiment.[2]

Issue 2: Poor Regioselectivity (Mixture of C2 and C5 Isomers)

Question: My reaction is producing an inseparable mixture of C2- and C5-coupled products. How can I favor one isomer over the other?

Answer: Controlling regioselectivity is the central challenge with 2,5-disubstituted pyridines. The electronic environment makes the C2 position inherently more reactive towards oxidative addition due to its proximity to the electron-withdrawing nitrogen atom.[8][9] However, this preference can be overturned by carefully selecting the reaction conditions.

  • To Favor C2 Coupling (Electronic Control):

    • Ligand Choice: Smaller, less sterically demanding ligands like PPh₃ or simple bidentate phosphines (e.g., dppf) often allow the catalyst to access the more electronically activated C2 position.[10]

    • Reaction Conditions: Standard conditions often favor the C2 product.

  • To Favor C5 Coupling (Steric or Alternative Pathway Control):

    • Ligand Choice: Employing very bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can sterically block the C2 position, forcing the catalyst to react at the less hindered C5 site.[9][11]

    • Ligand-Free Conditions: Interestingly, C5-selective Suzuki-Miyaura couplings have been achieved under "ligand-free" conditions, often referred to as Jeffery conditions.[12] This system may operate through a different catalytic pathway that favors the C5 position.

Issue 3: Significant Dehalogenation Byproduct

Question: I'm observing a significant amount of Methyl 5-chloronicotinate or Methyl nicotinate as a byproduct. What causes this hydrodehalogenation, and how can I prevent it?

Answer: Hydrodehalogenation is a common side reaction where the chloro group is replaced by a hydrogen atom.[13] This occurs when the catalytic cycle is intercepted by a hydride source, leading to a palladium-hydride species that reductively eliminates the dehalogenated arene.[14]

  • Hydride Source Identification:

    • Solvents: Alcoholic solvents (e.g., methanol, isopropanol) are a common source of hydrides.[13]

    • Bases: Certain bases or impurities within them can act as hydride donors.

    • Water: Water can also be a hydrogen source in some hydrodehalogenation pathways.[15]

  • Mitigation Strategies:

    • Solvent Change: Switch to non-protic, anhydrous solvents like dioxane, toluene, or DMF.[13]

    • Ligand Selection: Bulky, electron-rich ligands can accelerate the desired reductive elimination of the coupled product, outcompeting the dehalogenation pathway.[13]

    • Base Selection: Use a thoroughly dried, high-purity base. If dehalogenation persists, screening different bases may be necessary.[16]

Issue 4: Hydrolysis of the Methyl Ester

Question: My purification is complicated by the presence of 2,5-dichloronicotinic acid. How can I avoid hydrolyzing the ester?

Answer: The methyl ester group is susceptible to hydrolysis under basic conditions, particularly at elevated temperatures.[17][18]

  • Cause: Strong bases (e.g., NaOH, LiOH, or even NaOtBu in the presence of trace water) and high reaction temperatures can promote saponification.

  • Solution:

    • Use weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[19] These are generally less prone to causing ester hydrolysis compared to hydroxides.

    • If a strong base is required (e.g., for Buchwald-Hartwig amination), use the minimum necessary equivalents and try to run the reaction at a lower temperature if possible.

    • Ensure strictly anhydrous conditions to minimize the presence of hydroxide ions.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which position on this compound is inherently more reactive?

A1: The C2 position (the chlorine adjacent to the nitrogen) is generally the more reactive site for palladium-catalyzed cross-coupling reactions. The proximity to the electronegative nitrogen atom makes the C2-Cl bond more polarized and thus more susceptible to oxidative addition by the Pd(0) catalyst.

Q2: How do I choose the right catalyst system (palladium source and ligand)?

A2: The choice is dictated by the specific transformation and the desired outcome (C2 vs. C5 selectivity).

  • For general reactivity and C2-selectivity: A standard system like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ can be a good starting point.

  • For challenging substrates or to enhance C5-selectivity: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) are often superior.[20] These ligands stabilize the monoligated Pd(0) active species and can promote the difficult oxidative addition step, especially for C-Cl bonds.[6]

Q3: What is the best solvent for my coupling reaction?

A3: There is no single "best" solvent, as the optimal choice depends on the specific coupling partners and reaction type. However, good starting points are polar aprotic solvents.

  • Suzuki-Miyaura: Dioxane, Toluene, or DMF, often with a small amount of water to aid in dissolving the inorganic base.[21][22]

  • Buchwald-Hartwig: Toluene or Dioxane are commonly used.[23]

  • Sonogashira: DMF, THF, or an amine solvent like triethylamine (TEA).[7][24] The role of the solvent can be complex, potentially influencing both reaction rate and selectivity.[25] Always use anhydrous, degassed solvents.[7]

Q4: How do I select an appropriate base?

A4: The base is critical and serves multiple roles, including activating the nucleophile (e.g., boronic acid in Suzuki coupling) and facilitating the regeneration of the catalyst.

  • Suzuki-Miyaura: Inorganic bases are common. K₂CO₃, Cs₂CO₃, and K₃PO₄ are widely used.[19][23] Cs₂CO₃ is often very effective but more expensive.[19]

  • Buchwald-Hartwig Amination: Requires a strong, non-nucleophilic base to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common choice.[23]

  • Sonogashira: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to deprotonate the terminal alkyne.[7]

Q5: Is a fully inert atmosphere always necessary?

A5: Yes. For optimal results and reproducibility, running palladium-catalyzed cross-coupling reactions under a rigorously maintained inert atmosphere (argon or nitrogen) is crucial.[2][7] Oxygen can irreversibly damage the Pd(0) catalyst, leading to lower yields and the formation of palladium black (decomposed catalyst).[7][26]

Section 3: Data & Diagrams

Table 1: Recommended Starting Conditions for Coupling Reactions
ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling
Pd Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1-2 mol%)Pd₂(dba)₃ (2 mol%)PdCl₂(PPh₃)₂ (2-5 mol%)
Ligand SPhos (4 mol%) or PPh₃ (8 mol%)XPhos (4.8 mol%) or RuPhos (4.5 mol%)PPh₃ (4-10 mol%)
Co-Catalyst N/AN/ACuI (5-10 mol%)
Base K₃PO₄ or K₂CO₃ (2-3 equiv)NaOtBu (1.5 equiv)Triethylamine (TEA) (3-5 equiv)
Solvent Toluene or 1,4-DioxaneToluene or 1,4-DioxaneDMF or THF/TEA mixture
Temperature 80-110 °C90-110 °C60-100 °C
Notes C2 vs C5 selectivity is highly ligand-dependent.[8]Bulky ligands are crucial for C-Cl amination.[20]Rigorous degassing is essential to prevent alkyne homocoupling.[27][28]

Diagrams and Workflows

Troubleshooting_Workflow start Low or No Product Yield reagent_check Verify Reagent & Solvent Quality (Purity, Anhydrous, Degassed) start->reagent_check atmosphere_check Confirm Inert Atmosphere Integrity (Proper Degassing, Positive Pressure) reagent_check->atmosphere_check Reagents OK? catalyst_check Evaluate Catalyst System (Precatalyst Choice, Ligand) atmosphere_check->catalyst_check Setup OK? conditions_check Re-evaluate Reaction Conditions (Base, Temperature, Time) catalyst_check->conditions_check Catalyst OK? success Improved Yield conditions_check->success Optimization Successful

Caption: General troubleshooting workflow for low-yield reactions.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Complex1 L₂Pd(II)(Ar)(X) OxAdd->Complex1 Transmetal Transmetalation Complex1->Transmetal Complex2 L₂Pd(II)(Ar)(Ar') Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArX Ar-X (this compound) ArX->OxAdd ArB Ar'-B(OR)₂ (Boronic Acid/Ester) + Base ArB->Transmetal

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Section 4: Experimental Protocols

Disclaimer: These are general starting protocols. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates. All operations should be performed in a fume hood using appropriate personal protective equipment.

Protocol 1: C2-Selective Suzuki-Miyaura Coupling

This protocol uses a standard ligand that typically favors the electronically preferred C2 position.

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., PPh₃, 8 mol%).

  • Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

  • Add degassed 1,4-dioxane and water (e.g., 10:1 v/v) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol uses a bulky ligand system necessary for coupling with the less reactive C-Cl bonds.

  • To an oven-dried vial inside a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4.8 mol%), and NaOtBu (1.5 equiv).

  • Add this compound (1.0 equiv) and anhydrous toluene.

  • Add the amine coupling partner (1.2 equiv) via syringe.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

References

Technical Support Center: Navigating Side Reactions of Methyl 2,5-dichloronicotinate with Strong Bases

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2,5-dichloronicotinate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions encountered when using strong bases with this versatile building block. Our focus is on providing practical, field-tested insights to help you optimize your reactions, minimize impurities, and achieve your synthetic goals.

Introduction: The Chemistry of this compound

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity is dominated by the electron-deficient nature of the pyridine ring, which is further activated by two chlorine atoms, making it susceptible to nucleophilic aromatic substitution (SNAr).[2] The primary goal in most applications is the selective displacement of one or both chlorine atoms with a nucleophile. However, the use of strong bases, often necessary to generate a potent nucleophile or to drive the reaction to completion, can lead to a variety of undesired side reactions. This guide will help you identify, understand, and mitigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My SNAr reaction is sluggish, and upon forcing conditions with a stronger base and higher temperature, I'm observing multiple unidentified byproducts. What could be happening?

A1: This is a common issue stemming from a combination of factors. Let's break down the potential problems and solutions.

Root Cause Analysis:

  • Insufficient Ring Activation: While the pyridine nitrogen activates the 2- and 4-positions for nucleophilic attack, the 5-position is significantly less reactive.[3][4] The chlorine at the 2-position is the primary site of reaction due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance.[2][5] Attack at the 5-position lacks this stabilization, making it kinetically unfavorable.[2]

  • Competing Reactions: The use of strong bases, especially in the presence of trace amounts of water or other nucleophilic species, can initiate several side reactions that compete with your desired SNAr.

Troubleshooting Steps:

  • Confirm Regioselectivity: The nucleophilic attack will preferentially occur at the 2-position. If your target requires substitution at the 5-position, a different synthetic strategy may be necessary.

  • Optimize Reaction Conditions:

    • Solvent Choice: Employ polar aprotic solvents like DMSO or DMF to enhance the reactivity of your nucleophile.[6] These solvents effectively solvate the cation of the base, leaving the anionic nucleophile more reactive.

    • Temperature Control: Gradually increase the reaction temperature. While higher temperatures can accelerate the desired reaction, they can also promote decomposition and side reactions. Monitor the reaction progress closely by TLC or LC-MS.

  • Base Selection:

    • Non-Nucleophilic Bases: If your nucleophile requires deprotonation, consider using a non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) at low temperatures to pre-form the nucleophile before adding it to the reaction mixture. This minimizes the exposure of the substrate to the strong base.

    • Carbonate Bases: For less demanding reactions, weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can be effective and are less prone to causing side reactions.

Q2: I'm trying to perform a mono-substitution on the 2-position, but I'm getting a significant amount of a byproduct with a different molecular weight. Mass spectrometry suggests the loss of a methyl group. What is this side reaction?

A2: You are likely observing saponification, the base-mediated hydrolysis of the methyl ester.

Mechanism and Explanation:

Saponification is a classic ester hydrolysis reaction that occurs in the presence of a strong base, such as NaOH or KOH, and water.[7][8][9][10][11] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is often an irreversible process because the resulting carboxylic acid is deprotonated by the alkoxide leaving group to form a stable carboxylate salt.[7]

DOT Script for Saponification Mechanism:

Saponification Ester This compound Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic attack Base OH⁻ Base->Tetrahedral Carboxylate 2,5-Dichloronicotinate Tetrahedral->Carboxylate Elimination of Methoxide Methanol Methanol Tetrahedral->Methanol

Caption: Saponification of this compound.

Prevention and Troubleshooting:

  • Anhydrous Conditions: The most effective way to prevent saponification is to ensure your reaction is strictly anhydrous. Dry your glassware thoroughly, use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., argon or nitrogen).

  • Choice of Base: If possible, use a non-hydroxide base. For example, if your nucleophile is an alcohol, you can generate the corresponding alkoxide using NaH.

  • Workup Procedure: If some saponification is unavoidable, you can often re-esterify the resulting carboxylic acid in a separate step or carefully separate the acidic byproduct from your desired neutral product during workup via an aqueous base wash.

Q3: My nucleophile is a primary amine. Besides the expected SNAr product, I'm isolating a significant amount of an amide byproduct. What is happening and how can I avoid it?

A3: This side reaction is aminolysis of the methyl ester.

Mechanism and Explanation:

Aminolysis is analogous to hydrolysis, but with an amine acting as the nucleophile instead of hydroxide.[12] The amine can attack the electrophilic carbonyl carbon of the ester, leading to the formation of an amide and methanol. This reaction can be competitive with the desired SNAr, especially if the amine is a good nucleophile and the SNAr reaction is slow.

DOT Script for Competing Reactions:

Competing_Reactions Start This compound + R-NH₂ SNAr_Path S(N)Ar at C2 Start->SNAr_Path Aminolysis_Path Aminolysis of Ester Start->Aminolysis_Path SNAr_Product Desired Product: 2-Amino-5-chloronicotinate derivative SNAr_Path->SNAr_Product Aminolysis_Product Side Product: 2,5-Dichloronicotinamide derivative Aminolysis_Path->Aminolysis_Product

Caption: Competing SNAr and Aminolysis Pathways.

Prevention and Troubleshooting:

  • Temperature Control: Aminolysis is often more sensitive to temperature than SNAr. Running the reaction at a lower temperature may favor the desired substitution.

  • Stoichiometry: Use a minimal excess of the amine nucleophile. A large excess will drive the aminolysis side reaction.

  • Protecting Groups: If the issue persists, consider protecting the amine and using a strong, non-nucleophilic base to deprotonate it before reaction. However, this adds extra steps to your synthesis.

  • Alternative Substrate: In some cases, starting with the corresponding 2,5-dichloronicotinic acid and performing the amidation and SNAr in a different order might be a viable strategy.

Q4: I am using a very strong, non-nucleophilic base like LDA or KHMDS to deprotonate a weak nucleophile, and my reaction mixture is turning dark, with very low yield of the desired product. What could be the cause?

A4: With very strong, non-nucleophilic bases, you should consider the possibility of pyridine ring opening.

Mechanism and Explanation:

While less common under typical SNAr conditions, pyridine rings can be susceptible to ring-opening in the presence of extremely strong bases.[13] This often proceeds through deprotonation of a ring proton, followed by a series of rearrangements that can lead to complex mixtures and polymerization, resulting in tar formation. The electron-withdrawing groups on the ring can make the ring protons more acidic and thus more susceptible to deprotonation by very strong bases.

Prevention and Troubleshooting:

  • Milder Base: If possible, switch to a milder base that is still strong enough to deprotonate your nucleophile.

  • Temperature: Perform the deprotonation and subsequent reaction at very low temperatures (e.g., -78 °C) to minimize the rate of potential ring-opening pathways.

  • Order of Addition: Add the strong base to your nucleophile at low temperature to pre-form the reactive species, and then add this solution to your solution of this compound, also at low temperature. This avoids exposing the substrate to a high concentration of the strong base.

Summary of Potential Side Reactions and Mitigation Strategies

Side ReactionTriggering ConditionsKey ByproductsPrevention & Troubleshooting
Saponification Strong hydroxide bases (NaOH, KOH), presence of water.[7]2,5-Dichloronicotinic acidUse anhydrous conditions, non-hydroxide bases (e.g., NaH), or separate during workup.
Aminolysis Amine nucleophiles, especially in excess or at high temperatures.[12]2,5-Dichloronicotinamide derivativeControl stoichiometry and temperature, consider protecting groups.
Hydrolysis of Chloro Groups Presence of water, slow SNAr reaction.Hydroxypyridine derivativesStrict anhydrous conditions, optimize SNAr rate.
Pyridine Ring Opening Very strong, non-nucleophilic bases (e.g., LDA, KHMDS).[13]Complex mixtures, tarUse milder bases, low temperatures, and control the order of addition.
Decarboxylation High temperatures after saponification to the carboxylic acid.[14][15][16][17]2,5-DichloropyridineAvoid excessive heating if the carboxylic acid is formed.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Alcohol Nucleophile

This protocol is designed to minimize saponification by using a non-hydroxide base.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).

  • Nucleophile Formation: Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil. Add anhydrous THF, followed by the slow addition of the alcohol nucleophile (1.0 eq) at 0 °C.

  • Reaction: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide. Add a solution of this compound (1.0 eq) in anhydrous THF.

  • Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Troubleshooting a Sluggish SNAr Reaction

If you are experiencing low yields or a slow reaction rate, consider the following optimization steps.

  • Solvent Screen: Repeat the reaction in different polar aprotic solvents such as DMF or DMSO.

  • Temperature Titration: Set up several small-scale reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance between reaction rate and byproduct formation.

  • Base Evaluation: If using a carbonate base, consider switching from K2CO3 to the more soluble and often more effective Cs2CO3.

References

purification challenges of Methyl 2,5-dichloronicotinate and solutions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of Methyl 2,5-dichloronicotinate (CAS 67754-03-4). As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, its purity is paramount for successful downstream applications and regulatory compliance.[1] This document is structured to provide direct, actionable solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile is heavily dependent on the synthetic route. The most common synthesis involves the esterification of 2,5-dichloronicotinic acid with methanol, often using thionyl chloride.[2] Consequently, the primary impurities are typically:

  • Unreacted 2,5-dichloronicotinic acid: The starting carboxylic acid.

  • Acidic Residues: Traces of HCl or SO₂ from the thionyl chloride.

  • Hydrolysis Product: The compound can hydrolyze back to 2,5-dichloronicotinic acid if exposed to moisture, especially under non-neutral pH.[3][4]

  • Residual Solvents: Methanol from the reaction or solvents like diethyl ether used during the workup.[2]

Q2: What are the physical properties and recommended storage conditions for pure this compound?

A2: Pure this compound should be a white to off-white crystalline solid.[5][6][7] Key physical properties are summarized in the table below. For storage, it should be kept at room temperature in a tightly sealed container to protect it from moisture, which can lead to hydrolysis.[8]

PropertyValueSource
Molecular Formula C₇H₅Cl₂NO₂[5]
Molecular Weight 206.02 g/mol [5]
Melting Point 42.0 to 47.0 °C[6][7][9]
Appearance White to Almost white powder to crystal[5][6][7]
Purity (Typical) >98.0% (by GC)[5][6][7]

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A multi-technique approach is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): As the compound is thermally stable, GC is an excellent method for quantitative purity analysis and is often the standard reported by commercial suppliers.[5][6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is crucial for separating the target compound from non-volatile impurities like the starting carboxylic acid or its salts.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and identifying impurities. The absence of a broad carboxylic acid proton peak (~10-12 ppm) and the presence of the sharp methyl ester singlet (~3.9 ppm) are key indicators of purity.[4]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.[12][13]

Troubleshooting Guide: Purification Issues

Q4: My final product is an off-white, low-melting solid or a thick oil, not the expected white crystals. What went wrong?

A4: This is a classic sign of persistent impurities, most commonly residual solvents or unremoved side products that act as a eutectic contaminant, depressing the melting point.

  • Causality: Solvents trapped within the crystal lattice disrupt its structure, preventing the formation of well-ordered, high-melting crystals. Similarly, synthetic byproducts can interfere with crystallization.

  • Solution Pathway:

    • Aggressive Solvent Removal: Dry the material under high vacuum (e.g., <1 mmHg) for several hours. Gentle heating (e.g., 30-35 °C, well below the melting point) can accelerate this process.

    • Re-purification: If drying is insufficient, the product requires further purification. Recrystallization is the preferred first step. If that fails, column chromatography is necessary.

Q5: After a standard aqueous workup with a basic wash (e.g., NaOH), my yield is significantly lower than expected and my NMR shows a peak around 11 ppm.

A5: You are likely observing significant hydrolysis of your methyl ester back to the parent carboxylic acid. Esters are susceptible to base-catalyzed hydrolysis.[3][4]

  • Causality: The use of a strong base like sodium hydroxide (NaOH) readily saponifies the ester. The resulting sodium 2,5-dichloronicotinate is water-soluble and is lost to the aqueous layer during extraction, leading to low yield. The peak at 11 ppm in the NMR of your isolated organic material corresponds to the carboxylic acid proton of the unhydrolyzed portion that was subsequently acidified and extracted.

  • Preventative Protocol:

    • Use a Mild Base: During the workup, use a saturated solution of sodium bicarbonate (NaHCO₃) instead of strong bases.[2] NaHCO₃ is sufficiently basic to neutralize strong acids like HCl but is generally not aggressive enough to cause rapid ester hydrolysis at room temperature.

    • Minimize Contact Time: Perform the aqueous wash efficiently and avoid letting the layers sit together for extended periods.

    • Keep it Cold: If possible, perform the extraction using chilled solutions to further reduce the rate of hydrolysis.

Q6: I'm struggling with recrystallization. My compound either oils out or fails to crystallize even after seeding.

A6: Recrystallization success hinges on selecting the right solvent system and employing the correct technique.[12][14] The principle is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot.[14]

  • Causality: "Oiling out" occurs when the solution is cooled too rapidly or is too concentrated, causing the solute to come out of solution above its melting point. Failure to crystallize often means the solution is too dilute or the chosen solvent is too good at solvating the molecule even at low temperatures.

  • Troubleshooting & Protocol:

    • Solvent Screening: Test solubility in a range of solvents. Good single-solvent candidates for a moderately polar compound like this might include isopropanol, ethanol, or hexane/ethyl acetate mixtures.

    • Slow Cooling is Critical: After dissolving the compound in the minimum amount of boiling solvent, allow it to cool slowly to room temperature without disturbance.[12][13] Hasty cooling in an ice bath promotes precipitation of impurities. Once crystals have formed at room temperature, then place the flask in an ice bath to maximize yield.[14]

    • Seeding: If crystals are slow to form, scratch the inside of the flask with a glass rod at the meniscus or add a single, pure seed crystal to initiate nucleation.[14]

Q7: My column chromatography isn't providing good separation between my product and a closely-running impurity.

A7: Poor separation in column chromatography usually stems from an improperly chosen mobile phase or incorrect column packing and loading.[10]

  • Causality: A mobile phase with polarity that is too high will move all components, including impurities, quickly down the column with little interaction with the stationary phase (silica gel), resulting in low resolution. Conversely, a mobile phase with polarity that is too low may lead to very slow elution and band broadening.

  • Optimization Workflow:

    • TLC First: Always optimize your solvent system using Thin Layer Chromatography (TLC) before running a column. Aim for a retention factor (Rf) of ~0.3-0.4 for the target compound. A good starting point for this molecule is a hexane/ethyl acetate system.

    • Slurry Pack the Column: Ensure the silica gel is packed uniformly as a slurry in the initial, least polar mobile phase to avoid cracks and channels.

    • Load Carefully: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM, followed by addition of silica gel and evaporation to create a dry load). Apply this concentrated sample as a narrow band at the top of the column.

    • Consider Gradient Elution: If a single solvent system (isocratic elution) fails, a gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 5% to 20% ethyl acetate in hexane), can effectively separate compounds with different polarities.

Experimental Protocols & Workflows

General Purification Workflow

The following diagram outlines the logical decision-making process for purifying crude this compound.

Purification_Workflow cluster_start Synthesis & Workup cluster_analysis1 Initial Assessment cluster_decision Purification Strategy cluster_purification Methods cluster_analysis2 Final Validation cluster_end Final Product Crude Crude Product (Off-white solid) Analysis1 Purity Check (TLC, GC, or NMR) Crude->Analysis1 Decision Purity > 98%? Analysis1->Decision Recryst Recrystallization Decision->Recryst No (Crystalline) Chrom Column Chromatography Decision->Chrom No (Oily/Complex Mix) Pure Pure Product (>98%) Decision->Pure Yes Analysis2 Final Purity Analysis (GC, HPLC, NMR, MP) Recryst->Analysis2 Chrom->Analysis2 Analysis2->Pure

Caption: Decision workflow for purification of this compound.

Protocol 1: Recrystallization from a Hexane/Ethyl Acetate System

This protocol is effective for removing more polar impurities (like the starting acid) and less polar, oily byproducts.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (a polar solvent) dropwise while heating and swirling until the solid just dissolves.

  • Induce Precipitation (Anti-solvent): Slowly add warm hexane (a non-polar anti-solvent) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Add a drop or two of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Well-defined crystals should form.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol is ideal for separating mixtures that are difficult to resolve by recrystallization.

  • TLC Analysis: Develop a solvent system using TLC. A good starting point is 10% Ethyl Acetate in Hexane (v/v). Adjust the ratio until the Rf of the product is ~0.35.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the chosen mobile phase (e.g., 10% EtOAc/Hexane). A typical ratio is 50:1 to 100:1 of silica to crude compound by weight.[10]

  • Sample Loading: Dissolve the crude this compound in a minimal volume of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Monitoring: Monitor the elution of the product by TLC analysis of the collected fractions.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum.

References

Technical Support Center: Alternative Catalysts for Cross-Coupling Reactions of Dichloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for cross-coupling reactions involving dichloropyridine substrates with alternative, non-palladium catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating the complexities of these reactions. Dichloropyridines are invaluable synthons, but their cross-coupling can be challenging, often necessitating a move beyond traditional palladium catalysts to achieve desired outcomes in terms of cost, selectivity, and reactivity. This guide addresses common issues, explains the underlying chemical principles, and provides detailed protocols to support your experimental success.

Section 1: Nickel-Catalyzed Cross-Coupling - The Primary Alternative

Nickel has emerged as a powerful, cost-effective alternative to palladium for C-C, C-N, and C-O bond formation.[1] Its unique electronic properties often allow for reactivity profiles distinct from palladium, particularly in activating inert C-Cl bonds and participating in radical-based mechanisms.[2][3] However, these differences also present unique challenges.

FAQ 1: Why is my Nickel-catalyzed Suzuki-Miyaura coupling of a dichloropyridine failing or giving a low yield?

This is a common and multifaceted issue. Low conversion or yield in Ni-catalyzed couplings of dichloropyridines often stems from a few key areas: catalyst activity, reaction conditions, or substrate-specific inhibition.

Potential Causes & Solutions:

  • Inactive Catalyst Species: Nickel(0), the active catalyst, is highly sensitive to oxygen. Unlike many palladium pre-catalysts that form the active species cleanly, Ni(II) pre-catalysts require a reductant, and Ni(0) sources like Ni(cod)₂ can easily degrade upon handling.

    • Troubleshooting: Ensure strict inert atmosphere conditions. All solvents and reagents must be thoroughly degassed.[4] Use freshly opened catalysts or store them diligently in a glovebox. If using a Ni(II) pre-catalyst, ensure your reducing agent (e.g., Zn, Mn) is active.

  • Substrate-Induced Catalyst Inhibition: 2-Chloropyridines and other α-halo-N-heterocycles are particularly problematic. They can undergo oxidative addition to the Ni(0) center to form stable, dimeric nickel species that are catalytically inactive in Suzuki-Miyaura reactions.[5][6][7] This effectively sequesters the catalyst, halting turnover.

    • Troubleshooting: If coupling at the 2-position is failing, consider a different ligand class. While a dppf ligand might lead to these inactive dimers, a more sterically hindered or electron-donating ligand could alter the catalyst structure and prevent dimerization.[6] Alternatively, for Kumada-type couplings with more reactive Grignard reagents, this inhibition is less problematic due to a faster transmetalation step.[5][7]

  • Inappropriate Ligand Choice: Ligand selection is critical for both reactivity and selectivity. For activating C-Cl bonds, electron-rich and sterically bulky phosphine ligands are often required.

    • Troubleshooting: Screen a series of ligands. Trialkylphosphines (e.g., PCy₃) are generally more electron-rich and can promote reactivity but may also lead to undesired diarylation.[8][9] Di- and triarylphosphines (e.g., PPh₃, PPh₂Me) may offer a better balance for achieving selective mono-arylation.[8][9]

  • Suboptimal Base or Solvent: The base is not merely a proton scavenger; it plays a crucial role in the transmetalation step. Its solubility and strength are key.

    • Troubleshooting: Screen a variety of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃.[4] The choice of solvent can dramatically influence base solubility and reaction outcome. For instance, K₃PO₄ has poor solubility in toluene but is more effective in polar solvents like acetonitrile or THF.[10]

Troubleshooting Workflow: Low Yield in Ni-Catalyzed Suzuki Coupling

start Low Yield / No Reaction reagents Verify Reagent & Catalyst Integrity (Fresh, Anhydrous, O₂-free) start->reagents First Step reagents->start Replace/Purify atmosphere Confirm Strict Inert Atmosphere (Degassed Solvents) reagents->atmosphere Reagents OK atmosphere->start Improve Degassing ligand Is Ligand Appropriate? (Electron-rich for C-Cl activation) atmosphere->ligand Setup OK base_solvent Screen Base & Solvent (K₃PO₄ in MeCN/THF, Cs₂CO₃) ligand->base_solvent Ligand OK optimize Systematically Optimize Conditions (Temp, Concentration) ligand->optimize Screen Ligands inhibition Check for Substrate Inhibition (Is it a 2-chloropyridine?) base_solvent->inhibition Conditions OK base_solvent->optimize Screen Conditions inhibition->ligand Yes -> Change Ligand inhibition->optimize No Inhibition

Caption: A logical workflow for troubleshooting low-yield Ni-catalyzed reactions.

FAQ 2: How do I control regioselectivity and achieve selective mono-arylation with nickel catalysts?

Unlike palladium systems which often give excellent selectivity for mono-arylation at the most activated position (e.g., C2 or C6), nickel catalysts frequently yield mixtures of mono- and di-arylated products.[8] However, this reactivity can be controlled through careful tuning of ligands and solvents.

Key Control Elements:

  • Ligand Sterics and Electronics: This is the most powerful lever for controlling selectivity.

    • To favor mono-arylation: Use less electron-rich di- and triarylphosphines (e.g., PPh₃, PPh₂Me). These ligands fall within a narrow range of Tolman cone angles (136° to 157°).[9]

    • To favor di-arylation: Use more electron-rich, bulky trialkylphosphines (e.g., PCy₃). These ligands promote the second intramolecular oxidative addition step that leads to the diarylated product.[8][9]

  • Solvent Choice: The solvent can play a crucial, non-innocent role.

    • Acetonitrile (MeCN) has been shown to be critical for achieving high mono-arylation selectivity.[8][9] Mechanistic studies suggest that MeCN can act as a ligand, competitively binding to a key Ni(0)-π complex intermediate of the mono-arylated product. This binding outcompetes the intramolecular oxidative addition required for diarylation, thus favoring the release of the mono-arylated product.[8][9] In less coordinating solvents like THF, diarylation is often favored.[8]

  • Regioselectivity (e.g., C2 vs. C4 on 2,4-dichloropyridine): While palladium systems have been developed for unconventional C4-selectivity using sterically hindered NHC ligands,[11] nickel catalysis on dichloropyridines is less explored for this specific challenge. Generally, selectivity is governed by a combination of electronic (C2 favored by proximity to nitrogen) and steric factors. The principles of ligand and solvent screening remain the primary approach to influencing this outcome.

Decision Tree for Selective Mono-arylation

start Goal: Selective Mono-arylation of Dichloropyridine ligand_choice Select Ligand Class start->ligand_choice arylphosphine Di/Triarylphosphine (e.g., PPh₂Me, PPh₃) ligand_choice->arylphosphine Favorable alkylphosphine Trialkylphosphine (e.g., PCy₃) ligand_choice->alkylphosphine Unfavorable solvent_choice Select Solvent acetonitrile Acetonitrile (MeCN) solvent_choice->acetonitrile Favorable other_solvent THF, Dioxane, Toluene solvent_choice->other_solvent Unfavorable arylphosphine->solvent_choice outcome_bad Mixture or Predominantly DI-arylation alkylphosphine->outcome_bad outcome_good High Selectivity for MONO-arylation acetonitrile->outcome_good other_solvent->outcome_bad

Caption: Decision tree for selecting conditions for selective mono-arylation.

Comparative Data: Nickel Catalyst Systems for Suzuki-Miyaura Coupling of 2,5-Dichloropyridine

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Selectivity (Mono:Di)Reference
Ni(cod)₂PPh₂MeK₃PO₄MeCN8085 (mono)>20:1[12]
Ni(cod)₂PCy₃K₃PO₄THF8038 (di)1:3.8[12]
NiCl₂(dppp)dpppK₃PO₄Dioxane100VariesOften mixtures[6]
NiCl₂(dppf)dppfK₃PO₄Dioxane100Low/None*N/A[5]

*Note: The Ni/dppf system is prone to forming inactive dimers with 2-chloropyridines, leading to reaction failure.[5]

Detailed Protocol: Selective Nickel-Catalyzed Mono-arylation of 2,5-Dichloropyridine

This protocol is adapted from literature demonstrating high selectivity for mono-arylation.[12]

Reagents & Equipment:

  • Ni(cod)₂ (Nickel(0)-1,5-cyclooctadiene)

  • Methyldiphenylphosphine (PPh₂Me)

  • 2,5-Dichloropyridine

  • (4-Chlorophenyl)boronic acid

  • Potassium phosphate (K₃PO₄), anhydrous

  • Anhydrous, degassed acetonitrile (MeCN)

  • Schlenk flask, magnetic stirrer, heating plate, and standard Schlenk line or glovebox techniques.

Procedure:

  • Preparation (Inert Atmosphere): In a glovebox or under a constant stream of argon, add 2,5-dichloropyridine (0.5 mmol, 1.0 equiv.), (4-chlorophenyl)boronic acid (0.6 mmol, 1.2 equiv.), and anhydrous K₃PO₄ (1.5 mmol, 3.0 equiv.) to a dry Schlenk flask.

  • Catalyst Preparation: In a separate vial, add Ni(cod)₂ (0.025 mmol, 5 mol%) and PPh₂Me (0.05 mmol, 10 mol%). Dissolve this mixture in a small amount of the degassed MeCN.

  • Reaction Assembly: Add the remaining degassed MeCN (to achieve a final concentration of ~0.2 M) to the Schlenk flask containing the substrate. Then, transfer the prepared catalyst solution to the Schlenk flask via syringe.

  • Reaction: Seal the Schlenk flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Section 2: Other Earth-Abundant Metal Catalysts (Iron & Copper)

While nickel is the most developed palladium alternative, iron and copper offer unique advantages for specific transformations.

FAQ 3: Are Iron catalysts a viable option for cross-coupling dichloropyridines?

Iron is a highly attractive catalyst due to its low cost, low toxicity, and unique reactivity, which often involves radical pathways.[13] However, iron-catalyzed cross-couplings are mechanistically complex and can be challenging to control.

  • Applicability: Iron is most effective for coupling alkyl halides with aryl Grignard reagents.[13][14] Its application to dichloropyridines is less common and would likely require a Kumada-type coupling protocol.

  • Key Challenges:

    • Mechanism Uncertainty: The active catalytic species is often a low-valent, ill-defined iron complex formed in situ, making reactions difficult to reproduce and optimize.[13]

    • Additives Required: Many successful iron-catalyzed reactions require additives like N-methylpyrrolidone (NMP) or tetramethylethylenediamine (TMEDA) to stabilize the active species and promote the reaction.[13][14]

    • Substrate Scope: The functional group tolerance can be narrower compared to nickel or palladium catalysis. Carbonyl groups and other reducible moieties may not be compatible.[14]

For dichloropyridines, an iron-catalyzed approach should be considered experimental and would require significant optimization, likely starting from conditions developed for other aryl chlorides.

FAQ 4: When should I consider a Copper-catalyzed system for dichloropyridine functionalization?

Copper catalysts are not typically the first choice for Suzuki or Kumada-type C-C couplings of dichloropyridines, but they excel in classical and modern Ullmann-type reactions for forming C-N, C-O, and C-S bonds.[15][16]

  • Primary Applications:

    • C-N Coupling (Ullmann Condensation): Copper is the classic catalyst for coupling aryl halides with amines, amides, and other N-nucleophiles. Modern systems use ligands like amino acids or diamines to facilitate the reaction under milder conditions than the high temperatures traditionally required.[16]

    • C-S Coupling: Copper is highly effective for forming thioether bonds between aryl halides and thiols.[16]

    • Sonogashira Coupling: While often used as a co-catalyst with palladium, copper can also catalyze the coupling of terminal alkynes with aryl halides independently, though this is less common for deactivated chlorides.[17][18]

Consider a copper-based system when your primary goal is C-N or C-S bond formation, as it is often more cost-effective and efficient for these specific transformations than palladium or nickel.

Section 3: General Troubleshooting & Mechanistic Insights

FAQ 5: How do the mechanisms of Ni-catalyzed couplings differ from Palladium, and how does this affect troubleshooting?

Understanding the mechanistic differences is key to rational troubleshooting. While palladium catalysis predominantly proceeds through two-electron pathways (Pd(0)/Pd(II) cycles), nickel has much more accessible Ni(I) and Ni(III) oxidation states, opening up single-electron transfer (SET) and radical-based pathways.[1][2][3]

  • Palladium (Typical): Pd(0) → Oxidative Addition (Pd(II)) → Transmetalation → Reductive Elimination → Pd(0).

  • Nickel (Can access multiple pathways):

    • Ni(0)/Ni(II) Cycle: Similar to palladium.

    • Radical Pathways: A Ni(I) species can activate an alkyl halide via halogen atom transfer to generate an alkyl radical.[1][19] This radical can then be trapped by a Ni(II)-aryl complex to form a Ni(III) intermediate, which then undergoes reductive elimination.[19]

Implications for Troubleshooting:

  • Different Side Reactions: Radical pathways can lead to different side products (e.g., from radical recombination or hydrogen abstraction) than those seen in typical palladium chemistry. If you observe unexpected byproducts, consider the possibility of a radical mechanism.

  • Broader Substrate Scope: The ability to engage radicals allows nickel to couple with alkyl electrophiles that possess β-hydrogens, a process that often leads to problematic β-hydride elimination in palladium catalysis.[2]

  • Reductants and Initiators: Some nickel-catalyzed reactions may be initiated by light or require a stoichiometric reductant to generate the active low-valent nickel species, adding another layer of variables to optimize.[2]

Catalytic Cycle Comparison: Pd vs. Ni

cluster_0 Palladium (Typical 2e⁻ Pathway) cluster_1 Nickel (Radical Pathway Example) pd0 Pd(0)L₂ pd2_oa Ar-Pd(II)(X)L₂ pd0->pd2_oa Oxidative Addition (Ar-X) pd2_tm Ar-Pd(II)(R)L₂ pd2_oa->pd2_tm Transmetalation (R-M) pd2_tm->pd0 Reductive Elimination (Ar-R) ni1 Ni(I)L₂ placeholder placeholder ni1->placeholder Halogen Atom Transfer (R-X) generates R• ni2 Ar-Ni(II)(X)L₂ ni3 Ar-Ni(III)(R)(X)L₂ ni2->ni3 Radical Capture (R•) ni3->ni1 Reductive Elimination (Ar-R)

Caption: Contrasting a typical Pd 2-electron cycle with a possible Ni radical pathway.

References

minimizing over-reaction in the synthesis of Methyl 2,5-dichloronicotinate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Methyl 2,5-dichloronicotinate and its subsequent derivatives. The guidance provided herein is grounded in established chemical principles and aims to empower users to minimize over-reactions and optimize their synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of unreacted 2,5-dichloronicotinic acid in my esterification reaction. What are the likely causes?

A: Incomplete esterification is a common issue. The primary causes include:

  • Insufficient Catalyst: In a Fischer-type esterification using methanol and an acid catalyst (like H₂SO₄ or in situ generated HCl from thionyl chloride), an inadequate amount of catalyst will result in a slow and incomplete reaction.[1]

  • Presence of Water: The Fischer esterification is a reversible reaction. Any water present in the reactants or solvent will shift the equilibrium back towards the starting materials, reducing the yield of the ester.[2][3]

  • Suboptimal Temperature or Reaction Time: The reaction may require prolonged heating at reflux to reach completion. Insufficient reaction time or a temperature that is too low will lead to incomplete conversion.

Q2: My final product, this compound, appears wet or oily even after drying under vacuum. What could be the issue?

A: If you are using thionyl chloride (SOCl₂) for the esterification, a common byproduct is diethyl sulfite, which can form from the reaction of excess thionyl chloride with the ethanol solvent. This can be difficult to remove by simple evaporation and may leave your product appearing oily.

Q3: During the work-up of my esterification, I am losing a significant portion of my product. How can I prevent this?

A: Product loss during work-up is often due to the hydrolysis of the ester back to the carboxylic acid. This can occur if the pH is not carefully controlled during neutralization. Exposure to strongly acidic or basic conditions for extended periods, especially at elevated temperatures, can promote this reverse reaction.[1]

Q4: I am attempting to amidate this compound, but the reaction is sluggish and gives a poor yield. What can I do?

A: Direct amidation of esters can be slow. To improve the reaction rate and yield, consider the following:

  • Use of a Catalyst: Basic catalysts can be employed to deprotonate the amine, increasing its nucleophilicity.

  • Activation of the Ester: While less common for this specific transformation, in some cases, the ester can be converted to a more reactive intermediate.

  • Alternative Starting Material: It is often more efficient to first hydrolyze the ester to the carboxylic acid and then perform the amidation using standard peptide coupling reagents (e.g., DCC, HATU).[4][5]

Q5: In the amidation of this compound, I am seeing byproducts that I suspect are from the displacement of the chloro groups. Is this possible?

A: Yes, this is a significant possibility. The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) by the amine reactant. The regioselectivity of this substitution (i.e., whether the C2 or C5 chloro group is displaced) depends on the reaction conditions and the nature of the amine.[6][7][8]

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of this compound via Thionyl Chloride Esterification

Symptoms:

  • Low isolated yield of the desired ester.

  • Presence of a significant amount of the starting carboxylic acid in the crude product (as determined by TLC or NMR).

  • Formation of an oily or difficult-to-dry product.

Troubleshooting Workflow:

start Low Yield in Esterification check_reagents Verify Anhydrous Conditions (Reagents & Glassware) start->check_reagents check_stoichiometry Review Stoichiometry of Thionyl Chloride check_reagents->check_stoichiometry If conditions were anhydrous optimize_conditions Optimize Reaction Conditions (Time & Temp) check_stoichiometry->optimize_conditions If stoichiometry is correct workup Refine Work-up Procedure optimize_conditions->workup If yield is still low byproduct Identify & Remove Byproducts workup->byproduct If product is impure

Caption: Troubleshooting logic for low yield in esterification.

Detailed Steps:

  • Ensure Anhydrous Conditions:

    • Rationale: Water will react with thionyl chloride and also drive the esterification equilibrium backward.

    • Action: Thoroughly dry all glassware in an oven prior to use. Use anhydrous methanol and ensure the 2,5-dichloronicotinic acid is dry. Handle thionyl chloride under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Thionyl Chloride Stoichiometry:

    • Rationale: While thionyl chloride is often used in excess, a very large excess can lead to the formation of byproducts like diethyl sulfite.[9] A catalytic amount is sufficient to generate HCl for the Fischer esterification.

    • Action: Start with a catalytic amount of thionyl chloride (e.g., 0.1-0.2 equivalents). If the reaction is slow, a slight excess (e.g., 1.1-1.5 equivalents) can be used.

  • Control Reaction Temperature and Time:

    • Rationale: The reaction needs sufficient thermal energy and time to proceed to completion.

    • Action: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). Continue refluxing until the starting material is no longer visible on the TLC plate.

  • Refine the Work-up Procedure:

    • Rationale: To avoid hydrolysis of the ester, the neutralization step must be performed carefully.

    • Action: After removing the excess methanol, cool the reaction mixture in an ice bath before slowly adding a saturated solution of sodium bicarbonate. Maintain a low temperature throughout the neutralization process.

  • Address Byproduct Formation:

    • Rationale: If an oily product is obtained, it may be contaminated with diethyl sulfite.

    • Action: After the initial work-up, dissolve the crude product in a suitable organic solvent and wash with water to remove any water-soluble impurities. If the oily nature persists, purification by column chromatography may be necessary.

Recommended Reaction Parameters:

ParameterRecommended ValueRationale
Thionyl Chloride 1.1 - 1.5 equivalentsEnsures complete conversion without excessive byproduct formation.
Methanol Used as solvent (large excess)Drives the equilibrium towards the product.
Temperature RefluxProvides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time Monitor by TLC (typically 4-24h)Ensures the reaction goes to completion.
Work-up pH Neutral (pH ~7)Minimizes hydrolysis of the ester.
Issue 2: Over-reaction and Side Products in the Amidation of this compound

Symptoms:

  • Formation of multiple products in the reaction mixture.

  • Isolation of products where one or both of the chloro-substituents have been displaced by the amine.

  • Low yield of the desired amide.

Troubleshooting Workflow:

start Over-reaction in Amidation temp_control Lower Reaction Temperature start->temp_control stoichiometry Adjust Amine Stoichiometry temp_control->stoichiometry If over-reaction persists alt_route Consider Alternative Synthetic Route stoichiometry->alt_route If selectivity is not achieved protecting_group Employ Protecting Group Strategy alt_route->protecting_group For complex substrates

Caption: Troubleshooting logic for over-reaction in amidation.

Detailed Steps:

  • Control the Reaction Temperature:

    • Rationale: Nucleophilic aromatic substitution is often highly temperature-dependent. Lowering the temperature can favor the desired amidation over the displacement of the chloro groups.

    • Action: Run the reaction at room temperature or below (e.g., 0 °C) and monitor the progress carefully.

  • Adjust the Stoichiometry of the Amine:

    • Rationale: Using a large excess of the amine will increase the likelihood of SNAr side reactions.

    • Action: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.2 equivalents) of the amine.

  • Consider an Alternative Synthetic Route:

    • Rationale: If direct amidation of the ester is problematic, a two-step approach is often more reliable.

    • Action:

      • Hydrolyze this compound to 2,5-dichloronicotinic acid using a mild base (e.g., LiOH) followed by acidification.

      • Couple the resulting carboxylic acid with the desired amine using a standard peptide coupling reagent (e.g., HATU, HBTU, or DCC with an additive like HOBt). This method often provides higher yields and better selectivity.[4][5]

Reaction Pathway Comparison:

start This compound direct_amidation Direct Amidation (Amine, Catalyst) start->direct_amidation hydrolysis Hydrolysis (LiOH, H₂O) start->hydrolysis product Desired Amide direct_amidation->product side_product SNAr Byproducts direct_amidation->side_product acid 2,5-dichloronicotinic acid hydrolysis->acid coupling Amide Coupling (Amine, Coupling Reagent) acid->coupling coupling->product

Caption: Comparison of direct and two-step amidation pathways.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Methyl 2,5-dichloronicotinate: GC-MS vs. qNMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Unwanted chemicals present in starting and intermediate materials, even in trace amounts, can impact the stability, manufacturability, and safety profile of the final drug product[1]. Methyl 2,5-dichloronicotinate, a key building block in the synthesis of various pharmaceuticals, is no exception. Its purity must be rigorously controlled and accurately determined.

This guide provides an in-depth, comparative analysis of two powerful analytical techniques for the purity assessment of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR). We will explore the fundamental principles, provide detailed experimental protocols, and present a data-driven comparison to empower researchers and drug development professionals in selecting the optimal method for their specific analytical challenges.

Analyte Profile: this compound

  • Structure: C₇H₅Cl₂NO₂

  • Molecular Weight: 206.02 g/mol

  • Appearance: White to off-white crystalline powder[2][3]

  • Synonyms: Methyl 2,5-dichloropyridine-3-carboxylate, 2,5-Dichloronicotinic Acid Methyl Ester[2]

Potential Impurities: The synthesis of this compound typically involves the esterification of 2,5-dichloronicotinic acid with methanol, often using a reagent like thionyl chloride[4]. This process can introduce several potential impurities:

  • Starting Materials: Unreacted 2,5-dichloronicotinic acid.

  • By-products: Isomeric impurities or products from side reactions.

  • Residual Solvents: Methanol or other solvents used during synthesis and purification[5].

Given the volatile and semi-volatile nature of the analyte and its likely impurities, GC-MS emerges as a highly suitable analytical technique for separation and identification[6][7].

Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone of pharmaceutical analysis, prized for its ability to separate complex mixtures of volatile and semi-volatile compounds and provide unequivocal identification based on mass-to-charge ratio[6][8]. This makes it an invaluable tool for impurity profiling[1][9].

Causality Behind Method Selection

The choice of GC-MS is predicated on the physicochemical properties of this compound. Its relatively low molecular weight and expected volatility make it amenable to gas-phase separation without derivatization. The mass spectrometer detector offers unparalleled specificity, allowing for the identification of unknown impurities by analyzing their fragmentation patterns[8].

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent (e.g., Dichloromethane) A->B C Vortex & Sonicate B->C D Filter (0.45 µm) C->D E Inject into GC D->E F Separation on Capillary Column E->F G Elution into MS F->G H Ionization (EI) & Fragmentation G->H I Mass Analysis (Quadrupole) H->I J Generate Total Ion Chromatogram (TIC) I->J K Integrate Peaks J->K L Identify Impurities via Mass Spectral Library Search K->L M Quantify using Area Percent L->M N Generate Report M->N

Caption: Workflow for purity analysis by GC-MS.

Detailed Experimental Protocol: GC-MS

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure reliable performance. Method validation should be performed according to ICH Q2(R1) guidelines[10][11].

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent like Dichloromethane or Ethyl Acetate. The choice of solvent is critical to ensure complete dissolution without interfering with the analyte peaks.

    • Vortex for 30 seconds and sonicate for 5 minutes to ensure homogeneity.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

  • Instrumentation & Conditions:

    • System: Gas chromatograph coupled to a single quadrupole mass spectrometer.

    • GC Column: A mid-polarity column, such as a DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness. This phase provides good selectivity for halogenated compounds.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet: Split mode (50:1 split ratio) at 250°C. A split injection prevents column overloading with the main component, ensuring better peak shape.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C. This temperature program is designed to elute the main analyte and any higher-boiling impurities effectively.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: 40-450 m/z. This range covers the molecular ion of the analyte and potential fragments of related impurities.

  • System Suitability Test (SST):

    • Before sample analysis, inject a standard solution to verify system performance.

    • Tailing Factor: The peak for this compound should have a tailing factor ≤ 1.5.

    • Precision: Six replicate injections of the standard solution should yield a Relative Standard Deviation (%RSD) of peak area ≤ 2.0%[12].

  • Data Analysis:

    • The purity is typically assessed using the area percent method from the Total Ion Chromatogram (TIC).

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Identify impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST) and by interpreting fragmentation patterns.

Comparative Technique: Quantitative NMR (qNMR)

While GC-MS excels at separating and identifying volatile impurities, qNMR has emerged as a powerful primary method for determining the absolute purity of organic molecules[13][14]. Its fundamental principle is that the integral of an NMR signal is directly proportional to the number of nuclei responsible for that resonance[14].

Causality Behind Method Selection

qNMR is chosen as a comparative technique because it offers an orthogonal (different in principle) method for purity assessment. It does not require calibration curves for the main analyte and can provide a highly accurate purity value (assay) using a certified internal standard, without needing to identify or procure standards for every impurity[15][16]. This is particularly advantageous for novel intermediates where impurity standards may not be available[14].

Detailed Experimental Protocol: qNMR
  • Method Planning:

    • Solvent Selection: Choose a deuterated solvent in which both the analyte and the internal standard are fully soluble and their signals do not overlap. Chloroform-d (CDCl₃) is a common choice.

    • Internal Standard (IS) Selection: Select a high-purity, stable, non-volatile internal standard with simple, sharp signals that do not overlap with the analyte. Maleic acid or Dimethyl sulfone are suitable candidates. The IS must be accurately weighed.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound and 10 mg of the certified internal standard (e.g., Maleic Acid) into the same vial using a microbalance. Weighing is a primary source of error and must be done meticulously[14].

    • Dissolve the mixture in ~0.7 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation & Data Acquisition:

    • System: 400 MHz (or higher) NMR spectrometer.

    • Experiment: Standard quantitative ¹H NMR experiment.

    • Key Parameters:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and IS protons to ensure full relaxation and accurate integration. A value of 30-60 seconds is typical.

      • Pulse Angle: 90° flip angle.

      • Scans: 8-16 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing & Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Carefully integrate a well-resolved, unique signal for the analyte and a signal for the internal standard. For this compound, the methyl ester protons (~4.0 ppm) are a good choice. For Maleic acid IS, the two alkene protons (~6.3 ppm) are used.

    • Calculate the purity using the following equation[13]:

    Purity (analyte, %w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal (e.g., 3 for -OCH₃ in analyte)

    • M: Molar mass

    • m: Mass weighed

    • Purity_std: Purity of the internal standard

Performance Comparison: GC-MS vs. qNMR

The choice between GC-MS and qNMR depends on the specific analytical goal. GC-MS is a qualitative and quantitative tool for impurity profiling, while qNMR is a premier technique for absolute purity determination.

Logic for Method Selection

Method_Selection start Analytical Goal? q1 Identify & Quantify Specific Volatile Impurities? start->q1 Profiling q2 Determine Absolute Purity (Assay Value)? start->q2 Quantification q1->q2 No gcms GC-MS q1->gcms Yes q2->q1 No qnmr qNMR q2->qnmr Yes l_start Starting Point l_decision Decision Node l_method Recommended Method key_start Goal key_decision Question key_method Technique

Caption: Decision tree for selecting an analytical method.

Quantitative Data Summary

The following table presents a comparison based on typical performance metrics. The values are illustrative for a well-validated method.

ParameterGC-MSqNMR
Principle Chromatographic separation followed by mass-based detection.Nuclear resonance signal intensity is directly proportional to molar concentration.
Primary Use Case Impurity profiling: detection, identification, and semi-quantification of volatile impurities.[1][8]Absolute purity determination (assay) of the main component.[13][14]
Specificity High; based on both retention time and unique mass fragmentation pattern.Very high; based on unique chemical shifts of non-equivalent nuclei.
Limit of Quantitation (LOQ) Excellent for trace impurities (typically 1-10 ppm or 0.0001-0.001%).Limited by S/N; generally suitable for impurities >0.1%.
Precision (%RSD) Good for main component (<2%), but can be higher for trace impurities.Excellent for main component assay (typically <1.0%).
Accuracy Dependent on response factors of impurities. Area percent assumes equal response factors, which can introduce bias.High, as it is a primary ratio method not reliant on response factors of the analyte.[14]
Analysis Time per Sample ~20-30 minutes (including run and cooldown).~10-15 minutes (plus longer relaxation delay for accurate quantification).
Reference Standard Requires standards for each impurity for accurate quantification; often uses area percent for estimation.Requires one high-purity, certified internal standard for absolute quantification.[15]

Conclusion and Recommendations

Both GC-MS and qNMR are powerful, complementary techniques for the comprehensive purity analysis of this compound.

  • GC-MS is the indispensable tool for impurity profiling. Its high separation efficiency and sensitive detection capabilities make it ideal for identifying and quantifying trace volatile and semi-volatile impurities, which is a critical regulatory requirement[1][7]. It should be the primary method for routine quality control to screen for known and unknown process-related impurities and residual solvents.

  • qNMR is the gold standard for determining absolute purity (assay). When a precise, accurate value of the main component's purity is required, free from the assumptions of chromatographic response factors, qNMR is the superior choice[14][17]. It is particularly valuable for the certification of reference materials and for definitive purity assessment during process development.

For a complete and robust characterization of this compound, a dual-pronged approach is recommended: employ GC-MS for comprehensive impurity profiling and qNMR for an accurate, absolute determination of the material's purity. This integrated strategy provides a self-validating system that ensures the highest level of quality and confidence for drug development professionals.

References

A Comparative Guide to the Biological Activity of Methyl 2,5-dichloronicotinate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2,5-dichloronicotinate, a halogenated derivative of the B vitamin nicotinic acid, is a pivotal intermediate in the synthesis of a wide array of biologically active molecules.[1] Its unique dichlorinated pyridine ring structure enhances its reactivity, making it a valuable building block in the development of novel pharmaceuticals and agrochemicals.[1] While extensively utilized as a synthetic precursor, a comprehensive understanding of its intrinsic biological activity, particularly in comparison to its structural analogs, is crucial for unlocking its full potential in drug discovery and development. This guide provides a comparative analysis of the potential biological activities of this compound, drawing upon experimental data from structurally similar nicotinic acid and nicotinamide derivatives. We will delve into the structure-activity relationships that govern their antifungal and anti-inflammatory properties, supported by detailed experimental protocols.

The Structural Significance of Halogenation on the Nicotinic Acid Scaffold

The introduction of halogen atoms to the nicotinic acid core can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, can dramatically alter its biological activity. Structure-activity relationship (SAR) studies have consistently shown that the position and nature of substituents on the pyridine ring are critical determinants of efficacy and selectivity for various biological targets. For instance, in the realm of antifungal agents, specific substitutions on the nicotinamide scaffold have been shown to be crucial for potent activity.[2] Similarly, the anti-inflammatory effects of nicotinic acid derivatives are significantly modulated by the nature and position of substituents on the phenyl ring of attached moieties.[3]

While direct experimental data on the biological activity of this compound is limited in publicly available literature, we can extrapolate its potential activities by examining closely related chlorinated and substituted nicotinic acid analogs. The presence of chlorine atoms at the 2 and 5 positions of the pyridine ring in this compound suggests a potential for significant biological activity, a hypothesis we will explore in the following sections.

Comparative Analysis of Antifungal Activity

Nicotinamide and its derivatives have emerged as a promising class of antifungal agents.[2] Extensive screening of compound libraries has identified nicotinamide-based compounds with potent activity against various fungal pathogens, including Candida albicans.[2]

Quantitative Comparison of Antifungal Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various nicotinamide derivatives against Candida albicans, providing a basis for understanding the potential antifungal activity of compounds with a substituted pyridine ring.

CompoundFungal StrainMIC (µg/mL)Reference
This compound Candida albicansNo Data
Nicotinamide (Vitamin B3)Candida albicansModerate[2]
N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamideRhizoctonia solani, Sclerotinia sclerotiorumModerate[2]
Compound 16g (a nicotinamide derivative)Candida albicans SC53140.25 [2]
Fluconazole-resistant C. albicans strains (for Compound 16g )Candida albicans0.125 - 1[2]
5-(4-fluorophenyl)nicotinoyl)-1-methylpyrrolidin-2-oneCandida albicansEffective[4]
2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamideCandida albicans0.0313 (MIC₈₀)[5][6]

This table presents a selection of data for comparative purposes. The absence of data for this compound highlights a gap in current research.

The potent activity of halogenated and otherwise substituted nicotinamide derivatives, such as compound 16g and the 2-aminonicotinamide analog, underscores the potential of the nicotinic acid scaffold in antifungal drug development.[2][5][6] The presence of chlorine atoms in this compound suggests it may also possess antifungal properties, warranting further investigation.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain, based on established methodologies.[6]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare serial dilutions of test compound in DMSO a1 Add compound dilutions and fungal inoculum to 96-well microtiter plates p1->a1 p2 Prepare fungal inoculum and adjust to desired concentration p2->a1 a2 Incubate plates at an appropriate temperature and duration a1->a2 an1 Measure fungal growth (e.g., optical density at 490 nm) a2->an1 an2 Determine MIC as the lowest concentration inhibiting 80% of growth (MIC₈₀) an1->an2

Caption: Workflow for in vitro antifungal susceptibility assay.

Comparative Analysis of Anti-inflammatory Activity

Nicotinic acid and its derivatives have long been recognized for their anti-inflammatory properties.[7] The mechanism of action often involves the modulation of inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes.[3]

Quantitative Comparison of Anti-inflammatory Potency

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of various nicotinic acid derivatives against COX-1 and COX-2 enzymes, providing a framework for evaluating the potential anti-inflammatory activity of this compound.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
This compound No DataNo DataNo Data
Compound 4c (a nicotinate derivative)11.520.09 128.0[6]
Compound 4f (a nicotinate derivative)12.830.08 160.4[6]
Celecoxib (Reference Drug)15.20.08 190.0[6]
Diclofenac (Reference Drug)1.250.215.95[6]
Indomethacin (Reference Drug)0.780.531.47[6]

This table showcases the potent and selective COX-2 inhibition by certain nicotinic acid derivatives.

The data clearly indicates that specific structural modifications to the nicotinic acid scaffold can lead to highly potent and selective COX-2 inhibitors, with some compounds exhibiting efficacy comparable to the established drug Celecoxib.[6] The dichlorination pattern of this compound could potentially contribute to significant anti-inflammatory activity, a hypothesis that merits experimental validation.

Experimental Protocol: In Vitro COX Inhibition Assay

The following protocol outlines a general procedure for assessing the in vitro inhibitory activity of a compound against COX-1 and COX-2 enzymes.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep1 Prepare solutions of COX-1 and COX-2 enzymes react1 Incubate enzyme with test compound or vehicle control prep1->react1 prep2 Prepare serial dilutions of the test compound prep2->react1 prep3 Prepare arachidonic acid substrate solution react2 Initiate reaction by adding arachidonic acid prep3->react2 react1->react2 detect1 Measure prostaglandin E2 (PGE2) production (e.g., via ELISA) react2->detect1 detect2 Calculate percentage of inhibition relative to control detect1->detect2 detect3 Determine IC₅₀ value from dose-response curve detect2->detect3

Caption: Generalized workflow for in vitro COX inhibition assay.

Herbicidal Potential of Dichloronicotinic Acid Derivatives

Beyond its applications in pharmaceuticals, the nicotinic acid scaffold is also a key component in the development of agrochemicals.[1][8] Specifically, chlorinated derivatives of nicotinic acid have been investigated for their herbicidal properties.[9]

Research has shown that N-(arylmethoxy)-2-chloronicotinamides, derived from 2-chloronicotinic acid, exhibit significant herbicidal activity.[9] For instance, the compound 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide demonstrated excellent herbicidal effects against duckweed (Lemna paucicostata), with an IC₅₀ value of 7.8 µM.[9] This is notably more potent than the commercial herbicide clomazone (IC₅₀ of 125 µM) against the same species.[9]

Given that this compound shares the dichlorinated pyridine core, it is plausible that it or its derivatives could exhibit herbicidal activity. The presence of two chlorine atoms may enhance its phytotoxicity. Further structure-activity relationship studies are needed to explore this potential.

Conclusion and Future Directions

This compound stands as a versatile and highly valuable scaffold in synthetic chemistry. While its primary role to date has been as a synthetic intermediate, this comparative analysis, based on the biological activities of its structural analogs, strongly suggests that it may possess inherent and potent biological activities. The dichlorination pattern on the nicotinic acid ring is a key structural feature that warrants further investigation for its potential antifungal, anti-inflammatory, and herbicidal properties.

Future research should focus on the direct biological evaluation of this compound in a battery of in vitro and in vivo assays to quantify its efficacy and selectivity. Such studies will not only elucidate the full potential of this intriguing molecule but also pave the way for the rational design of novel and more effective therapeutic and agrochemical agents based on its unique chemical architecture.

References

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of Dichloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the modern synthetic chemist's arsenal, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] Dichloropyridines, in particular, are valuable, readily available building blocks for the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials.[2][3] However, the presence of two chlorine atoms and a coordinating nitrogen atom within the pyridine ring presents unique challenges in controlling both mono- versus diarylation and the site-selectivity of the coupling.

This guide provides a comparative analysis of contemporary catalytic systems for the Suzuki coupling of dichloropyridines. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, empowering you to make informed decisions for your specific synthetic challenges.

The Challenge of Selectivity in Dichloropyridine Coupling

The two chlorine atoms on a dichloropyridine ring often exhibit different reactivities. For instance, in 2,4- and 2,6-dichloropyridines, the chlorine at the C2 position is electronically activated by the adjacent nitrogen atom, making it more susceptible to oxidative addition to a low-valent metal center.[4] This inherent reactivity often leads to preferential coupling at the C2 position. The primary challenges for the synthetic chemist are:

  • Achieving Monoselectivity: How to functionalize only one of the C-Cl bonds, leaving the other available for subsequent transformations.

  • Controlling Site-Selectivity: How to direct the coupling to a specific, less-activated position (e.g., C4 or C5) when desired.

The solution to these challenges lies in the judicious choice of the catalyst system—comprising the metal precursor and, crucially, the ancillary ligand.

Comparative Analysis of Leading Catalytic Systems

The two most prominent metals for Suzuki coupling are palladium and nickel. While palladium has historically dominated the field, nickel catalysis has emerged as a powerful, cost-effective alternative, often displaying unique reactivity and selectivity.[5][6]

Nickel-Based Catalysts for Selective Monoarylation

Nickel catalysts have shown exceptional promise in achieving selective monoarylation of dichloropyridines.[7][8] A key advantage of nickel is its ability to be finely tuned through ligand modification to favor mono- over diarylation.

Causality Behind Experimental Choices: A detailed study revealed that the selectivity between mono- and diarylation is a delicate balance influenced by ligand sterics, electronics, and the solvent.[7][8] With larger, more electron-rich trialkylphosphine ligands, the initially formed Ni(0)-π complex of the monoarylated product rapidly undergoes intramolecular oxidative addition, leading to the diarylated product.[8] However, with smaller, less electron-rich arylphosphines, associative ligand substitution by a coordinating solvent like acetonitrile (MeCN) can outcompete this second oxidative addition, liberating the monoarylated product and regenerating the active catalyst.[7][8]

Key Findings:

  • Optimal Ligand: PPh₂Me was identified as an optimal ligand for achieving high yields and selectivities for monoarylation.[7]

  • Solvent Effect: Acetonitrile (MeCN) plays a crucial role in promoting monoarylation selectivity.[7][8]

  • Ligand Properties: Phosphine ligands with Tolman cone angles between 136° and 157° and moderate electronic properties favor monoarylation.[8]

Palladium/N-Heterocyclic Carbene (NHC) Systems for Unconventional C4-Selectivity

While conventional wisdom dictates that coupling occurs preferentially at the C2 position of 2,4-dichloropyridine, recent advances have demonstrated that this selectivity can be overturned through ligand control.[9] Sterically hindered N-heterocyclic carbene (NHC) ligands have been instrumental in this regard.

Causality Behind Experimental Choices: The prevailing hypothesis is that very bulky NHC ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), favor an oxidative addition pathway involving a 12e⁻ Pd(0) species.[9] This pathway has a different geometric preference for oxidative addition compared to the 14e⁻ Pd(0) pathway favored by less bulky ligands, leading to the observed, unconventional C4-selectivity.[9]

Key Findings:

  • Effective Catalyst: The Pd(PEPPSI)(IPr) complex is highly effective for C4-selective Suzuki coupling of 2,4-dichloropyridines.[2][9]

  • Broad Scope: This methodology tolerates a wide range of functional groups, including aldehydes, nitriles, and unprotected amines.[9]

  • Synthetic Utility: The retained C2-chloride can be subsequently displaced via nucleophilic aromatic substitution (SNAr), enabling rapid diversification.[9]

Ligand-Free Palladium Systems: The "Jeffery" Conditions

Intriguingly, highly site-selective couplings can also be achieved under ligand-free conditions, often referred to as "Jeffery" conditions.[4][9] These conditions typically involve a simple palladium salt, a phase-transfer catalyst (e.g., a tetraalkylammonium salt), and an aqueous base.

Causality Behind Experimental Choices: The mechanism under these conditions is thought to involve the formation of palladium nanoparticles, which act as the active catalytic species.[9] The exact origin of the high C4-selectivity for 2,4-dichloropyridine and C5-selectivity for 2,5-dichloropyridine is still under investigation but represents a significant departure from traditional ligand-controlled catalysis.[4][9]

Key Findings:

  • Exceptional Selectivity: Jeffery-type conditions can provide outstanding C4-selectivity (>99:1) for 2,4-dichloropyridine and unprecedented C5-selectivity for 2,5-dichloropyridine.[4][9]

  • Simplicity: The absence of expensive, air-sensitive ligands makes this a practical and cost-effective method.[10]

Data Presentation: Performance Comparison of Catalytic Systems

Catalyst SystemDichloropyridine SubstrateKey FeaturesYield (%)Selectivity (Ratio)Reference
Ni(cod)₂ / PPh₂Me 2,5-DichloropyridineHigh monoarylation selectivity85 (mono)>20:1 (mono:di)[2][7]
Ni(cod)₂ / PCy₃ 2,5-DichloropyridineFavors diarylation38 (di)1:3.8 (mono:di)[2][7]
Pd(PEPPSI)(IPr) 2,4-DichloropyridineHigh C4 site-selectivity8510.4:1 (C4:C2)[2][9]
PdCl₂ / NBu₄Br (Jeffery) 2,4-DichloropyridineExceptional C4 site-selectivityGood>99:1 (C4:C2)[9]
Pd(OAc)₂ (Jeffery) 2,5-DichloropyridineHigh C5 site-selectivity82>20:1 (C5:C2)[4]

Experimental Protocols

Protocol 1: Ni-Catalyzed Selective Monoarylation of 2,5-Dichloropyridine[2][7]

Self-Validating System: The high selectivity observed is a direct consequence of the specific ligand and solvent combination. Deviation from these conditions (e.g., using a bulkier ligand like PCy₃ or a non-coordinating solvent like THF) will result in a predictable shift towards diarylation, thus validating the mechanistic hypothesis.

  • Reaction Setup: In a nitrogen-filled glovebox, add Ni(cod)₂ (0.015 mmol, 5 mol%), PPh₂Me (0.03 mmol, 10 mol%), and K₃PO₄ (0.9 mmol, 3.0 equiv.) to a Schlenk flask.

  • Reagent Addition: Remove the flask from the glovebox and, under a counterflow of argon, add 2,5-dichloropyridine (0.3 mmol, 1.0 equiv.) and the desired arylboronic acid (0.45 mmol, 1.5 equiv.).

  • Solvent and Reaction: Add anhydrous acetonitrile (MeCN, 1.5 mL) via syringe. Seal the flask and heat the mixture at 80 °C with stirring for 24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Pd/NHC-Catalyzed C4-Selective Coupling of 2,4-Dichloropyridine[2][9]

Self-Validating System: The critical role of the IPr ligand is demonstrated by the fact that omitting the ligand results in no reaction.[9] This confirms that the observed reactivity and selectivity are directly controlled by the Pd/IPr catalytic system.

  • Reaction Setup: In a nitrogen-filled glovebox, charge a reaction vial with 2,4-dichloropyridine (0.5 mmol, 1.0 equiv.), the desired arylboronic acid (0.55 mmol, 1.1 equiv.), K₂CO₃ (1.0 mmol, 2.0 equiv.), and the Pd(PEPPSI)(IPr) catalyst (0.015 mmol, 3 mol%).

  • Solvent and Reaction: Add anhydrous 1,4-dioxane (1.0 mL). Seal the vial and stir the mixture at 80 °C for 24 hours.

  • Work-up: After cooling, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Analysis and Purification: The crude product is analyzed by GC-MS or ¹H NMR to determine the regioselectivity and yield, followed by purification via column chromatography.

Visualization of Key Concepts

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle M(0)L_n Active M(0) Catalyst Ar-M(II)L_n-X Ar-M(II)-X Complex M(0)L_n->Ar-M(II)L_n-X Oxidative Addition Ar-M(II)L_n-Ar' Ar-M(II)-Ar' Complex Ar-M(II)L_n-X->Ar-M(II)L_n-Ar' Transmetalation Ar-M(II)L_n-Ar'->M(0)L_n Reductive Elimination Ar-Ar' Biaryl Product Ar-M(II)L_n-Ar'->Ar-Ar' ArX Ar-X (Dichloropyridine) ArX->Ar-M(II)L_n-X Ar'B(OH)2 Ar'-B(OH)₂ Ar'B(OH)2->Ar-M(II)L_n-X Base Base Base->Ar-M(II)L_n-X

Caption: The generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Selectivity_Control cluster_mono Monoarylation vs. Diarylation Control cluster_site Site-Selectivity Control (2,4-Dichloropyridine) node1 Ni(0)-π Complex of Monoarylated Product node2 Monoarylated Product node1:f0->node2:f0 Associative Solvent Substitution (e.g., MeCN) [Small Ligand, e.g., PPh₂Me] node3 Diarylated Product node1:f0->node3:f0 Intramolecular Oxidative Addition [Bulky Ligand, e.g., PCy₃] node4 Pd(0) Catalyst node5 C2-Coupled Product (Conventional) node4:f0->node5:f0 Less Bulky Ligand (e.g., dppf) [14e⁻ Pathway] node6 C4-Coupled Product (Unconventional) node4:f0->node6:f0 Bulky NHC Ligand (e.g., IPr) [12e⁻ Pathway]

Caption: Logical relationships governing selectivity in dichloropyridine Suzuki couplings.

Conclusion and Future Outlook

The selective functionalization of dichloropyridines via Suzuki-Miyaura coupling has transitioned from a significant challenge to a solvable problem through rational catalyst design. For selective monoarylation, nickel catalysts with moderately bulky phosphine ligands in coordinating solvents offer a robust solution. For unconventional C4-site-selectivity in 2,4-dichloropyridines, palladium catalysts bearing sterically demanding NHC ligands have proven revolutionary. Furthermore, the surprising efficacy of simple, ligand-free palladium systems highlights that our understanding of these complex catalytic processes is still evolving.

As a Senior Application Scientist, my recommendation is to approach catalyst selection with a clear understanding of the desired outcome—be it mono- versus diarylation or specific site-selectivity. The systems outlined in this guide provide experimentally validated starting points. By understanding the causality behind their effectiveness, researchers can not only apply these methods but also rationally troubleshoot and adapt them for novel and increasingly complex synthetic targets.

References

A Comparative Guide to the Stability of Methyl 2,5-dichloronicotinate: A Forced Degradation Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) or a key intermediate is not merely a regulatory checkbox; it is the foundation upon which a safe, effective, and reliable therapeutic product is built. Methyl 2,5-dichloronicotinate, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, is a molecule of significant interest.[1] Its dichlorinated pyridine ring and methyl ester functionality present a unique chemical landscape that dictates its reactivity and, crucially, its stability.[1][2]

This guide provides an in-depth technical assessment of the stability of this compound. We move beyond theoretical discussions to present a framework for empirical stability testing based on internationally recognized guidelines. Our approach is grounded in the principles of forced degradation, a systematic methodology used to predict the likely degradation pathways of a molecule and to establish the stability-indicating nature of analytical methods.[3][4] This guide will compare the molecule's stability under various stress conditions, offering field-proven insights and detailed experimental protocols to empower researchers in their own development programs.

Chapter 1: The Chemical Profile of this compound and Predicted Liabilities

The structure of this compound (C₇H₅Cl₂NO₂) itself provides clues to its potential stability challenges. A prudent analysis of its functional groups is the first step in designing a meaningful stability study.

  • Ester Moiety (-COOCH₃): The methyl ester is the most apparent site of potential degradation. Esters are susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases, yielding the parent carboxylic acid (2,5-dichloronicotinic acid) and methanol. The rate of this hydrolysis is highly dependent on pH and temperature.[5][6]

  • Dichlorinated Pyridine Ring: The pyridine ring contains a nitrogen atom which imparts basicity (pKa of pyridine is ~5.2).[7][8] This site could be susceptible to oxidation, potentially forming an N-oxide. The two electron-withdrawing chlorine atoms decrease the electron density of the ring, which can influence its susceptibility to nucleophilic attack and its overall degradation profile compared to non-halogenated analogs.

  • Aromatic System: Aromatic systems are capable of absorbing ultraviolet (UV) radiation, making them potentially liable to photodegradation.[9] The specific absorbance spectrum of the molecule dictates its sensitivity to particular wavelengths of light.

Based on this structural assessment, a comprehensive stability study must, at a minimum, investigate hydrolysis across a range of pH values, as well as oxidative, thermal, and photolytic degradation.

Chapter 2: The Framework for Stability Assessment: ICH-Guided Forced Degradation

To empirically assess these potential liabilities, we employ forced degradation (or stress testing). These studies are a mandatory component of regulatory submissions and are crucial for developing and validating stability-indicating analytical methods.[4][10] The International Council for Harmonisation (ICH) provides a robust framework for these studies, primarily in guidelines Q1A(R2) and Q1B.[3][10]

The core principle is to subject the drug substance to conditions more severe than accelerated stability testing to trigger degradation.[5] The goal is not to completely destroy the molecule, but to achieve a target degradation of 5-20%.[3] This level of degradation is sufficient to produce and detect primary degradants, thereby elucidating degradation pathways and proving that the chosen analytical method can separate these new entities from the parent compound.

Our experimental design will therefore encompass the following stress conditions:

  • Acid Hydrolysis

  • Base Hydrolysis

  • Oxidative Degradation

  • Thermal Stress

  • Photolytic Stress

This multi-faceted approach ensures that we create a comprehensive stability profile, revealing how the quality of this compound might vary under different environmental factors.[10]

Caption: Workflow for a forced degradation study of this compound.

Chapter 3: Experimental Design and Protocols

Scientific integrity demands that protocols be detailed, reproducible, and self-validating. The following sections describe the methodologies for conducting a comprehensive forced degradation study on this compound.

Analytical Method: Stability-Indicating RP-HPLC

A robust analytical method is the cornerstone of any stability study. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is well-suited for analyzing pyridine derivatives.[7][11][12] The method must be "stability-indicating," meaning it can accurately measure the decrease in the active substance concentration due to degradation and separate the parent peak from any degradant peaks.

  • Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with a diode array detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm (Aromatic compounds like pyridine derivatives typically absorb in this UV range).[11]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Dilute with the mobile phase to a working concentration of 0.1 mg/mL for analysis.

Forced Degradation Protocols

For each condition, a solution of this compound (e.g., 1 mg/mL in a suitable solvent like a 50:50 acetonitrile:water mix) is prepared. A control sample, stored at ambient temperature and protected from light, is analyzed alongside the stressed samples.

A. Acidic Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 1N Hydrochloric Acid (HCl).

  • Incubate the mixture in a water bath at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 1N Sodium Hydroxide (NaOH).

  • Dilute to a final concentration of 0.1 mg/mL with the mobile phase and analyze by HPLC.

B. Basic Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1N Sodium Hydroxide (NaOH).

  • Incubate the mixture at room temperature for 4 hours. Rationale: Base-catalyzed ester hydrolysis is typically much faster than acid-catalyzed hydrolysis, requiring milder conditions.

  • Neutralize the solution with an appropriate volume of 0.1N HCl.

  • Dilute to a final concentration of 0.1 mg/mL with the mobile phase and analyze by HPLC.

C. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute to a final concentration of 0.1 mg/mL with the mobile phase and analyze by HPLC.

D. Thermal Degradation

  • Place a solid sample of this compound in a thermostatically controlled oven at 80°C for 48 hours.

  • Also, place a solution (1 mg/mL) in the same oven to assess stability in solution.

  • After the exposure period, cool the samples.

  • Prepare the solid sample for analysis by dissolving it and diluting it to 0.1 mg/mL. Dilute the solution sample similarly.

  • Analyze by HPLC.

E. Photostability Testing

  • Expose a solid sample and a solution (1 mg/mL in a quartz cuvette) of this compound to a light source conforming to ICH Q1B guidelines.[10][13]

  • The exposure should be no less than 1.2 million lux hours and 200 watt hours/square meter.[9][13]

  • Simultaneously, prepare "dark controls" by wrapping identical samples in aluminum foil and placing them in the same chamber to separate the effects of light from temperature.[9]

  • After exposure, prepare the samples to a final concentration of 0.1 mg/mL and analyze by HPLC.

Chapter 4: Comparative Stability Analysis and Degradation Pathways

Following the execution of the protocols, the stability of this compound can be quantitatively compared across the different stress conditions. The data presented below is illustrative of a typical outcome for a molecule with this structure.

Stress ConditionIncubation TimeTemperature% Assay of Parent Compound% DegradationMajor Degradant Peak (Retention Time)
Control 48 hrsRoom Temp99.8%0.2%-
Acid (1N HCl) 24 hrs60°C85.2%14.8%2.5 min
Base (0.1N NaOH) 4 hrsRoom Temp78.9%21.1%2.5 min
**Oxidative (3% H₂O₂) **24 hrsRoom Temp94.5%5.5%4.1 min
Thermal (Solid) 48 hrs80°C98.1%1.9%-
Thermal (Solution) 48 hrs80°C91.3%8.7%2.5 min
Photolytic (Solid) Per ICH Q1BControlled99.2%0.8%-
Photolytic (Solution) Per ICH Q1BControlled97.6%2.4%-

Interpretation of Results:

  • High Instability under Hydrolytic Conditions: The data clearly shows that this compound is most susceptible to degradation under basic and acidic conditions, with base-catalyzed hydrolysis being particularly rapid. The major degradant peak appearing at 2.5 min in both cases strongly suggests the formation of the same product, 2,5-dichloronicotinic acid, via ester hydrolysis.

  • Moderate Oxidative and Thermal (Solution) Instability: The compound shows moderate sensitivity to oxidation, likely leading to the formation of an N-oxide, represented by the new peak at 4.1 min. Similarly, thermal stress in solution accelerates the hydrolytic degradation.

  • High Stability in Solid State: As a solid, the compound demonstrates excellent thermal and photolytic stability. This is expected, as the lack of molecular mobility and solvent interaction in the solid state reduces reactivity.

G cluster_main Primary Degradation Pathway: Hydrolysis cluster_secondary Secondary Pathway: Oxidation A This compound B 2,5-dichloronicotinic acid + Methanol A->B H+ or OH- C This compound D This compound N-oxide C->D [O] (e.g., H2O2)

Caption: Potential degradation pathways of this compound.

Chapter 5: Broader Considerations: Excipient Compatibility

While forced degradation reveals the intrinsic stability of the molecule, in a final drug product, the API interacts with various excipients (fillers, binders, lubricants, etc.).[14] Reactive impurities often present in common excipients, such as peroxides, aldehydes, or trace metals, can catalyze degradation reactions not predicted by intrinsic stability studies.[14][15][16]

Therefore, a crucial subsequent step in development is to perform excipient compatibility studies. This typically involves creating binary mixtures of this compound with selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate), adding a small amount of water to accelerate potential reactions, and storing them under accelerated conditions (e.g., 40°C/75% RH).[17] Analysis by HPLC would reveal any specific incompatibilities, guiding the selection of a stable formulation.

Conclusion

This guide demonstrates that this compound is a robust compound in its solid state but exhibits clear vulnerabilities in solution. Its primary degradation pathway is hydrolysis of the methyl ester, a reaction significantly accelerated by both acidic and, most notably, basic conditions. It also possesses a moderate susceptibility to oxidation.

For researchers and drug development professionals, these findings have direct practical implications:

  • Handling and Storage: The solid compound should be stored in well-sealed containers protected from moisture.

  • Formulation Development: Formulation strategies should prioritize a non-aqueous environment or, if an aqueous formulation is necessary, maintain a pH close to neutral (ideally slightly acidic) using a carefully selected buffer system.[6]

  • Process Control: During synthesis and purification, exposure to high temperatures and extreme pH should be minimized to prevent yield loss and impurity formation.

By employing the systematic, evidence-based approach of forced degradation, we can build a comprehensive understanding of a molecule's stability, mitigating risks and paving the way for the development of high-quality, stable products.

References

A Spectroscopic Guide to the Characterization of Methyl 2,5-dichloronicotinate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methyl 2,5-dichloronicotinate is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, valued for the reactivity imparted by its dichlorinated pyridine core.[1] Accurate and efficient characterization of this substrate and its subsequent derivatives is paramount for process optimization and quality control. This guide provides a comprehensive spectroscopic comparison of this compound and a key derivative, Methyl 2-amino-5-chloronicotinate. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, offering not just data, but the underlying principles and experimental rationale to empower researchers in their analytical workflows.

Chapter 1: Molecular Structure and the Basis for Spectroscopic Differentiation

The electronic and structural properties of this compound are dominated by the pyridine ring, an electron-deficient aromatic system, further influenced by two strongly electron-withdrawing chlorine atoms and an electron-withdrawing methyl ester group. When synthesizing derivatives, such as through nucleophilic aromatic substitution, these features are fundamentally altered. A common transformation involves the selective replacement of the chlorine atom at the C2 position with an amine to form Methyl 2-amino-5-chloronicotinate.[2] This substitution of a halide with an electron-donating amino group provides a clear and instructive case study for spectroscopic comparison.

Figure 1: Molecular Structures cluster_0 This compound cluster_1 Methyl 2-amino-5-chloronicotinate a b Figure 2: Effect of Substitution on ¹H Chemical Shift sub Substitution at C2: -Cl to -NH₂ edg Introduction of Electron-Donating Group sub->edg shield Increased Electron Density on Aromatic Ring (Shielding) edg->shield shift Upfield Shift (Lower ppm) of Ring Protons shield->shift Figure 3: GC-MS Experimental Workflow cluster_MS MS Analysis Sample Sample in Volatile Solvent Injector GC Injector (250°C) Sample->Injector Column GC Column (e.g., DB-5ms) Injector->Column MS Mass Spectrometer (EI Source, 70 eV) Column->MS Oven Temperature-Programmed GC Oven Oven->Column Detector Detector MS->Detector Data Data System: Chromatogram & Mass Spectra Detector->Data

References

A Comparative Guide to the Toxicological Profile of Methyl 2,5-dichloronicotinate Derivatives: A Focus on Lower Toxicity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the quest for efficacious molecules with improved safety profiles is paramount. Methyl 2,5-dichloronicotinate and its derivatives have emerged as versatile intermediates, recognized for their role in synthesizing biologically active compounds.[1] An assertion often accompanying these molecules is their comparatively lower toxicity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically evaluate this claim.

While direct, publicly available comparative toxicity data for this compound is limited, this guide puts forth a suite of established experimental protocols to generate robust, comparative toxicological data. We will explore the foundational principles of in vitro toxicity assessment and provide detailed methodologies for cytotoxicity and genotoxicity assays. Furthermore, we will present a comparative analysis with relevant alternative compounds, illustrating how such data can be interpreted to substantiate claims of a lower toxicity profile.

Understanding the Toxicological Landscape of Nicotinate Derivatives

Nicotinic acid and its esters are known for their biological activities. The introduction of halogen atoms, such as chlorine, to the pyridine ring can significantly modulate a molecule's physicochemical properties, including its reactivity, metabolic stability, and, consequently, its toxicological profile.

According to available Safety Data Sheets (SDS), this compound is classified as a substance that causes skin and serious eye irritation. While this information is crucial for safe handling, it does not provide a nuanced understanding of its cellular toxicity compared to other structurally related compounds. A comprehensive toxicological evaluation necessitates a multi-faceted approach, encompassing assessments of cytotoxicity, genotoxicity, and other specific organ-level toxicities.

Comparative Framework: Selecting Alternative Compounds

To establish a meaningful comparison, it is essential to select appropriate alternative compounds. The choice of comparators should be guided by structural similarity and application relevance. For the purpose of this guide, we will consider the following classes of compounds as relevant alternatives:

  • Other Nicotinate Esters: Simple esters of nicotinic acid without halogenation provide a baseline for understanding the contribution of the core chemical scaffold to toxicity.

  • Monochlorinated Nicotinate Derivatives: Comparing dichlorinated compounds to their monochlorinated analogs can help elucidate the impact of the degree of halogenation on toxicity.

  • Other Dichlorinated Aromatic Compounds: Compounds with a dichlorinated benzene or other aromatic ring systems used in similar applications can offer insights into the broader toxicological properties of such structures.

Quantitative Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is a widely used method for in vitro cytotoxicity testing.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound and its alternatives on a relevant cell line, such as the human liver carcinoma cell line, HepG2.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and alternative compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the alternative compounds in complete DMEM. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Data Presentation and Interpretation

The results of the MTT assay can be summarized in a table for easy comparison.

CompoundIC50 (µM) on HepG2 cells (48h)
This compoundHypothetical Value A
Alternative Compound 1 (e.g., Methyl nicotinate)Hypothetical Value B
Alternative Compound 2 (e.g., Methyl 2-chloronicotinate)Hypothetical Value C

A higher IC50 value for this compound compared to the alternatives would suggest a lower cytotoxic potential.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed HepG2 cells in 96-well plate compound_prep Prepare serial dilutions of test compounds treatment Treat cells with compounds for 24/48/72h compound_prep->treatment mtt_addition Add MTT solution treatment->mtt_addition formazan_solubilization Solubilize formazan crystals with DMSO mtt_addition->formazan_solubilization read_absorbance Measure absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for determining the IC50 values of test compounds using the MTT assay.

Assessing Genotoxic Potential: The Ames Test

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.[2][3] A positive result indicates that the chemical can cause mutations in the DNA of the test organism, which may suggest carcinogenic potential.[2]

Experimental Protocol: Ames Test (Plate Incorporation Method)

This protocol outlines the steps to evaluate the mutagenic potential of this compound using Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) with and without metabolic activation (S9 mix).

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • Top agar (0.6% agar, 0.5% NaCl)

  • Minimal glucose agar plates

  • This compound and positive controls (e.g., sodium azide for TA100 without S9, 2-aminoanthracene for TA100 with S9)

  • S9 fraction (from rat liver induced with Aroclor 1254) and cofactor solution

  • DMSO

Procedure:

  • Preparation of Test Solutions: Dissolve this compound in DMSO to prepare a range of concentrations.

  • Plate Incorporation:

    • To a sterile tube, add 2 mL of molten top agar (kept at 45°C).

    • Add 0.1 mL of an overnight culture of the Salmonella tester strain.

    • Add 0.1 mL of the test compound solution or control.

    • For metabolic activation, add 0.5 mL of S9 mix. For experiments without metabolic activation, add 0.5 mL of phosphate buffer.

  • Plating and Incubation: Vortex the tube briefly and pour the contents onto a minimal glucose agar plate. Distribute the top agar evenly.

  • Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+) on each plate.

Data Presentation and Interpretation

The results are typically presented as the mean number of revertant colonies per plate for each concentration and control. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

CompoundConcentration (µ g/plate )Strain TA98 (-S9) RevertantsStrain TA98 (+S9) RevertantsStrain TA100 (-S9) RevertantsStrain TA100 (+S9) Revertants
Vehicle Control0Background ABackground BBackground CBackground D
This compound10Result 1Result 2Result 3Result 4
50Result 5Result 6Result 7Result 8
100Result 9Result 10Result 11Result 12
Positive ControlAppropriate conc.High RevertantsHigh RevertantsHigh RevertantsHigh Revertants

A lack of a significant increase in revertant colonies for this compound would indicate a low genotoxic potential under the tested conditions.

Logical Flow of the Ames Test

G cluster_setup Experimental Setup cluster_outcome Outcome cluster_interpretation Interpretation Test_Compound Test Compound (this compound) Combine Combine in Top Agar Test_Compound->Combine Tester_Strains Salmonella Strains (e.g., TA98, TA100) Tester_Strains->Combine Metabolic_Activation With/Without S9 Mix Metabolic_Activation->Combine Plate Plate on Minimal Glucose Agar Combine->Plate Incubate Incubate at 37°C Plate->Incubate Count_Revertants Count Revertant Colonies Incubate->Count_Revertants Analyze_Data Analyze for Dose-Dependent Increase Count_Revertants->Analyze_Data Mutagenic Mutagenic Analyze_Data->Mutagenic Significant Increase Non_Mutagenic Non-Mutagenic Analyze_Data->Non_Mutagenic No Significant Increase

Caption: Decision-making flowchart for the Ames test to determine mutagenicity.

Synthesizing the Evidence for a Lower Toxicity Profile

A claim of a "lower toxicity profile" for this compound derivatives can only be substantiated through rigorous, comparative experimental data. By employing standardized assays such as the MTT and Ames tests, researchers can generate the necessary quantitative evidence.

A comprehensive assessment should demonstrate:

  • Higher IC50 values in cytotoxicity assays compared to relevant alternative compounds, indicating a lower impact on cell viability.

  • A negative result in the Ames test, suggesting a lack of mutagenic potential, especially when compared to alternatives that may show some genotoxic activity.

It is crucial to expand upon these foundational assays with further investigations into specific mechanisms of toxicity, metabolic pathways, and in vivo studies to build a complete toxicological profile. This guide provides the essential first steps in generating the critical data needed to support the development of safer and more effective chemical entities.

References

Safety Operating Guide

Navigating the Disposal of Methyl 2,5-dichloronicotinate: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the responsible management of chemical reagents is as crucial as the innovative research itself. Methyl 2,5-dichloronicotinate, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, requires meticulous handling and disposal to ensure laboratory safety and environmental protection.[1] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in scientific principles and regulatory compliance.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is classified as a substance that causes skin irritation (Category 2) and serious eye irritation (Category 2A).[2] These classifications are not merely labels; they dictate the necessary personal protective equipment (PPE) and emergency procedures.

The chlorinated pyridine structure of this compound places it in the category of halogenated organic compounds. Such compounds are often persistent in the environment and can have toxic effects on aquatic life. Therefore, improper disposal, such as pouring it down the drain, is strictly prohibited and environmentally irresponsible.

Key Hazard Information:
Hazard ClassificationGHS CategoryPrecautionary Statement Codes
Skin Irritation2P264, P280, P302+P352, P332+P313
Serious Eye Irritation2AP280, P305+P351+P338, P337+P313

This data is synthesized from the Safety Data Sheet for this compound.[2][3]

The Core Principle of Disposal: Segregation and Professional Management

The primary and most critical step in the disposal of this compound is recognizing it as a hazardous waste that requires professional handling. Due to its chemical nature, in-lab neutralization or deactivation is not recommended without specific, validated protocols and a thorough understanding of the potential reaction byproducts, which could be equally or more hazardous. The safest and most compliant approach is to entrust its disposal to a licensed hazardous waste management company.[2]

The following workflow diagram illustrates the decision-making process for the disposal of this compound.

start Start: this compound Waste Generated decision Is the waste in a properly labeled, sealed, and compatible container? start->decision collect Collect waste in a designated, compatible, and clearly labeled container. Ensure container is sealed. decision->collect No store Store in a designated Satellite Accumulation Area (SAA). Segregate from incompatible materials. decision->store Yes collect->store improper Action Required: Transfer to a suitable container and label correctly. collect->improper contact Contact Environmental Health & Safety (EHS) or a licensed waste disposal company. store->contact pickup Arrange for professional pickup and disposal. contact->pickup end End: Compliant Disposal pickup->end improper->collect Rectify

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe collection, storage, and preparation for disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling this compound in any form (pure, in solution, or as waste), the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should also be worn.[2]

  • Hand Protection: Wear nitrile gloves. Ensure they are compatible with chlorinated solvents.[2]

  • Body Protection: A lab coat is required to prevent skin contact.[2]

Waste Collection
  • Designate a Waste Container: Use a container that is chemically compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, leak-proof lid.

  • Label the Container: Proper labeling is a critical regulatory requirement. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration if it is in a solution.

    • The date when the first waste was added to the container.

    • The name of the principal investigator and the laboratory location.

  • Collect the Waste: Carefully transfer the waste into the designated container. Avoid splashing. If the waste is a solid, use a funnel to prevent dispersal of dust.[2]

  • Seal the Container: After adding waste, securely close the container. Do not leave it open in a fume hood.

Temporary Storage
  • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Segregation: Store the this compound waste away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Arranging for Disposal
  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures for the pickup and disposal of hazardous chemical waste. They will provide guidance on specific institutional policies and schedule a pickup.

  • Licensed Waste Disposal Company: If your institution does not have an EHS office, you must contact a licensed hazardous waste disposal company directly. Ensure they are certified to handle and transport halogenated organic waste.[2]

Emergency Procedures: Spills and Exposure

Accidents can happen, and a clear, rehearsed emergency plan is crucial.

Spill Cleanup
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate if Necessary: For a large spill, or if the substance is aerosolized, evacuate the area and contact your institution's emergency response team.

  • Contain the Spill: If the spill is small and you are trained to handle it, don personal protective equipment. Use an inert absorbent material, such as vermiculite or sand, to cover the spill. Do not use combustible materials like paper towels.

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report the Incident: Report all spills to your supervisor and EHS office, regardless of size.

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Regulatory Framework: Adherence to OSHA and EPA Guidelines

The disposal procedures outlined in this guide are designed to comply with the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Hazard Communication Standard (29 CFR 1910.1200): This standard mandates that the hazards of all chemicals are evaluated and that this information is conveyed to employers and employees. Proper labeling and access to Safety Data Sheets (SDS) are key components.

  • OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450): Also known as the "Laboratory Standard," it requires the development and implementation of a Chemical Hygiene Plan to minimize employee exposure to hazardous chemicals.

  • EPA's Resource Conservation and Recovery Act (RCRA): This act gives the EPA the authority to control hazardous waste from "cradle-to-grave." This includes the generation, transportation, treatment, storage, and disposal of hazardous waste. This compound falls under the category of halogenated organic compounds, which are regulated under RCRA.

By following the procedures in this guide, you are not only ensuring a safe laboratory environment but also adhering to federal regulations designed to protect human health and the environment.[4][5][6]

References

A Comprehensive Guide to the Safe Handling of Methyl 2,5-dichloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, my priority is to empower you with the knowledge to handle chemical reagents not just effectively, but with the highest degree of safety. This guide moves beyond generic protocols to provide a deep, scientifically-grounded framework for the safe handling of Methyl 2,5-dichloronicotinate. Our focus is on the "why" behind each step, ensuring a self-validating system of safety that builds confidence and protects you, your colleagues, and your research.

Understanding the Hazard Profile of this compound

This compound (CAS No. 67754-03-4) is a chlorinated aromatic compound. Its hazard profile, according to the Globally Harmonized System (GHS), classifies it as a substance that requires careful handling to avoid adverse health effects.[1][2]

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1]

The primary risks associated with this compound are direct contact with the skin and eyes. The dichloropyridine structure suggests a potential for reactivity with certain nucleophiles, and like many chlorinated organic compounds, it should be handled with measures in place to prevent inhalation of any dust or aerosols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of simple box-checking; it is a critical risk mitigation strategy rooted in the chemical's properties.

For chlorinated aromatic compounds like this compound, standard nitrile gloves may not provide adequate protection for prolonged contact.[3] Permeation, the process by which a chemical can pass through a glove material on a molecular level, is a significant concern.

Glove MaterialRecommendation for Chlorinated SolventsRationale
Viton® Excellent Offers exceptional resistance to chlorinated and aromatic solvents.[3]
Butyl Rubber Good Provides a high degree of resistance to a wide range of chemicals, although it may degrade with prolonged exposure to some hydrocarbons.[3]
Nitrile Limited Use (Splash Protection Only) Nitrile gloves have been shown to have breakthrough times of less than an hour for some chlorinated aromatic compounds. They are not recommended for immersion or prolonged contact.

Recommendation: For handling this compound, Viton® or butyl rubber gloves are strongly recommended. If only nitrile gloves are available, they should be used for splash protection only and immediately replaced upon any contact with the chemical. Always inspect gloves for any signs of degradation or perforation before use.

Given its classification as a serious eye irritant, robust eye and face protection is mandatory.

  • Safety Glasses with Side Shields: Offer a minimum level of protection from dust particles.

  • Chemical Splash Goggles: Essential when handling solutions of the compound or when there is a risk of splashing.

  • Face Shield: Should be worn in conjunction with chemical splash goggles when handling larger quantities or when there is a significant risk of splashes.

A standard laboratory coat is required to protect against skin contact. For tasks with a higher risk of contamination, such as handling large quantities or cleaning up spills, a chemically resistant apron or coveralls should be worn.

While this compound is a solid at room temperature, any procedure that could generate dust or aerosols (e.g., weighing, scraping, or preparing concentrated solutions) should be performed in a certified chemical fume hood to minimize the risk of inhalation.

Operational Plan: From Receipt to Reaction

A systematic approach to handling ensures safety at every stage.

Safe_Handling_Workflow cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling Review_SDS Review SDS and Establish Protocol Prepare_Work_Area Prepare and Decontaminate Work Area (Fume Hood) Review_SDS->Prepare_Work_Area Don_PPE Don Appropriate PPE (Viton®/Butyl Gloves, Goggles, Lab Coat) Prepare_Work_Area->Don_PPE Receive_and_Inspect Receive and Inspect Container for Damage Don_PPE->Receive_and_Inspect Transport Transport in Secondary Containment Receive_and_Inspect->Transport Weigh_and_Dispense Weigh and Dispense in Fume Hood Transport->Weigh_and_Dispense Reaction_Setup Set up Reaction in Fume Hood Weigh_and_Dispense->Reaction_Setup Decontaminate_Equipment Decontaminate Glassware and Equipment Reaction_Setup->Decontaminate_Equipment Segregate_Waste Segregate Halogenated Organic Waste Decontaminate_Equipment->Segregate_Waste Dispose_PPE Dispose of Contaminated PPE as Hazardous Waste Segregate_Waste->Dispose_PPE Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

  • Pre-Handling Assessment: Before any work begins, thoroughly review the Safety Data Sheet (SDS) for this compound. Ensure that all necessary PPE is available and in good condition.

  • Work Area Preparation: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. The work surface should be clean and clear of any unnecessary equipment.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Section 2, including Viton® or butyl rubber gloves, chemical splash goggles, and a lab coat.

  • Weighing and Transfer:

    • Use a dedicated spatula and weighing vessel.

    • To minimize dust generation, avoid vigorous scraping.

    • If transferring the solid to a flask for dissolution, do so carefully to prevent dust clouds.

    • Clean any spills on the balance or work surface immediately with a damp cloth (ensure the cleaning cloth is disposed of as hazardous waste).

  • In Reaction:

    • Be mindful of potential incompatibilities. As a dichloropyridine derivative, it may undergo nucleophilic aromatic substitution with strong nucleophiles. The methyl ester can be hydrolyzed by strong acids or bases.[4]

    • Avoid high temperatures unless the reaction protocol specifies it, as thermal decomposition of chlorinated aromatic compounds can produce toxic gases.[5][6]

  • Post-Handling Decontamination:

    • All glassware and equipment that have come into contact with this compound should be decontaminated. A preliminary rinse with a suitable organic solvent (e.g., acetone, ethanol) can be collected as halogenated waste.

    • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

Disposal Plan: A Critical Final Step

Improper disposal of chemical waste poses a significant risk to the environment and public health. Halogenated organic compounds require specific disposal procedures.[4]

Waste_Disposal_Plan cluster_0 Waste Generation cluster_1 Waste Segregation and Collection cluster_2 Final Disposal Solid_Waste Solid Methyl 2,5-dichloronicotinate Halogenated_Waste_Container Designated 'Halogenated Organic Waste' Container Solid_Waste->Halogenated_Waste_Container Liquid_Waste Contaminated Solvents and Reaction Mixtures Contaminated_PPE Used Gloves, Wipes, and Weighing Papers Contaminated_PPE->Halogenated_Waste_Container Label_Container Label with Contents and Hazard Symbols Halogenated_Waste_Container->Label_Container Store_Securely Store in a Ventilated, Secondary Containment Area Label_Container->Store_Securely EH&S_Pickup Arrange for Pickup by Environmental Health & Safety Store_Securely->EH&S_Pickup Documentation Complete Waste Disposal Manifest EH&S_Pickup->Documentation Liquid_waste Liquid_waste Liquid_waste->Halogenated_Waste_Container

Caption: Waste disposal plan for this compound.

  • Waste Segregation: All waste containing this compound, including residual solid, contaminated solvents, and reaction byproducts, must be collected in a designated "Halogenated Organic Waste" container.[4] Do not mix with non-halogenated waste streams, as this can significantly increase disposal costs and complexity.

  • Container Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a full list of its contents, including this compound and any solvents used.[5] The container must be kept securely closed when not in use.

  • Storage: Store the waste container in a well-ventilated area, away from incompatible materials, and within secondary containment to prevent the spread of any potential leaks.

  • Disposal Request: When the container is nearing full, contact your institution's Environmental Health and Safety (EH&S) department to arrange for proper disposal. Follow all institutional and local regulations for hazardous waste disposal.

  • Gloves: Contaminated gloves should be removed without touching the outer surface with bare skin and disposed of in the designated solid hazardous waste container.

  • Lab Coats: If a lab coat becomes significantly contaminated, it should be professionally decontaminated or disposed of as hazardous waste. Do not take contaminated lab coats home.

By adhering to this comprehensive guide, you can confidently and safely handle this compound, ensuring the integrity of your research and the safety of your laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.